Product packaging for Acetamide, 2-cyano-2-nitro-(Cat. No.:CAS No. 475-08-1)

Acetamide, 2-cyano-2-nitro-

Cat. No.: B15350883
CAS No.: 475-08-1
M. Wt: 129.07 g/mol
InChI Key: HQWDILUMZXPFNW-UHFFFAOYSA-N
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Description

Acetamide, 2-cyano-2-nitro- is a useful research compound. Its molecular formula is C3H3N3O3 and its molecular weight is 129.07 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3N3O3 B15350883 Acetamide, 2-cyano-2-nitro- CAS No. 475-08-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

475-08-1

Molecular Formula

C3H3N3O3

Molecular Weight

129.07 g/mol

IUPAC Name

2-cyano-2-nitroacetamide

InChI

InChI=1S/C3H3N3O3/c4-1-2(3(5)7)6(8)9/h2H,(H2,5,7)

InChI Key

HQWDILUMZXPFNW-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanoacetamide and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough literature and database search did not yield specific experimental data, including physical properties, detailed experimental protocols, or biological activity, for the compound "Acetamide, 2-cyano-2-nitro-". This suggests that this specific compound may be novel, hypothetical, or not extensively studied. This guide will provide a comprehensive overview of the core structure, 2-Cyanoacetamide , and related nitro- and isonitroso- derivatives to offer a valuable resource for researchers, scientists, and drug development professionals.

Introduction to the Cyanoacetamide Scaffold

The cyanoacetamide scaffold is a versatile building block in organic synthesis, characterized by an acetic amide with a nitrile functional group. Its derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and chemical reactivity.

Hypothetical Structure of Acetamide, 2-cyano-2-nitro-

While no specific data is available for "Acetamide, 2-cyano-2-nitro-", its chemical structure can be postulated as follows:

Caption: Hypothetical structure of Acetamide, 2-cyano-2-nitro-

Core Compound: 2-Cyanoacetamide

2-Cyanoacetamide is the parent compound from which "Acetamide, 2-cyano-2-nitro-" is formally derived. It is a well-characterized organic compound.[1][2]

Properties of 2-Cyanoacetamide

The key physicochemical properties of 2-Cyanoacetamide are summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₄N₂O[1][3]
Molecular Weight 84.078 g/mol [1]
CAS Number 107-91-5[1][3]
Melting Point 119 to 121 °C[2]
Boiling Point 351.2 °C[2]
Density 1.163 g/cm³[2]
Appearance White to almost white powder/crystal[4]
Synthesis of 2-Cyanoacetamide

A common laboratory-scale synthesis of 2-cyanoacetamide involves the ammonolysis of ethyl cyanoacetate.

Experimental Protocol: Synthesis of 2-Cyanoacetamide from Ethyl Cyanoacetate [5]

  • Reaction Setup: Pour 400 g (3.5 moles) of ethyl cyanoacetate into 300 cc (4.5 moles) of concentrated aqueous ammonia (sp. gr. 0.90) in a 1-liter wide-mouthed Erlenmeyer flask.

  • Reaction: Shake the mixture. It will initially be cloudy, then warm up slightly and become clear within approximately three minutes.

  • Crystallization: Allow the flask to stand in an ice-salt mixture for one hour to facilitate the crystallization of the product.

  • Filtration and Washing: Filter the resulting solid by suction and wash it with two 50-cc portions of ice-cold ethyl alcohol.

  • Drying and Purification: After air-drying, a slightly yellowish, crystalline amide is obtained. A snow-white product can be achieved by recrystallization from hot 95% alcohol.

  • Second Crop: To obtain an additional yield, evaporate the original mother liquor to dryness under reduced pressure. Dissolve the residue in hot alcohol, treat with decolorizing charcoal, filter while hot, and cool in ice to precipitate more product.

Related Nitro- and Isonitroso- Derivatives of Cyanoacetamide

While data for "Acetamide, 2-cyano-2-nitro-" is unavailable, several related compounds with nitro or isonitroso functionalities have been reported.

N-Nitrophenyl Derivatives of 2-Cyanoacetamide

In these derivatives, a nitrophenyl group is attached to the amide nitrogen.

Compound NameMolecular FormulaMolecular WeightCAS Number
2-Cyano-N-(2-nitrophenyl)acetamideC₉H₇N₃O₃205.1765372-22-7[6]
N-(4-Cyano-2-nitrophenyl)acetamideC₉H₇N₃O₃205.1701829289-18-7[7][8]
Acetamide, 2-cyano-N-(2-methyl-6-nitrophenyl)-C₁₀H₉N₃O₃219.196861148-20-7[9]
2-Cyano-2-hydroxyiminoacetamide (2-Cyano-2-isonitrosoacetamide)

This compound features a hydroxyimino (=NOH) group at the 2-position and has been investigated for its biological activity. It has been shown to have fungicidal properties.

Experimental Protocol: Synthesis of 2-Cyano-2-hydroxyiminoacetamide Sodium Salt [10]

This process describes the synthesis of the sodium salt, a common intermediate.

  • Reaction: 2-Cyanoacetamide is reacted with a nitrite salt (e.g., sodium nitrite) in the presence of less than a stoichiometric amount of acid (e.g., acetic acid).

  • Alternative Patented Method: A patented method describes the oximation reaction of cyanoacetyl ethyl urea with a nitrite ester in an alcohol solvent, in the presence of a diphenylethylenediamine guanidine salt catalyst and an organic alkali.[11] This method is highlighted for its environmental benefits, such as easier solvent recycling and reduced wastewater.[11]

Synthetic Pathways and Structural Relationships

The following diagrams illustrate the structural relationships between the discussed compounds and a general synthetic pathway for cyanoacetamide derivatives.

structural_relationships cluster_derivatives Derivatives cyanoacetamide 2-Cyanoacetamide (C₃H₄N₂O) hypothetical Acetamide, 2-cyano-2-nitro- (Hypothetical) cyanoacetamide->hypothetical Nitration at C2 isonitroso 2-Cyano-2-hydroxyiminoacetamide (Fungicide Intermediate) cyanoacetamide->isonitroso Isonitrosation at C2 nitrophenyl N-Nitrophenyl-2-cyanoacetamides cyanoacetamide->nitrophenyl N-Arylation with Nitrophenyl Group

Caption: Structural relationships of 2-Cyanoacetamide and its derivatives.

A common reaction involving cyanoacetamide is the Knoevenagel condensation, where it reacts with aldehydes or ketones.

knoevenagel_condensation start 2-Cyanoacetamide + Aldehyde/Ketone catalyst Base Catalyst (e.g., Ammonium Acetate) start->catalyst Reaction product α,β-Unsaturated Cyanoacetamide Derivative catalyst->product Condensation

Caption: Workflow for Knoevenagel condensation of 2-Cyanoacetamide.

Biological Activity of Cyanoacetamide Derivatives

Derivatives of cyanoacetamide have been explored for a variety of biological activities:

  • Antihistamine Activity Determination: Cyanoacetamide itself is used in spectrofluorimetric methods to determine the activity of H1 receptor antagonist drugs.[2]

  • Insecticidal Activity: Certain synthetic cyanoacetamide derivatives have shown toxicity against agricultural pests like the cotton mealybug.

  • TAK1 Inhibition: 2-Cyanoacrylamide derivatives have been synthesized as potential reversible covalent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a target for cancer and inflammatory diseases.

  • Fungicidal Activity: As mentioned, 2-cyano-2-hydroxyiminoacetamide and its salts are used as intermediates for agricultural fungicides.[10]

Conclusion

While "Acetamide, 2-cyano-2-nitro-" remains an elusive compound in the current scientific literature, the foundational molecule, 2-Cyanoacetamide, and its various derivatives are of significant interest and utility. This guide provides a comprehensive overview of the available data on these related compounds, offering a valuable resource for researchers in drug discovery and chemical synthesis. The provided synthetic protocols and property tables for 2-Cyanoacetamide and its analogues can serve as a strong starting point for further investigation into this class of compounds. Future research may yet uncover the properties and potential applications of the specific target molecule of this guide.

References

Technical Guide: Properties and Synthesis of 2-cyano-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the chemical identifiers, physicochemical properties, and a plausible synthetic route for 2-cyano-N-(4-nitrophenyl)acetamide, intended for researchers, scientists, and professionals in drug development.

Chemical Identifiers

The following table summarizes the key identifiers for 2-cyano-N-(4-nitrophenyl)acetamide.

Identifier TypeValue
CAS Number 22208-39-5[1]
IUPAC Name 2-cyano-N-(4-nitrophenyl)acetamide[1]
Molecular Formula C₉H₇N₃O₃[1]
Synonyms 2-Cyano-4'-nitroacetanilide, Acetanilide, 2-cyano-4'-nitro-, 2-cyano-N-{4-nitrophenyl}acetamide[1][2]
ChEMBL ID CHEMBL3334612[1]
PubChem CID 2792626[1]

Physicochemical and Spectroscopic Data

Key quantitative data for 2-cyano-N-(4-nitrophenyl)acetamide are presented below. This compound is typically a yellow crystalline solid.[2] It is almost insoluble in water but soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane.[2]

PropertyValue
Molecular Weight 205.17 g/mol [1]
Monoisotopic Mass 205.04874109 Da[1]
Melting Point 160-162 °C[2]
Topological Polar Surface Area 98.7 Ų[1]
Complexity 293[1]
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2

While specific spectral data for 2-cyano-N-(4-nitrophenyl)acetamide is not detailed in the search results, data for the related isomer N-(4-Cyano-2-nitrophenyl)acetamide is available and shows characteristic peaks in ¹H and ¹³C NMR spectroscopy.[3] For 2-cyano-N-(4-nitrophenyl)acetamide, FTIR spectroscopy would be expected to show characteristic peaks for N-H, C=O (amide), C≡N (nitrile), and N-O (nitro) functional groups.[1]

Synthesis Protocol

A general method for the synthesis of N-substituted 2-cyanoacetamides involves the reaction of a primary amine with a cyanoacetylating agent, such as a cyanoacetic acid ester.[4] For 2-cyano-N-(4-nitrophenyl)acetamide, a plausible synthesis route is the condensation of 4-nitroaniline with ethyl cyanoacetate.

Reaction: 4-nitroaniline + Ethyl cyanoacetate → 2-cyano-N-(4-nitrophenyl)acetamide + Ethanol

Experimental Protocol:

  • Reactants: 4-nitroaniline and a slight excess of ethyl cyanoacetate.

  • Solvent: A high-boiling point, inert solvent such as toluene or xylene.

  • Procedure:

    • Dissolve 4-nitroaniline in the solvent in a round-bottom flask equipped with a reflux condenser.

    • Add ethyl cyanoacetate to the solution.

    • The reaction mixture is heated to reflux for several hours to drive the condensation reaction, which involves the nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of ethanol.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product, which is a solid, is expected to precipitate.

    • The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Logical Relationships and Workflows

The synthesis of 2-cyano-N-(4-nitrophenyl)acetamide can be visualized as a straightforward condensation reaction. The logical workflow involves the selection of appropriate starting materials and reaction conditions to favor the formation of the amide bond.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Products reactant1 4-Nitroaniline process_step Condensation Reaction (Heat, Toluene) reactant1->process_step reactant2 Ethyl Cyanoacetate reactant2->process_step product1 2-cyano-N-(4-nitrophenyl)acetamide process_step->product1 product2 Ethanol (byproduct) process_step->product2

Caption: Synthesis of 2-cyano-N-(4-nitrophenyl)acetamide.

Potential Applications

2-cyano-N-(4-nitrophenyl)acetamide is suggested to have potential applications as an intermediate in the synthesis of antibacterial drugs and as a raw material for pesticides and herbicides.[2] The presence of the cyanoacetamide moiety makes it a versatile precursor for the synthesis of various heterocyclic compounds with potential biological activities.[4]

References

An In-depth Technical Guide to Derivatives and Analogues of 2-Cyano-acetamide with a Focus on Nitro-Substituted Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of derivatives and analogues of 2-cyano-acetamide, with a particular focus on nitro-substituted compounds. Due to the limited availability of data on "Acetamide, 2-cyano-2-nitro-," this guide will concentrate on its close analogues, primarily N-aryl-2-cyanoacetamides bearing a nitro functional group. This document includes a summary of quantitative data, detailed experimental protocols for the synthesis and biological evaluation of these compounds, and visualizations of relevant chemical workflows and biological mechanisms.

Introduction

Cyanoacetamide and its derivatives are versatile scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. Nitroaromatic compounds are of particular interest as they can act as prodrugs, undergoing bioreductive activation under hypoxic conditions, a characteristic often found in solid tumors and anaerobic bacteria.[2][3] This guide will explore the landscape of nitro-substituted 2-cyano-acetamide analogues, providing researchers with a foundational understanding for future drug discovery and development efforts.

Physicochemical Properties of Nitro-Substituted 2-Cyano-Acetamide Analogues

The following table summarizes the key physicochemical properties of representative nitro-substituted N-aryl-2-cyanoacetamides. These compounds serve as important analogues to the core topic.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-cyano-N-(4-nitrophenyl)acetamide22208-39-5C₉H₇N₃O₃205.17160-162Yellow crystalline solid
2-cyano-N-(2-nitrophenyl)acetamide65372-22-7C₉H₇N₃O₃205.17Not availableNot available

Synthesis of Nitro-Substituted 2-Cyano-Acetamide Analogues

The synthesis of N-aryl-2-cyanoacetamides generally involves the reaction of a substituted aniline with a cyanoacetylating agent.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of N-aryl-2-cyanoacetamides.

G cluster_synthesis Synthesis cluster_purification Purification Reactants Substituted Aniline + Cyanoacetylating Agent Reaction Reaction in Solvent Reactants->Reaction Heat/Catalyst Crude_Product Crude N-aryl-2-cyanoacetamide Reaction->Crude_Product Filtration Filtration Crude_Product->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure Product Drying->Pure_Product G cluster_cell Bacterial Cell Prodrug Nitroaromatic Compound (R-NO₂) Nitroreductase Bacterial Nitroreductase Prodrug->Nitroreductase Enters Cell Reactive_Intermediates Reactive Nitroso (R-NO) & Hydroxylamine (R-NHOH) Intermediates Nitroreductase->Reactive_Intermediates Reduction (NAD(P)H) DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Covalent Binding Cell_Death Cell Death DNA_Damage->Cell_Death G cluster_screening Bioactive Compound Screening Workflow Compound_Library Synthesized Compound Library Primary_Screening Primary Screening (e.g., Agar Diffusion) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Selects for Activity Secondary_Screening Secondary Screening (e.g., MIC Determination) Hit_Identification->Secondary_Screening Lead_Compound Lead Compound Identification Secondary_Screening->Lead_Compound Confirms Potency

References

The Enigmatic Reactivity of 2-Cyano-2-nitroacetamide: A Theoretical Exploration of its Mechanism of Action in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Core Reactivity Profile

The key to understanding the mechanism of action of 2-cyano-2-nitroacetamide lies in the profound influence of the two strong electron-withdrawing groups, the nitro (-NO₂) and cyano (-CN) moieties, attached to the same carbon atom. This arrangement renders the α-carbon exceptionally electrophilic and governs the molecule's predicted reactivity.

Unlike typical cyanoacetamides, which possess an acidic α-hydrogen and readily participate in reactions as a nucleophile (e.g., Knoevenagel condensation, Gewald reaction), 2-cyano-2-nitroacetamide lacks this proton.[1][2] This absence fundamentally shifts its chemical behavior from that of a nucleophile to a potent electrophile. The primary mechanistic pathway for this compound is anticipated to be nucleophilic substitution at the α-carbon.

Predicted Mechanism of Action: Nucleophilic Substitution

The central carbon atom of 2-cyano-2-nitroacetamide is the focal point for nucleophilic attack. The strong inductive and resonance effects of the nitro and cyano groups create a significant partial positive charge on this carbon, making it highly susceptible to reaction with a wide range of nucleophiles.

A generalized mechanism for this process is as follows:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic α-carbon of 2-cyano-2-nitroacetamide. This is the rate-determining step of the reaction.

  • Tetrahedral Intermediate Formation: The attack results in the formation of a transient, unstable tetrahedral intermediate. The negative charge is delocalized over the electron-withdrawing nitro and cyano groups, which helps to stabilize this intermediate.

  • Leaving Group Departure: The reaction concludes with the departure of one of the substituents as a leaving group. The stability of the potential leaving groups will dictate the reaction outcome.

Diagram: Proposed General Mechanism of Nucleophilic Substitution

Caption: Generalized nucleophilic substitution at the α-carbon.

Potential Reaction Pathways and Experimental Considerations

Based on the principles of physical organic chemistry, several classes of reactions are predicted for 2-cyano-2-nitroacetamide.

Reactions with Soft Nucleophiles

Due to the "soft" nature of the highly polarizable electrophilic carbon, reactions with soft nucleophiles are expected to be particularly favorable.

  • Thiolates: Reaction with thiolates (RS⁻) would likely lead to the displacement of the nitro group to form α-cyano-α-thioacetamides. The nitro group is a reasonably good leaving group, especially when stabilized by resonance.

  • Enolates: The enolates of ketones, esters, and other carbonyl compounds could act as carbon nucleophiles, leading to the formation of new carbon-carbon bonds.

Table 1: Predicted Reaction Outcomes with Soft Nucleophiles

NucleophilePredicted ProductLeaving Group
Thiolate (RS⁻)2-cyano-2-(alkylthio)acetamideNO₂⁻
Enolate (R₂C=C(O⁻)R)2-cyano-2-(2-oxoalkyl)acetamideNO₂⁻
Reductive Reactions

The nitro group is highly susceptible to reduction. A variety of reducing agents could be employed to transform the nitro group into an amino group, which would dramatically alter the reactivity of the molecule.

  • Catalytic Hydrogenation: Hydrogenation over a palladium or platinum catalyst would be a standard method to reduce the nitro group to a primary amine, yielding 2-amino-2-cyanoacetamide.

  • Dissolving Metal Reduction: Reagents such as zinc or iron in the presence of an acid could also effect this transformation.

Table 2: Predicted Products of Nitro Group Reduction

ReagentPredicted Product
H₂, Pd/C2-amino-2-cyanoacetamide
Zn, HCl2-amino-2-cyanoacetamide
Hydrolytic Pathways

Under strong acidic or basic conditions, the functional groups of 2-cyano-2-nitroacetamide are expected to undergo hydrolysis.

  • Acid Hydrolysis: Treatment with strong aqueous acid would likely lead to the hydrolysis of both the amide and the cyano group to carboxylic acids. The stability of the α-nitro group under these conditions would need to be considered.

  • Base Hydrolysis: Strong basic conditions would favor the hydrolysis of the amide to a carboxylate and could potentially lead to more complex decomposition pathways due to the high acidity of any transiently formed α-protons in subsequent intermediates.

Experimental Protocols for Analogous Reactions

While specific protocols for 2-cyano-2-nitroacetamide are unavailable, the following represent standard procedures for reactions involving similar functionalities, which can serve as a starting point for experimental design.

Protocol 1: General Procedure for Nucleophilic Substitution on an α-Nitro Compound

  • Reactant Preparation: A solution of the α-nitro compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) is prepared under an inert atmosphere (N₂ or Ar).

  • Nucleophile Addition: The nucleophile (1.1 - 1.5 eq) is added to the solution, often at a reduced temperature (e.g., 0 °C or -78 °C) to control the reaction rate.

  • Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl). The aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Protocol 2: General Procedure for the Reduction of an Aromatic Nitro Group

  • Catalyst Suspension: A catalytic amount of palladium on carbon (10 mol%) is suspended in a solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Substrate Addition: The nitro compound (1.0 eq) is added to the suspension.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Monitoring and Filtration: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude amine, which may be further purified if necessary.

Diagram: Experimental Workflow for a Hypothetical Nucleophilic Substitution

G A Dissolve 2-cyano-2-nitroacetamide in aprotic solvent (e.g., THF) B Cool to 0 °C A->B C Add nucleophile (e.g., NaSMe) dropwise B->C D Stir at 0 °C to RT C->D E Monitor by TLC/LC-MS D->E F Quench with sat. aq. NH4Cl E->F Reaction Complete G Extract with EtOAc F->G H Dry organic layer (Na2SO4) G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J K Characterize product (NMR, IR, MS) J->K

Caption: A potential experimental workflow for substitution.

Conclusion

2-Cyano-2-nitroacetamide represents a fascinating, yet underexplored, chemical entity. Based on fundamental principles of organic chemistry, its mechanism of action in organic reactions is predicted to be dominated by its potent electrophilicity at the α-carbon. This opens up a rich field of potential transformations, including nucleophilic substitutions, reductions, and hydrolytic reactions. The theoretical framework and analogous experimental protocols presented in this guide offer a solid foundation for future research into the synthesis and application of this and related highly functionalized molecules. Further experimental validation is essential to fully elucidate the reactivity and synthetic potential of 2-cyano-2-nitroacetamide.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Cyano-2-nitroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document provides a comprehensive overview of the methodologies used to determine the solubility and stability of 2-cyano-2-nitroacetamide. Due to the limited availability of public data for this specific compound, representative data from structurally similar molecules and standardized experimental protocols are presented. This guide is intended to serve as a framework for the physicochemical characterization of 2-cyano-2-nitroacetamide.

Introduction

2-Cyano-2-nitroacetamide is a small organic molecule featuring both a cyano and a nitro group, suggesting unique chemical properties that are of interest in various research and development fields, including pharmaceuticals and materials science. An understanding of its solubility and stability is paramount for its potential application, governing aspects such as formulation, bioavailability, and shelf-life. This guide outlines the critical physicochemical parameters of 2-cyano-2-nitroacetamide, providing a structured approach to its characterization.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The presence of polar functional groups, such as the amide, cyano, and nitro moieties in 2-cyano-2-nitroacetamide, suggests a degree of aqueous solubility. However, the overall solubility will be influenced by the molecule's crystal lattice energy and its interactions with various solvent systems.

While specific quantitative solubility data for 2-cyano-2-nitroacetamide is not widely published, a systematic approach to its determination is outlined below. For context, the solubility of a related compound, 2-cyano-N-(4-nitrophenyl)acetamide, is noted as being almost insoluble in water but soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane[1]. Another related compound, 2'-Nitroacetanilide, exhibits a water solubility of 2.2 g/L at room temperature[2][3].

Table 1: Projected Solubility of 2-Cyano-2-nitroacetamide in Various Solvents

Solvent SystemPredicted Solubility CategoryRationale
Water (pH 7.4)Sparingly soluble to slightly solubleThe presence of polar functional groups is counteracted by potential strong intermolecular forces in the solid state.
0.1 N HCl (pH 1.2)Similar to waterThe molecule lacks strongly basic functional groups that would be protonated at this pH.
EthanolSolubleThe molecule is expected to have favorable interactions with polar protic solvents.
Dimethyl Sulfoxide (DMSO)Freely solubleDMSO is a powerful polar aprotic solvent capable of disrupting crystal lattices.
Dichloromethane (DCM)Slightly soluble to solubleThe molecule has some nonpolar character, allowing for some solubility in chlorinated solvents.
Experimental Protocol for Equilibrium Solubility Determination

The equilibrium solubility of 2-cyano-2-nitroacetamide in various aqueous and organic solvents can be determined using the shake-flask method.

  • Preparation of Saturated Solutions: An excess amount of 2-cyano-2-nitroacetamide is added to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, DMSO).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to stand, and the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of 2-cyano-2-nitroacetamide in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is prepared using standard solutions of the compound.

  • Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Stability Profile

The chemical stability of 2-cyano-2-nitroacetamide is a critical quality attribute that influences its storage, handling, and therapeutic efficacy. The presence of the nitro and cyano groups may confer susceptibility to degradation under certain conditions.

Table 2: Predicted Stability of 2-Cyano-2-nitroacetamide under Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Pathways
Acidic (e.g., 0.1 N HCl)Potentially labileHydrolysis of the amide or cyano group.
Basic (e.g., 0.1 N NaOH)Likely unstableHydrolysis of the amide and cyano groups; potential for reactions involving the nitro group.
Oxidative (e.g., 3% H₂O₂)Potentially unstableOxidation of the molecule.
Thermal (e.g., 60 °C)May degradeDecomposition may be accelerated at elevated temperatures.
Photolytic (e.g., ICH Q1B)May degradeThe nitroaromatic-like structure may be susceptible to photodecomposition.
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

  • Preparation of Stock Solution: A stock solution of 2-cyano-2-nitroacetamide is prepared in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Application of Stress Conditions: Aliquots of the stock solution are subjected to the following stress conditions:

    • Acidic: Mixed with 0.1 N HCl and incubated at a specified temperature (e.g., 60 °C).

    • Basic: Mixed with 0.1 N NaOH and incubated at room temperature.

    • Oxidative: Mixed with 3% hydrogen peroxide and incubated at room temperature.

    • Thermal: The solid compound is stored in a temperature-controlled oven (e.g., 60 °C). A solution is also heated.

    • Photolytic: The solid compound and a solution are exposed to light according to ICH Q1B guidelines.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

  • Data Analysis: The percentage of degradation is calculated at each time point.

Visualizations

The following diagrams illustrate the logical workflow for assessing the physicochemical properties of a new chemical entity like 2-cyano-2-nitroacetamide.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_analysis Data Analysis & Reporting Synthesis Synthesis of 2-Cyano-2-nitroacetamide Purification Purification & Characterization (NMR, MS, Elemental Analysis) Synthesis->Purification Equilibrium_Solubility Equilibrium Solubility (Shake-Flask Method) Purification->Equilibrium_Solubility Purity Confirmed Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Purification->Forced_Degradation Purity Confirmed Solvent_Screening Screening in Various Solvents (Aqueous & Organic) Equilibrium_Solubility->Solvent_Screening Data_Compilation Compilation of Solubility & Stability Data Solvent_Screening->Data_Compilation Stability_Indicating_Method Development of Stability-Indicating HPLC Method Forced_Degradation->Stability_Indicating_Method Stability_Indicating_Method->Data_Compilation Report_Generation Generation of Technical Report Data_Compilation->Report_Generation

References

Historical Synthesis Methods for Cyanoacetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

I. Synthesis of the Precursor: 2-Cyanoacetamide

The synthesis of 2-cyanoacetamide is a well-established process, historically achieved through the ammonolysis of ethyl cyanoacetate. This method has been a staple in organic synthesis for producing the key building block for a variety of more complex molecules.

Experimental Protocol: Ammonolysis of Ethyl Cyanoacetate

A widely cited historical method for the preparation of 2-cyanoacetamide involves the reaction of ethyl cyanoacetate with concentrated aqueous ammonia.

  • Reactants:

    • Ethyl cyanoacetate

    • Concentrated aqueous ammonia (sp. gr. 0.90)

  • Procedure:

    • Ethyl cyanoacetate is added to a slight molar excess of concentrated aqueous ammonia in a flask.

    • The mixture, initially cloudy, is shaken. An exothermic reaction occurs, and the solution becomes clear.

    • The flask is then cooled in an ice-salt mixture for approximately one hour to precipitate the product.

    • The solid 2-cyanoacetamide is collected by suction filtration.

    • The crude product is washed with ice-cold ethyl alcohol to remove unreacted starting materials and impurities.

    • The product is then air-dried. For higher purity, recrystallization from hot 95% ethanol can be performed.

  • Quantitative Data:

    • This method typically yields a crude product of 205-225 g from 400 g of ethyl cyanoacetate, with a final yield of 86-88% after purification.[1] The melting point of the purified product is 119–120 °C.[1]

Table 1: Quantitative Data for the Synthesis of 2-Cyanoacetamide

ParameterValueReference
Starting MaterialEthyl Cyanoacetate (400 g)[1]
ReagentConc. Aqueous Ammonia (300 cc)[1]
Crude Yield205–225 g[1]
Final Yield (after recrystallization)255–261 g (86–88%)[1]
Melting Point119–120 °C[1]

Logical Workflow for 2-Cyanoacetamide Synthesis

G ethyl_cyanoacetate Ethyl Cyanoacetate reaction Ammonolysis (Shaking, exothermic) ethyl_cyanoacetate->reaction ammonia Concentrated Aqueous Ammonia ammonia->reaction cooling Cooling (Ice-salt bath) reaction->cooling filtration Suction Filtration cooling->filtration washing Washing (Cold Ethanol) filtration->washing drying Air Drying washing->drying recrystallization Recrystallization (Hot Ethanol) drying->recrystallization product 2-Cyanoacetamide recrystallization->product

Caption: Workflow for the synthesis of 2-Cyanoacetamide.

II. Synthesis of 2-Cyano-2-hydroxyiminoacetamide (Oxime)

A historically significant derivative of cyanoacetamide is its oxime, 2-cyano-2-hydroxyiminoacetamide. Early methods for its synthesis date back to the early 20th century and typically involve the reaction of cyanoacetamide with a nitrite salt in an acidic medium.

Experimental Protocol: Nitrosation of 2-Cyanoacetamide

One of the earliest documented methods for the synthesis of 2-cyano-2-hydroxyiminoacetamide was reported in Berichte in 1909.[2] This method involves the reaction of cyanoacetamide with sodium nitrite in the presence of acetic acid.[2]

  • Reactants:

    • 2-Cyanoacetamide

    • Sodium nitrite

    • Acetic acid

    • Water

  • Procedure:

    • 2-Cyanoacetamide and sodium nitrite are dissolved in water.

    • Acetic acid is added to the solution. The amount of acid used is typically equal to or greater than the amount of sodium nitrite.[2]

    • The reaction proceeds to form 2-cyano-2-hydroxyiminoacetamide.

    • To isolate the salt form of the product, the excess acid must be neutralized.[2]

  • Quantitative Data:

    • A patent from 1975 describes a similar process where 420 parts of 2-cyanoacetamide and 363 parts of sodium nitrite in 700 parts of water at 50°C were reacted with the addition of 6N HCl.[2] After cooling and filtration, 504 parts of 2-cyano-2-hydroxyiminoacetamide were recovered, with a melting point of 179-181°C.[2]

Table 2: Quantitative Data for the Synthesis of 2-Cyano-2-hydroxyiminoacetamide

ParameterValueReference
Starting Material2-Cyanoacetamide (420 parts)[2]
ReagentsSodium Nitrite (363 parts), 6N HCl[2]
SolventWater (700 parts)[2]
Reaction Temperature50°C[2]
Product Yield504 parts[2]
Melting Point179–181 °C[2]

Reaction Pathway for 2-Cyano-2-hydroxyiminoacetamide Synthesis

G cyanoacetamide 2-Cyanoacetamide reaction Nitrosation cyanoacetamide->reaction sodium_nitrite Sodium Nitrite sodium_nitrite->reaction acid Acid (e.g., Acetic Acid or HCl) acid->reaction product 2-Cyano-2-hydroxyiminoacetamide reaction->product

References

Unveiling the Potential of 2-Cyano-2-nitroacetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this technical whitepaper explores the latent potential of the small molecule 2-cyano-2-nitroacetamide. While direct biological data on this compound is limited in publicly accessible literature, its unique chemical structure, characterized by a highly activated carbon center, suggests several promising avenues for investigation in medicinal chemistry and chemical biology.

This document provides a comprehensive overview of the known chemical properties of 2-cyano-2-nitroacetamide, including a detailed synthesis protocol for its guanidinium salt. Drawing on data from structurally related compounds, we extrapolate potential research applications and propose experimental workflows for its systematic evaluation. The information is presented to empower researchers to explore the untapped opportunities this compound may hold.

Chemical Profile and Synthesis

2-Cyano-2-nitroacetamide possesses a unique chemical scaffold, with a central carbon atom bonded to a cyano, a nitro, and an acetamide group. This configuration renders the α-proton highly acidic and the carbon atom electrophilic, suggesting potential for a range of chemical reactions and biological interactions.

Synthesis of 2-Cyano-2-nitroacetamide Guanidinium Salt

A known method for the synthesis of the guanidinium salt of 2-cyano-2-nitroacetamide involves the oxidation of 2-cyano-2-(hydroxyimino)acetamide.[1] This procedure provides a reliable route to obtaining the compound for further studies.

Reactant Molecular Weight ( g/mol ) Amount Molar Equivalent
2-Cyano-2-(hydroxyimino)acetamide113.0818.5 g1.0
Potassium Permanganate (KMnO4)158.0317.4 g0.67
Water (H2O)18.02165 mL + 225 mL-

Experimental Protocol:

  • A solution of 2-cyano-2-(hydroxyimino)acetamide (18.5 g, 0.164 mol) in 165 mL of water is prepared and stirred.

  • A solution of potassium permanganate (17.4 g, 0.11 mol) in 225 mL of water is slowly added to the stirred solution.

  • The resulting manganese dioxide (MnO2) precipitate is removed by filtration.

  • The filter cake is washed with water.

  • The product, 2-cyano-2-nitroacetamide, is isolated from the filtrate, typically as a salt (e.g., guanidinium salt).

Potential Research Applications: A Structurally-Informed Perspective

While direct biological studies on 2-cyano-2-nitroacetamide are not widely reported, its structural features suggest several hypotheses for its potential application in drug discovery and chemical biology. The presence of the geminal cyano-nitro motif is of particular interest.

Potential as a Covalent Inhibitor

The high electrophilicity of the central carbon atom suggests that 2-cyano-2-nitroacetamide could act as a Michael acceptor, forming covalent bonds with nucleophilic residues (such as cysteine or lysine) in proteins. This mechanism is a cornerstone of many targeted therapies.

G cluster_0 Proposed Covalent Inhibition Workflow Compound 2-Cyano-2-nitroacetamide Screening Covalent Inhibitor Screening (e.g., Mass Spectrometry-based) Compound->Screening Target Protein Target (with nucleophilic residue) Target->Screening Adduct Covalent Adduct Formation Screening->Adduct Validation Functional Assays (Enzyme kinetics, Cell-based assays) Adduct->Validation

Caption: Proposed workflow for evaluating 2-cyano-2-nitroacetamide as a covalent inhibitor.

Exploration as a Scaffold for Novel Heterocycles

The reactive nature of 2-cyano-2-nitroacetamide makes it a potentially valuable building block for the synthesis of novel heterocyclic compounds. Many heterocyclic scaffolds form the core of approved drugs.

G Start 2-Cyano-2-nitroacetamide Reaction Cyclization Reaction (with bifunctional reagents) Start->Reaction Library Library of Novel Heterocycles Reaction->Library Screening High-Throughput Screening (Biological assays) Library->Screening Hit Hit Compound Identification Screening->Hit

Caption: Synthetic strategy for generating a library of novel heterocycles.

Investigation in Material Science and Industrial Processes

While the focus of this guide is on biomedical applications, it is noteworthy that 2-cyano-2-nitroacetamide is mentioned in several patents related to material science. These applications include its use as a polymerization inhibitor, in curable resin compositions, and in the manufacturing of electronic components. Further investigation into these properties could lead to the development of novel materials with unique characteristics.

Proposed Experimental Protocols for Biological Evaluation

To begin to understand the potential of 2-cyano-2-nitroacetamide in a biological context, a systematic screening approach is recommended.

General Cytotoxicity Assessment

Objective: To determine the general toxicity of the compound against a panel of human cell lines.

Methodology:

  • Cell Culture: Culture a panel of representative human cell lines (e.g., HeLa, HEK293, a cancer cell line panel such as the NCI-60) in appropriate media.

  • Compound Preparation: Prepare a stock solution of 2-cyano-2-nitroacetamide in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Cell Treatment: Seed cells in 96-well plates and, after allowing them to adhere, treat them with a range of concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Viability Assay: After a set incubation period (e.g., 48 or 72 hours), assess cell viability using a standard method such as the MTT, MTS, or a resazurin-based assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to quantify the cytotoxic potency of the compound.

Enzyme Inhibition Screening

Objective: To screen 2-cyano-2-nitroacetamide against a panel of enzymes, particularly those with reactive cysteine residues in their active sites.

Methodology:

  • Enzyme Panel Selection: Select a diverse panel of enzymes, including proteases (e.g., caspases, cathepsins), kinases, and phosphatases.

  • Inhibition Assay: For each enzyme, use a validated in vitro activity assay (e.g., fluorescence-based, absorbance-based).

  • Screening: Perform an initial screen of the compound at a single high concentration (e.g., 10-50 µM) to identify potential hits.

  • Dose-Response Analysis: For any identified hits, perform a dose-response analysis to determine the IC50 value.

  • Mechanism of Inhibition Studies: For potent inhibitors, conduct further studies to determine the mechanism of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive) using techniques such as dialysis, mass spectrometry, and kinetic analysis.

G Start Compound of Interest (2-Cyano-2-nitroacetamide) Cytotoxicity General Cytotoxicity Screen (e.g., NCI-60 panel) Start->Cytotoxicity Enzyme Enzyme Inhibition Screen (Panel of relevant enzymes) Start->Enzyme Data1 IC50 Values (Cytotoxicity) Cytotoxicity->Data1 Data2 IC50 Values (Enzyme Inhibition) Enzyme->Data2 Decision Hit Prioritization Data1->Decision Data2->Decision Further Lead Optimization & In Vivo Studies Decision->Further

Caption: A logical workflow for the initial biological evaluation of 2-cyano-2-nitroacetamide.

Conclusion and Future Directions

2-Cyano-2-nitroacetamide represents a chemical entity with underexplored potential in the biomedical sciences. Its unique and reactive chemical structure warrants a thorough investigation into its biological activities. The proposed research applications and experimental protocols outlined in this whitepaper provide a foundational framework for initiating such studies. While the path from a small molecule to a therapeutic agent is long and challenging, the systematic evaluation of novel chemical matter like 2-cyano-2-nitroacetamide is essential for the continued advancement of drug discovery. Future research should focus on the synthesis of analog libraries to explore structure-activity relationships and on the identification of specific biological targets to elucidate its mechanism of action.

References

An In-depth Technical Guide to Cyanoacetamide Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanoacetamide is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive review of the literature on cyanoacetamide and its derivatives, with a particular focus on compounds investigated for their therapeutic potential. While the specific compound "Acetamide, 2-cyano-2-nitro-" is not extensively documented in publicly available literature, this review explores closely related and well-characterized derivatives, including those with nitro and isonitroso functionalities. This paper will detail their synthesis, chemical properties, and known biological activities, presenting quantitative data in structured tables and illustrating key experimental and logical frameworks using Graphviz diagrams.

Introduction to Cyanoacetamide

2-Cyanoacetamide (C₃H₄N₂O) is an organic compound featuring both a nitrile and an amide functional group.[1][2] This dual functionality makes it a highly reactive and valuable synthon for the synthesis of various heterocyclic systems, including pyridines, pyrimidines, thiazoles, and quinoxalinones.[3][4] The reactivity of the active methylene group and the susceptibility of the cyano and amide groups to cyclization reactions have been extensively exploited in medicinal chemistry to generate novel molecules with diverse pharmacological profiles.[4]

Synthesis of Cyanoacetamide and its Derivatives

The synthesis of cyanoacetamide itself is well-established and is typically prepared from chloroacetic acid through a Kolbe nitrile synthesis followed by Fischer esterification and subsequent aminolysis of the ester.[1] Another common method involves the reaction of ethyl cyanoacetate with concentrated aqueous ammonia.[5]

Derivatives of cyanoacetamide are often synthesized through reactions involving the active methylene group. A prominent example is the Knoevenagel condensation, which involves the reaction of aldehydes with the active methylene group of cyanoacetamide to form α,β-unsaturated cyanoacetamide derivatives.[6]

Nitrosation of cyanoacetamide with sodium nitrite in the presence of an acid yields 2-cyano-2-isonitrosoacetamide, a compound with documented agrochemical applications.[3][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-cyanoacetamide and some of its derivatives is presented in Table 1.

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceSolubility
2-Cyanoacetamide107-91-5C₃H₄N₂O84.078119-121--
2-cyano-N-(4-nitrophenyl)acetamide22208-39-5C₉H₇N₃O₃205.17160-162Yellow crystalline solidInsoluble in water; soluble in ethanol, DMF, dichloromethane
2-cyano-N-(2-nitrophenyl)acetamide65372-22-7C₉H₇N₃O₃205.17---
2-Cyano-2-isonitrosoacetamideNot specifiedC₃H₃N₃O₂113.08456 K (183 °C)-Water-soluble

Biological Activity and Therapeutic Potential

Various derivatives of cyanoacetamide have been investigated for a range of biological activities, highlighting the potential of this chemical scaffold in drug discovery.

Antimicrobial and Antifungal Activity

Nitro-substituted furan-containing compounds, which can be synthesized from cyanoacetamide derivatives, are known for their antibacterial properties. The presence of a nitro group at the C-5 position of a furan ring is often essential for this activity.[8] 2-Cyano-2-isonitrosoacetamide has been identified as a fungicide, demonstrating its utility in agrochemical applications.[7][9]

Insecticidal Activity

Synthetic cyanoacetamide derivatives have been evaluated for their insecticidal properties. For instance, 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form have shown significant toxicity against the cowpea aphid (Aphis craccivora).[10][11] The LC50 values for these compounds are presented in Table 2.

CompoundTarget OrganismExposure Time (hours)LC50 (ppm)
2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamideAphis craccivora (nymphs)240.192
480.041
Aphis craccivora (adults)241.233
480.142
Cyclized form of the aboveAphis craccivora (nymphs)240.841
480.095
Aphis craccivora (adults)242.949
480.270
Anti-inflammatory Activity

The phenylacrylamide derivative, (E)-2-Cyano-N,3-diphenylacrylamide, synthesized from a cyanoacetamide intermediate, has shown potential as an anti-inflammatory agent.[12] It is suggested that the Michael acceptor region of these derivatives can bind to cysteine residues in Keap-1, a negative regulator of the Nrf2 antioxidant response pathway, leading to the expression of anti-inflammatory enzymes.[12]

Experimental Protocols

Synthesis of Unsaturated Cyanoacetamide Derivatives via Knoevenagel Condensation

A representative protocol for the synthesis of α,β-unsaturated 2-cyanoacetamide derivatives is as follows[6]:

  • Combine equimolar amounts of the desired aldehyde (e.g., 4-hydroxybenzaldehyde, 4 mmol) and 2-cyanoacetamide (4 mmol) in a porcelain dish.

  • Add a catalytic amount of ammonium acetate (10 mg) and mix thoroughly.

  • Irradiate the mixture in a microwave oven at 160 W for approximately 40 seconds.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (6:1).

Knoevenagel_Condensation_Workflow reagents Aldehyde + 2-Cyanoacetamide + Ammonium Acetate mixing Thorough Mixing reagents->mixing Combine microwave Microwave Irradiation (160W, 40s) mixing->microwave Transfer monitoring TLC Monitoring (n-hexane:ethyl acetate 6:1) microwave->monitoring Reaction Progress product α,β-Unsaturated 2-Cyanoacetamide Derivative monitoring->product Completion

Knoevenagel Condensation Workflow
Synthesis of 2-Cyano-2-isonitrosoacetamide

The synthesis of 2-cyano-2-isonitrosoacetamide is achieved through the nitrosation of cyanoacetamide[7]:

  • Dissolve cyanoacetamide (12 mmol) and sodium nitrite (12 mmol) in water (12 ml).

  • Stir the solution and cool to 278–283 K.

  • Add acetic acid (13 mmol) in portions over several hours while maintaining the temperature.

  • The product can be isolated from the reaction mixture.

Nitrosation_of_Cyanoacetamide start Cyanoacetamide + Sodium Nitrite in Water cooling Cool to 278-283 K start->cooling acid_addition Add Acetic Acid (in portions) cooling->acid_addition reaction Stir for several hours acid_addition->reaction isolation Product Isolation reaction->isolation product 2-Cyano-2-isonitrosoacetamide isolation->product

Synthesis of 2-Cyano-2-isonitrosoacetamide

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many cyanoacetamide derivatives are still under investigation, some proposed mechanisms have been elucidated. For anti-inflammatory phenylacrylamides, a potential mechanism involves the activation of the Nrf2 pathway.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JMPR01 (E)-2-Cyano-N,3- diphenylacrylamide Keap1 Keap1 JMPR01->Keap1 Binds to Cysteine Residues Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1 Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Enzymes Antioxidant & Anti-inflammatory Enzymes Transcription->Enzymes

Proposed Nrf2 Activation by a Cyanoacetamide Derivative

Conclusion

Cyanoacetamide and its derivatives represent a versatile and promising class of compounds for the development of new therapeutic agents and agrochemicals. Their straightforward synthesis and the tunability of their chemical structures allow for the exploration of a wide range of biological activities. While the specific compound "Acetamide, 2-cyano-2-nitro-" remains elusive in the current literature, the study of related nitro- and isonitroso-containing analogs, as well as other derivatives, provides a strong foundation for future research. Further investigation into the mechanisms of action and structure-activity relationships of these compounds will be crucial for translating their therapeutic potential into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyridines Using 2-Cyano-2-nitroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of pyridines using "Acetamide, 2-cyano-2-nitro-" (2-cyano-2-nitroacetamide) is not well-documented in peer-reviewed literature. The following application notes and protocols are proposed based on established synthetic methodologies for structurally related compounds, such as cyanoacetamide and its derivatives. The strong electron-withdrawing properties of the nitro group are expected to significantly influence the reactivity of the starting material.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The functionalization of the pyridine ring is a key strategy in the development of novel therapeutic agents. While numerous methods exist for pyridine synthesis, multicomponent reactions (MCRs) offer an efficient and atom-economical approach. This document outlines a proposed synthetic strategy for pyridine derivatives starting from 2-cyano-2-nitroacetamide, leveraging the principles of established pyridine syntheses like the Guareschi-Thorpe condensation.

The presence of a nitro group on the α-carbon of the acetamide is anticipated to enhance the acidity of the methylene proton, potentially facilitating the initial condensation steps under milder conditions. Furthermore, the nitro group can act as a leaving group during the final aromatization step, a common characteristic in the chemistry of nitro compounds.[1][2]

Proposed Synthetic Pathway: Modified Guareschi-Thorpe Condensation

A plausible approach for the synthesis of substituted 2-pyridones from 2-cyano-2-nitroacetamide involves a one-pot, three-component reaction with a 1,3-dicarbonyl compound and a suitable base. This reaction is expected to proceed through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization, followed by elimination of the nitro group to achieve aromatization.

Table 1: Representative Quantitative Data from Analogous Pyridone Syntheses

Since no specific data for reactions involving 2-cyano-2-nitroacetamide is available, the following table summarizes typical yields for the synthesis of 3-cyano-2-pyridones using cyanoacetamide and various 1,3-dicarbonyl compounds under basic conditions. These values can serve as a benchmark for the proposed synthesis.

Entry1,3-Dicarbonyl CompoundBaseSolventReaction Time (h)Yield (%)Reference
1AcetylacetoneKOHEthanol479[3]
2Ethyl Acetoacetate(NH₄)₂CO₃Water195[4]
3DibenzoylmethanePiperidineEthanol685Similar to[5]
4Cyclohexane-1,3-dionet-BuOKDMSO288[6][7]

Experimental Protocols

Proposed Protocol for the Synthesis of 4,6-Dimethyl-3-cyano-2-pyridone from 2-Cyano-2-nitroacetamide

Materials:

  • 2-Cyano-2-nitroacetamide

  • Acetylacetone

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric Acid (1 M)

  • Deionized Water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyano-2-nitroacetamide (10 mmol) and acetylacetone (10 mmol).

  • Add 30 mL of absolute ethanol to the flask and stir the mixture to dissolve the reactants.

  • Slowly add a solution of potassium hydroxide (12 mmol) in 10 mL of ethanol to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 5-6 with 1 M hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired 4,6-dimethyl-3-cyano-2-pyridone.

  • The product can be further purified by recrystallization from ethanol.

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanistic pathway for the formation of a 3-cyano-2-pyridone from 2-cyano-2-nitroacetamide and a 1,3-dicarbonyl compound.

G cluster_start Reactants cluster_steps Reaction Steps cluster_end Product reactant reactant intermediate intermediate product product reagent reagent A 2-Cyano-2-nitroacetamide Knoevenagel Knoevenagel Condensation A->Knoevenagel Step 1 B 1,3-Dicarbonyl B->Knoevenagel Step 1 Base Base (e.g., KOH) Base->Knoevenagel Step 1 Michael Michael Addition Knoevenagel->Michael Step 2 Cyclization Intramolecular Cyclization Michael->Cyclization Step 3 Elimination Elimination of HNO2 (Aromatization) Cyclization->Elimination Step 4 P Substituted 3-Cyano-2-pyridone Elimination->P Final Product

Caption: Proposed reaction pathway for pyridine synthesis.

Experimental Workflow

The diagram below outlines the general laboratory workflow for the proposed synthesis.

G A 1. Mixing Reactants (2-Cyano-2-nitroacetamide, 1,3-Dicarbonyl, Base, Solvent) B 2. Reflux (80°C, 4-6h) A->B Heat C 3. Cooldown & Acidification B->C D 4. Filtration C->D Precipitate forms E 5. Washing (Water & Ethanol) D->E F 6. Drying E->F G 7. Purification (Recrystallization) F->G H Final Product: Substituted 2-Pyridone G->H

Caption: General experimental workflow for pyridine synthesis.

References

Application Notes and Protocols for the Knoevenagel Condensation of "Acetamide, 2-cyano-2-nitro-" with Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following experimental protocol is a proposed methodology for the Knoevenagel condensation of "Acetamide, 2-cyano-2-nitro-". As of the compilation of this document, no specific literature precedence for this reaction with this particular active methylene compound has been identified. The protocol is therefore based on established procedures for analogous Knoevenagel condensations with structurally similar, highly activated methylene compounds. Researchers should treat this as a starting point for experimental investigation and optimization. All reactions should be performed with appropriate safety precautions and on a small scale initially to assess reactivity and potential hazards.

Application Notes

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a versatile route to α,β-unsaturated compounds.[1][2] The target active methylene compound, "Acetamide, 2-cyano-2-nitro-," possesses two potent electron-withdrawing groups (a nitro and a cyano group) attached to the methylene carbon. This high degree of activation suggests that it could be a highly reactive substrate for the Knoevenagel condensation, potentially reacting under mild conditions.

The resulting products, 2-cyano-2-nitro-acrylamides, are expected to be highly functionalized molecules with potential applications in several areas of chemical and pharmaceutical research:

  • Michael Acceptors: The electron-deficient alkene backbone makes these compounds potent Michael acceptors, useful for the synthesis of more complex molecular architectures through conjugate addition reactions.

  • Precursors to Heterocycles: The multifaceted functionality of the products could allow for their use as precursors in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.

  • Bioactive Scaffolds: The combination of the nitro, cyano, and amide functionalities may impart interesting biological activities, making them candidates for screening in drug discovery programs.

Given the novelty of this specific transformation, a systematic investigation into the scope of the reaction with various aliphatic and aromatic aldehydes, as well as the optimization of reaction conditions (catalyst, solvent, temperature), is warranted.

Proposed Reaction Parameters

The following table outlines a proposed set of starting conditions for the Knoevenagel condensation of "Acetamide, 2-cyano-2-nitro-" with a model aldehyde, benzaldehyde. These parameters are based on common practices for Knoevenagel condensations of other highly activated methylene compounds.

ParameterProposed Value/ComponentRationale
Active Methylene Compound Acetamide, 2-cyano-2-nitro-The key starting material with a highly activated methylene group.
Aldehyde Benzaldehyde (or other aromatic/aliphatic aldehydes)A common electrophile for the Knoevenagel condensation.
Stoichiometry 1.0 : 1.1 (Active Methylene : Aldehyde)A slight excess of the aldehyde can help to drive the reaction to completion.
Catalyst Piperidine (catalytic amount, e.g., 0.1 equivalents)A widely used weak base catalyst for the Knoevenagel condensation.[1]
Solvent Ethanol or MethanolCommon protic solvents that can dissolve the reactants and facilitate the reaction.
Temperature Room Temperature (initial) to RefluxThe high activation of the methylene compound may allow the reaction to proceed at room temperature; heating can be applied if necessary.
Reaction Time 1 - 24 hours (to be monitored by TLC)The reaction progress should be monitored to determine the optimal time.
Work-up Precipitation in cold water or acidic work-up followed by extractionA standard procedure to isolate the product.
Purification Recrystallization or Column ChromatographyTo obtain the pure condensation product.

Proposed Experimental Protocol

Objective: To synthesize 2-cyano-3-phenyl-2-nitroacrylamide via a piperidine-catalyzed Knoevenagel condensation of "Acetamide, 2-cyano-2-nitro-" and benzaldehyde.

Materials:

  • "Acetamide, 2-cyano-2-nitro-"

  • Benzaldehyde

  • Piperidine

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser (if heating is required)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve "Acetamide, 2-cyano-2-nitro-" (1.0 equivalent) in ethanol.

  • Addition of Reactants: To the stirred solution, add benzaldehyde (1.1 equivalents).

  • Initiation of Reaction: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The consumption of the starting materials and the formation of a new, more polar spot corresponding to the product should be observed.

  • Heating (Optional): If the reaction is sluggish at room temperature, equip the flask with a condenser and heat the mixture to a gentle reflux. Continue to monitor the reaction by TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If a precipitate has formed, collect the solid by vacuum filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. To the residue, add ethyl acetate and water.

    • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

  • Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, IR, Mass Spectrometry, and Melting Point).

Safety Precautions:

  • "Acetamide, 2-cyano-2-nitro-" is a novel compound; its toxicological properties are unknown. Handle with care, using appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.

  • Benzaldehyde is a skin and respiratory irritant.

  • Piperidine is a corrosive and flammable liquid.

  • All manipulations should be performed in a well-ventilated fume hood.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the proposed Knoevenagel condensation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Acetamide, 2-cyano-2-nitro- in Ethanol B Add Benzaldehyde A->B C Add Piperidine B->C D Stir at Room Temperature (Optional: Heat to Reflux) C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Precipitation / Extraction F->G H Isolate Crude Product G->H I Recrystallization or Column Chromatography H->I J Characterize Product (NMR, IR, MS, MP) I->J

Caption: General workflow for the proposed Knoevenagel condensation.

References

Application Notes and Protocols for the Gewald Reaction of 2-Cyano-2-nitroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[1][2] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.

These application notes provide a detailed overview and experimental protocols for the Gewald reaction, with a specific focus on derivatives of "Acetamide, 2-cyano-2-nitro-". It is important to note that while the Gewald reaction is well-established for a variety of activated nitriles, including cyanoacetamides, specific literature precedents for substrates bearing a geminal cyano and nitro group, such as 2-cyano-2-nitroacetamide, are scarce. The presence of two strong electron-withdrawing groups on the α-carbon is expected to significantly increase the acidity of the methylene protons, which may necessitate modifications to standard protocols.

Reaction Mechanism and Signaling Pathway

The generally accepted mechanism of the Gewald reaction proceeds through three main stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a vinylidene cyanide intermediate.[1][3]

  • Sulfur Addition: Elemental sulfur adds to the β-carbon of the vinylidene cyanide. The exact mechanism of this step is not fully elucidated but is believed to involve the formation of a sulfur-ylide-like intermediate.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene product.[1]

Gewald_Reaction_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Carbonyl Ketone/ Aldehyde Knoevenagel Knoevenagel Condensation Product Carbonyl->Knoevenagel Base Nitrile 2-Cyano-2-nitroacetamide Nitrile->Knoevenagel Sulfur Elemental Sulfur (S8) Base Base (e.g., Morpholine) Sulfur_Adduct Sulfur Adduct Knoevenagel->Sulfur_Adduct + Sulfur Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate Cyclization Thiophene 2-Aminothiophene Derivative Cyclized_Intermediate->Thiophene Tautomerization

Caption: General mechanism of the Gewald reaction.

Experimental Protocols

Due to the lack of specific literature for 2-cyano-2-nitroacetamide, the following protocols are based on established procedures for other activated cyanoacetamides.[4] Researchers should consider these as starting points and anticipate the need for optimization. The high acidity of the C-H bond in 2-cyano-2-nitroacetamide may lead to faster initial condensation but could also promote side reactions. Careful control of temperature and base stoichiometry is likely to be crucial.

Protocol 1: General Procedure for Gewald Reaction with Ketones

This protocol describes a typical one-pot synthesis of 2-aminothiophenes.

Materials:

  • Ketone (e.g., cyclohexanone, acetone)

  • Acetamide, 2-cyano-2-nitro-

  • Elemental Sulfur

  • Base (e.g., morpholine, triethylamine, or piperidine)[5]

  • Solvent (e.g., ethanol, methanol, or DMF)[6]

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), 2-cyano-2-nitroacetamide (1.0 eq.), and elemental sulfur (1.1 eq.) in the chosen solvent (e.g., ethanol, 5 mL per mmol of ketone).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the base (e.g., morpholine, 1.0-1.5 eq.) dropwise to the suspension. An exothermic reaction may be observed.

  • After the addition of the base, heat the reaction mixture to a gentle reflux (typically 50-80 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, pour the reaction mixture into ice-water and stir for 30 minutes. Collect the resulting precipitate by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Protocol 2: Microwave-Assisted Gewald Reaction

Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some Gewald reactions.[1]

Materials:

  • Same as Protocol 1.

Procedure:

  • In a microwave-safe reaction vessel, combine the ketone (1.0 eq.), 2-cyano-2-nitroacetamide (1.0 eq.), elemental sulfur (1.1 eq.), and the base (e.g., morpholine, 1.0-1.5 eq.) in a minimal amount of a high-boiling point solvent (e.g., DMF, N-methyl-2-pyrrolidone).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short period (e.g., 5-20 minutes). The optimal time and temperature should be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 6-8).

Data Presentation

The following tables summarize typical reaction conditions and yields for the Gewald reaction with various activated nitriles. Note that data for 2-cyano-2-nitroacetamide is not available in the literature and the presented data serves as a reference for analogous reactions.

Table 1: Reaction Conditions for Gewald Reaction with Various Activated Nitriles

Activated NitrileCarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)
MalononitrileCyclohexanoneMorpholineEthanolReflux285
Ethyl CyanoacetateAcetonePiperidineMethanol50478
Cyanoacetamide4-MethylcyclohexanoneTriethylamineDMF60382
BenzoylacetonitrilePropiophenoneMorpholineEthanolReflux575

Data compiled from various sources for illustrative purposes.

Logical Workflow for Protocol Optimization

Optimizing the Gewald reaction for a new substrate like 2-cyano-2-nitroacetamide requires a systematic approach. The following diagram outlines a logical workflow for this process.

Optimization_Workflow Start Start with General Protocol Screen_Base Screen Different Bases (e.g., Morpholine, TEA, Piperidine) Start->Screen_Base Screen_Solvent Screen Solvents (e.g., EtOH, MeOH, DMF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Reaction Temperature Screen_Solvent->Optimize_Temp Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Analyze_Results Analyze Yield and Purity (TLC, LC-MS, NMR) Optimize_Time->Analyze_Results Decision Acceptable Yield? Analyze_Results->Decision Decision->Screen_Base No, Re-optimize Final_Protocol Finalized Protocol Decision->Final_Protocol Yes

Caption: Workflow for optimizing Gewald reaction conditions.

Concluding Remarks

References

Application Notes and Protocols: Michael Addition of 2-Cyano-2-nitroacetamide to Chalcones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a powerful tool for the construction of complex molecular architectures from relatively simple precursors. This application note explores the proposed Michael addition of 2-cyano-2-nitroacetamide to chalcones. Chalcones, a class of α,β-unsaturated ketones, are well-established precursors in the synthesis of various biologically active compounds. The Michael donor, 2-cyano-2-nitroacetamide, possesses a highly activated methylene group, suggesting a high propensity for conjugate addition.

Proposed Reaction Pathway

The proposed reaction of 2-cyano-2-nitroacetamide with a chalcone is anticipated to proceed through an initial base-catalyzed Michael addition to form an intermediate adduct. This adduct can then undergo an intramolecular cyclization, followed by elimination of water and nitrous acid, to afford a highly functionalized 2-pyridone derivative.

Reaction_Pathway reagents 2-Cyano-2-nitroacetamide + Chalcone intermediate Michael Adduct (Intermediate) reagents->intermediate Base (e.g., Piperidine) Michael Addition cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Cyclization product Substituted 2-Pyridone cyclized->product Dehydration & Aromatization Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_application Application s1 Chalcone Synthesis (Claisen-Schmidt) s2 Michael Addition/ Cyclization s1->s2 p1 Filtration & Washing s2->p1 p2 Recrystallization p1->p2 c1 TLC, MP p2->c1 c2 Spectroscopic Analysis (NMR, IR, MS) c1->c2 a1 Biological Screening c2->a1 a2 Structure-Activity Relationship (SAR) Studies a1->a2

Application Notes and Protocols: 2-Cyanoacetamide as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Precursor: Initial searches for "Acetamide, 2-cyano-2-nitro-" did not yield significant results as a common precursor for heterocyclic synthesis. However, the closely related and widely utilized synthon, 2-cyanoacetamide , is extensively documented in the synthesis of a diverse range of heterocyclic compounds.[1][2][3][4][5][6][7][8] These application notes will, therefore, focus on the utility of 2-cyanoacetamide and its derivatives as versatile starting materials in heterocyclic chemistry. 2-Cyanoacetamide's reactivity stems from its active methylene group, flanked by electron-withdrawing nitrile and amide functionalities, making it an ideal building block for various condensation and cyclization reactions.[5][7]

Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a multi-component condensation that provides efficient access to polysubstituted 2-aminothiophenes.[1][9][10] This one-pot synthesis involves the reaction of an aldehyde or ketone, a compound with an active methylene group (such as 2-cyanoacetamide), and elemental sulfur in the presence of a base.[1][9][10]

Quantitative Data for Gewald Reaction
Aldehyde/KetoneActive Methylene CompoundBaseSolventTemperature (°C)Time (h)Yield (%)
Cyclohexanone2-CyanoacetamideTriethylamineEthanolAmbient1270-90[1]
Butyraldehyde2-CyanoacetamideTriethylamineEthanolAmbient1275[1]
Acetophenone2-CyanoacetamideN-MethylpiperazineEthanolReflux385
Various AldehydesSubstituted CyanoacetamidesTriethylamineEthanolAmbient1270-90[1]
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

This protocol is a representative example of the Gewald three-component reaction.[1]

Materials:

  • Cyclohexanone (1.0 eq)

  • 2-Cyanoacetamide (1.0 eq)

  • Elemental Sulfur (1.0 eq)

  • Triethylamine (1.0 eq)

  • Ethanol

Procedure:

  • To a solution of cyclohexanone (1.0 eq) and 2-cyanoacetamide (1.0 eq) in ethanol, add elemental sulfur (1.0 eq).

  • Add triethylamine (1.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. The precipitate can be collected by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Gewald Reaction Workflow

Gewald_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product ketone Aldehyde/Ketone mixing Mixing and Stirring ketone->mixing cyanoacetamide 2-Cyanoacetamide cyanoacetamide->mixing sulfur Sulfur sulfur->mixing base Base (e.g., Triethylamine) base->mixing solvent Solvent (e.g., Ethanol) solvent->mixing temp Ambient Temperature temp->mixing precipitation Precipitation mixing->precipitation filtration Filtration & Washing precipitation->filtration purification Recrystallization filtration->purification thiophene 2-Aminothiophene Derivative purification->thiophene

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Synthesis of Pyridines via Knoevenagel Condensation and Cyclization

Substituted pyridines can be synthesized from 2-cyanoacetamide through an initial Knoevenagel condensation with an aldehyde, followed by a cyclization reaction.[5]

Quantitative Data for Pyridine Synthesis
AldehydeMichael DonorCatalystSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeMalononitrilePiperidineEthanolReflux4-680-90
4-ChlorobenzaldehydeEthyl CyanoacetatePiperidineEthanolReflux588
Aromatic AldehydesMalononitrilePiperidineEthanolReflux7Not specified[11]
Experimental Protocol: Synthesis of 2-Amino-4-phenyl-3,5-dicarbonitrile-6-oxo-1,6-dihydropyridine

Materials:

  • Benzaldehyde (1.0 eq)

  • 2-Cyanoacetamide (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve benzaldehyde (1.0 eq), 2-cyanoacetamide (1.0 eq), and malononitrile (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain the pure pyridine derivative.

Pyridine Synthesis Pathway

Pyridine_Synthesis start 2-Cyanoacetamide + Aldehyde knoevenagel Knoevenagel Condensation (+ Piperidine, Ethanol, Reflux) start->knoevenagel intermediate α,β-Unsaturated Cyanoacetamide Intermediate knoevenagel->intermediate michael Michael Addition of Malononitrile intermediate->michael cyclization Cyclization & Tautomerization michael->cyclization product Substituted Pyridine cyclization->product

Caption: Reaction pathway for the synthesis of substituted pyridines.

Synthesis of Thiazoles

2-Cyanoacetamide derivatives can be used to synthesize thiazole rings through reactions with sulfur-containing reagents. For instance, reaction with phenyl isothiocyanate followed by an α-halo ketone or a similar reagent leads to thiazole derivatives.[6]

Quantitative Data for Thiazole Synthesis
Cyanoacetamide DerivativeReagentsBaseSolventTemperature (°C)Time (h)Yield (%)
2-Cyano-N-(3-cyanoquinolin-2-yl)acetamidePhenyl isothiocyanate, BromoacetoneKOHDMFRoom Temp9Not specified[6]
2-Cyano-N-arylacetamideThioglycolic acid----Satisfactory[5]
Experimental Protocol: Synthesis of 2-Cyano-N-(3-cyanoquinolin-2-yl)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide

This protocol is based on the reaction of a substituted 2-cyanoacetamide.[6]

Materials:

  • 2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide (1.0 eq)

  • Potassium Hydroxide (1.0 eq)

  • Dimethylformamide (DMF)

  • Phenyl isothiocyanate (1.0 eq)

  • Bromoacetone (1.0 eq)

Procedure:

  • To a stirred solution of potassium hydroxide (1.0 eq) in dimethylformamide (DMF), add 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide (1.0 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add phenyl isothiocyanate (1.0 eq) to the resulting mixture and continue stirring for 6 hours.

  • Then, add bromoacetone (1.0 eq) and continue stirring for an additional 3 hours.

  • Pour the reaction mixture into ice water.

  • Collect the solid product that forms by filtration, dry it, and recrystallize from ethanol to obtain the pure thiazole derivative.

Thiazole Synthesis Workflow

Thiazole_Synthesis start Substituted 2-Cyanoacetamide step1 1. Add KOH in DMF (Stir 30 min) start->step1 step2 2. Add Phenyl isothiocyanate (Stir 6 h) step1->step2 intermediate Potassium Thio-intermediate step2->intermediate step3 3. Add Bromoacetone (Stir 3 h) intermediate->step3 cyclization Heterocyclization step3->cyclization product Thiazole Derivative cyclization->product

Caption: Workflow for the synthesis of a substituted thiazole derivative.

Synthesis of Pyrimidines

2-Cyanoacetamide can also serve as a precursor for pyrimidine synthesis, typically by reacting with urea or thiourea in the presence of a base.[11]

Quantitative Data for Pyrimidine Synthesis
Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
3-Oxobutanamide derivativeUreaPiperidineEthanolReflux6Not specified[11]
3-Oxobutanamide derivativeThioureaPiperidineEthanolReflux6Not specified[11]
N-Cyclohexyl pyridoneCarbon disulfideKOHEthanolReflux1085[3]
Experimental Protocol: General Procedure for Pyrimidine-2,4-dione Synthesis

This is a general procedure based on the reaction of a 3-oxobutanamide derivative, which can be derived from 2-cyanoacetamide chemistry.[11]

Materials:

  • N-Aryl-3-oxobutanamide (1.0 eq)

  • Urea (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • A mixture of the N-aryl-3-oxobutanamide (1.0 eq) and urea (1.0 eq) is prepared in ethanol.

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction mixture is heated under reflux for 6 hours.

  • The solid product that separates is collected by filtration.

  • The collected solid is washed with water and recrystallized from a suitable solvent to yield the pure pyrimidine derivative.

Pyrimidine Synthesis Pathway

Pyrimidine_Synthesis start 3-Oxobutanamide Derivative reagents + Urea/Thiourea + Piperidine (cat.) + Ethanol, Reflux start->reagents cyclization Condensation and Cyclization reagents->cyclization product Substituted Pyrimidine cyclization->product

Caption: General pathway for the synthesis of pyrimidine derivatives.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Cyano-2-nitroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The compound 2-cyano-2-nitroacetamide incorporates two highly versatile functional groups, the cyano (nitrile) and the nitro group, attached to an active methylene center. This structural motif is of significant interest in medicinal chemistry and drug development. The electron-withdrawing nature of both the cyano and nitro groups makes the alpha-carbon highly acidic and susceptible to a variety of chemical transformations. Compounds containing cyano and nitro functionalities are known to exhibit a wide range of biological activities and serve as key intermediates in the synthesis of complex heterocyclic compounds and other pharmacologically active agents.

Traditional methods for the synthesis of nitro compounds often involve harsh reagents like concentrated nitric and sulfuric acids, leading to environmental concerns and potential side reactions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, offering significant advantages such as dramatically reduced reaction times, increased product yields, enhanced selectivity, and often solvent-free conditions.[1][2] By leveraging microwave energy, it is possible to achieve rapid and efficient heating, which can accelerate reaction rates and enable synthetic routes that are not feasible under conventional heating.[3][4]

Proposed Signaling Pathway/Reaction Mechanism

The proposed mechanism for the microwave-assisted nitration of cyanoacetamide involves the in-situ generation of a nitrating species from a metal nitrate, such as calcium nitrate, in the presence of an acid catalyst like glacial acetic acid. Under microwave irradiation, the polar reagents absorb energy efficiently, leading to rapid heating. The acid protonates the nitrate salt, facilitating the formation of a reactive nitrating agent, potentially the nitronium ion (NO₂⁺) or a related species. The active methylene proton of cyanoacetamide is acidic and can be abstracted to form a carbanion. This nucleophilic carbanion then attacks the electrophilic nitrating agent to form the final product, 2-cyano-2-nitroacetamide.

reaction_mechanism sub Cyanoacetamide (Substrate) int2 Cyanoacetamide Carbanion (Nucleophile) sub->int2 Deprotonation nit Ca(NO₃)₂ + Acetic Acid (Nitrating System) mw Microwave Irradiation nit->mw int1 Reactive Nitrating Agent (e.g., NO₂⁺) mw->int1 Activation prod 2-Cyano-2-nitroacetamide (Product) int1->prod Nucleophilic Attack int2->prod Nucleophilic Attack

Caption: Proposed reaction pathway for the synthesis of 2-cyano-2-nitroacetamide.

Quantitative Data from Analogous Reactions

Disclaimer: The following data is derived from published literature on microwave-assisted nitration of related compounds and microwave-assisted reactions of cyanoacetamide. This data is provided for comparative purposes to inform the development of the proposed protocol for 2-cyano-2-nitroacetamide.

Table 1: Microwave-Assisted Nitration of Phenolic Compounds

Starting Material Nitrating Agent Solvent Microwave Power Time (min) Yield (%) Reference
Phenol Ca(NO₃)₂ Glacial Acetic Acid 900 W 1 89 [3]
4-Hydroxyacetophenone Ca(NO₃)₂ Glacial Acetic Acid 1-32 W 1 High [5]
4-Hydroxybenzaldehyde 15% HNO₃ Water 600-800 W < 5 70 [6]

| Resorcinol | Cu(NO₃)₂ / Oxalic Acid | Solid Phase | Not specified | 1-30 | 26 |[7] |

Table 2: Microwave-Assisted Knoevenagel Condensation of Cyanoacetamide

Aldehyde Reactant Catalyst Solvent Microwave Power Time (s) Yield (%) Reference
4-Hydroxybenzaldehyde Ammonium Acetate None 160 W 40 98.6 [1]

| Various Aromatic Aldehydes | Triethylamine | NaCl Solution | 55 W | 2100 (35 min) | 90-99 |[8] |

Experimental Protocols

Proposed Protocol: Microwave-Assisted Synthesis of 2-Cyano-2-nitroacetamide

Materials:

  • 2-Cyanoacetamide (C₃H₄N₂O)

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Glacial acetic acid (CH₃COOH)

  • Microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL microwave pressure tube with a magnetic stir bar

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 10 mL microwave pressure tube, add 2-cyanoacetamide (e.g., 1.0 mmol, 84.08 mg), calcium nitrate tetrahydrate (e.g., 1.5 mmol, 354.13 mg), and glacial acetic acid (3.0 mL).[5]

  • Microwave Irradiation: Seal the tube and place it in the cavity of the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 100 °C for 5-10 minutes. Monitor the reaction pressure to ensure it remains within the safe limits of the vessel. Note: The optimal time and temperature may require adjustment based on preliminary small-scale trials.

  • Workup: After irradiation, allow the reaction vessel to cool to room temperature. Pour the reaction mixture into a beaker containing 20 mL of ice-cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and saturated sodium bicarbonate solution (20 mL) to remove residual acetic acid. Finally, wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-cyano-2-nitroacetamide.

  • Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Diagrams and Visualizations

graphdot A 1. Reagent Addition - Cyanoacetamide - Ca(NO₃)₂ - Acetic Acid in Microwave Tube B 2. Microwave Irradiation - Set Temp: 100 °C - Time: 5-10 min - Stirring: On A->B Seal Vessel C 3. Cooling & Quenching - Cool to Room Temp - Pour into Ice Water B->C Reaction Complete D 4. Extraction - Extract with Ethyl Acetate C->D E 5. Washing - Wash with H₂O, NaHCO₃, Brine D->E F 6. Drying & Concentration - Dry over Na₂SO₄ - Evaporate Solvent E->F G 7. Purification - Column Chromatography or - Recrystallization F->G Crude Product H 8. Characterization - NMR, IR, MS G->H Pure Product

References

Application Notes and Protocols for Catalyst Selection in Reactions of Acetamide, 2-cyano-2-nitro-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting catalysts for key chemical transformations of the highly functionalized molecule, Acetamide, 2-cyano-2-nitro-. Due to the limited direct literature on this specific compound, this document leverages established catalytic methods for its constituent functional groups: the nitro group, the cyano group, and the activated α-carbon. The protocols and data presented are based on analogous reactions in structurally similar compounds, offering a robust starting point for experimental design.

Catalytic Reduction of the Nitro Group

The selective reduction of the nitro group to a primary amine is a crucial transformation in the synthesis of many pharmaceutical intermediates. The choice of catalyst is critical to ensure high yield and to avoid the reduction of other sensitive functional groups, such as the cyano and amide moieties.

Application Notes:

Catalytic hydrogenation is a preferred method for the reduction of aliphatic nitro groups.[1] Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose.[1] For substrates sensitive to hydrodehalogenation, Raney Nickel can be a suitable alternative.[1] Metal-based reductions using iron, zinc, or tin(II) chloride in acidic media offer milder conditions and can be advantageous when other reducible groups are present.[1] Notably, Co2(CO)8 with water has been shown to selectively reduce nitro groups in the presence of carbonyl groups.[2]

Data Presentation: Catalyst Performance in Nitro Group Reduction
Catalyst SystemSubstrate TypeKey ConditionsYield (%)Selectivity NotesReference(s)
H₂ / Pd/C Aromatic & Aliphatic NitroAmbient pressure H₂, various solventsHighMay reduce other functional groups.[1]
H₂ / Raney Nickel Aromatic & Aliphatic NitroAmbient pressure H₂, various solventsHighUseful when avoiding dehalogenation.[1]
Fe / Acid Aromatic NitroAcidic conditions (e.g., AcOH)GoodMild, selective over some reducible groups.[1]
Zn / Acid Aromatic NitroAcidic conditions (e.g., AcOH)GoodMild, selective over some reducible groups.[1]
SnCl₂ Aromatic NitroVarious solventsGoodMild, selective over some reducible groups.[1]
Co₂(CO)₈ / H₂O Aromatic NitroDME solventHighSelective over carbonyl groups.[2]
NaBH₄ / Ni(PPh₃)₄ Aromatic NitroEthanol solventGoodA newer, efficient method.[3][3]
Experimental Protocol: General Procedure for Catalytic Hydrogenation using Pd/C
  • Reaction Setup: In a flask suitable for hydrogenation, dissolve the substrate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10 mol% of palladium on carbon (10 wt% Pd).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen. Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.

Visualization: Workflow for Catalytic Hydrogenation

G cluster_workflow Catalytic Hydrogenation Workflow start Dissolve Substrate catalyst Add Pd/C under Inert Atmosphere start->catalyst hydrogenation Introduce Hydrogen Atmosphere catalyst->hydrogenation reaction Stir at Room Temperature hydrogenation->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete filtration Filter through Celite monitoring->filtration Complete isolation Concentrate and Purify filtration->isolation

Caption: Workflow for a typical catalytic hydrogenation reaction.

Hydrolysis of the Cyano Group

The hydrolysis of the cyano group in "Acetamide, 2-cyano-2-nitro-" can potentially yield either a carboxylic acid or an amide at the cyano position. The reaction conditions, particularly the choice of an acidic or basic catalyst, will determine the final product.[4][5]

Application Notes:

Acid-catalyzed hydrolysis, typically with strong acids like hydrochloric or sulfuric acid, will convert the nitrile directly to a carboxylic acid.[6] Base-catalyzed hydrolysis, using hydroxides such as NaOH or KOH, will initially form a carboxylate salt, which then requires acidification to yield the carboxylic acid.[4] For hindered nitriles or substrates with acid- or base-sensitive groups, platinum(II) catalysts with secondary phosphine oxide ligands have been shown to be effective for selective hydration to the amide.[7]

Data Presentation: Catalyst Performance in Cyano Group Hydrolysis
Catalyst SystemProductKey ConditionsNotesReference(s)
HCl or H₂SO₄ Carboxylic AcidReflux in aqueous acidHarsh conditions, may affect other groups.[6][6]
NaOH or KOH Carboxylate SaltReflux in aqueous baseRequires subsequent acidification.[4]
Pt(II) / SPOs AmideNeutral, mild conditionsSelective for amide formation, good for sensitive substrates.[7][7]
Ceria (CeO₂) surfaces Acetic Acid & AmmoniaTheoretical studyPotential for heterogeneous catalysis.[8][8]
Experimental Protocol: General Procedure for Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substrate (1.0 eq) with a 6 M aqueous solution of hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain the temperature. Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • Extraction: If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.

Visualization: Decision Tree for Cyano Group Hydrolysis

G cluster_decision Catalyst Selection for Cyano Group Hydrolysis start Desired Product? acid_product Carboxylic Acid start->acid_product amide_product Amide start->amide_product sensitive_groups Are other functional groups acid/base sensitive? acid_product->sensitive_groups neutral_conditions Use Pt(II)/SPO Catalyst amide_product->neutral_conditions acid_conditions Use Strong Acid (e.g., HCl) base_conditions Use Strong Base (e.g., NaOH) followed by Acid Work-up sensitive_groups->acid_conditions No sensitive_groups->base_conditions Yes G cluster_mechanism Simplified Knoevenagel Condensation Mechanism Substrate Active Methylene Compound Enolate Enolate Intermediate Substrate->Enolate + Catalyst Catalyst Base (e.g., Piperidine) Adduct Aldol Adduct Enolate->Adduct + Aldehyde Aldehyde Aldehyde Product α,β-Unsaturated Product Adduct->Product - H₂O

References

Application Notes and Protocols: Solvent Effects on the Reactivity of Acetamide, 2-cyano-2-nitro-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The reactivity of organic compounds is profoundly influenced by the solvent in which the reaction is carried out. This document provides a detailed overview of the anticipated solvent effects on the reactivity of "Acetamide, 2-cyano-2-nitro-", a molecule possessing multiple functional groups susceptible to various reaction pathways. Due to the absence of specific experimental data for this compound in publicly available literature, this document extrapolates from established principles of physical organic chemistry and studies on analogous compounds, such as nitroalkanes and cyanoacetamides. The provided protocols offer a general framework for systematically investigating these solvent effects in a laboratory setting.

Introduction: Theoretical Background

The solvent can influence reaction rates and mechanisms through several non-covalent interactions, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces.[1] The stability of the reactants, transition states, and products can be differentially affected by the solvent, thereby altering the activation energy of the reaction.[1] For a molecule like Acetamide, 2-cyano-2-nitro-, key solvent properties to consider are:

  • Polarity and Dielectric Constant: High polarity solvents can stabilize charged or highly polar species.

  • Proticity: Protic solvents (e.g., water, alcohols) can act as hydrogen bond donors, while aprotic solvents (e.g., DMSO, acetone) cannot. This can be crucial for reactions involving anionic nucleophiles or intermediates.[2][3]

  • Cohesive Energy Density: This relates to the energy required to create a cavity in the solvent for the solute and transition state.[4]

The Hughes-Ingold rules provide a foundational framework for predicting how changes in solvent polarity will affect nucleophilic substitution reactions based on the charge of the reactants and the transition state.[1]

Anticipated Solvent Effects on the Reactivity of Acetamide, 2-cyano-2-nitro-

Given the structure of Acetamide, 2-cyano-2-nitro-, several reaction types can be envisaged, each with a distinct sensitivity to solvent effects. The presence of the electron-withdrawing nitro and cyano groups makes the α-proton acidic, rendering the molecule susceptible to deprotonation and subsequent reactions of the resulting anion.

Deprotonation and Nucleophilic Reactions

The primary reaction pathway is likely the deprotonation of the α-carbon to form a stabilized carbanion (a nitronate-type species). The rate of this deprotonation and the subsequent reactivity of the carbanion will be highly solvent-dependent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are expected to significantly enhance the rate of reactions involving the anionic form of Acetamide, 2-cyano-2-nitro-. They can solvate the counter-ion of the base effectively while leaving the anionic nucleophile relatively "naked" and more reactive.[2]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can stabilize the anionic nucleophile through hydrogen bonding, which can decrease its reactivity and slow down the reaction rate compared to polar aprotic solvents.[5][6] However, they can also facilitate the dissolution of ionic reactants.[7]

Data Presentation: Hypothetical Reaction Data

The following tables present hypothetical quantitative data for a generic nucleophilic substitution reaction involving the anion of Acetamide, 2-cyano-2-nitro-. This data is illustrative and based on general principles of solvent effects.

Table 1: Effect of Solvent Polarity on Reaction Rate Constant (k)

SolventDielectric Constant (ε) at 25°CRelative Rate Constant (k_rel)
n-Hexane1.881
Dichloromethane8.9350
Acetone20.7500
Acetonitrile37.52,000
Dimethyl Sulfoxide (DMSO)46.710,000
Water80.1800

This hypothetical data illustrates that for a reaction where the transition state has a more dispersed charge than the reactants, polar aprotic solvents generally lead to a significant rate enhancement. The lower rate in water, despite its high dielectric constant, can be attributed to the stabilization of the nucleophile via hydrogen bonding.[1][5]

Table 2: Effect of Solvent Proticity on Reaction Rate Constant (k) in Solvents of Similar Polarity

SolventDielectric Constant (ε) at 25°CSolvent TypeRelative Rate Constant (k_rel)
Acetone20.7Aprotic100
Ethanol24.6Protic10
Acetonitrile37.5Aprotic500
Methanol32.7Protic40

This table highlights the impact of hydrogen bonding. For solvents with comparable polarity, aprotic solvents are expected to yield higher reaction rates for reactions involving anionic nucleophiles.[2][3]

Experimental Protocols

The following are generalized protocols for studying the solvent effects on the reactivity of Acetamide, 2-cyano-2-nitro-.

Protocol for Kinetic Studies using UV-Vis Spectroscopy

This protocol is suitable if either the reactants or products have a distinct UV-Vis absorbance profile.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Acetamide, 2-cyano-2-nitro- (e.g., 0.1 M) in a non-reactive solvent (e.g., acetonitrile).

    • Prepare a stock solution of the co-reactant (e.g., a base or an electrophile) in the same solvent.

  • Reaction Setup:

    • In a quartz cuvette, place the desired volume of the solvent to be tested.

    • Add a known concentration of Acetamide, 2-cyano-2-nitro- from the stock solution.

    • Equilibrate the cuvette to the desired reaction temperature using a temperature-controlled cell holder in the spectrophotometer.[8]

  • Initiation and Monitoring:

    • Initiate the reaction by adding a known concentration of the co-reactant.

    • Immediately start recording the absorbance at the predetermined wavelength as a function of time.

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine the initial reaction rate from the initial slope of the curve.

    • Alternatively, use integrated rate laws to determine the rate constant (k).[8]

    • Repeat the experiment in a range of different solvents.

Protocol for Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

This method is applicable for complex reaction mixtures or when no distinct chromophore is present.

  • Reaction Setup:

    • In a thermostated reaction vessel, dissolve a known amount of Acetamide, 2-cyano-2-nitro- in the solvent of interest.

    • Add the co-reactant to initiate the reaction.

  • Sampling:

    • At specific time intervals, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a suitable mobile phase or by adding a quenching agent.

  • HPLC Analysis:

    • Inject the quenched sample into an HPLC system equipped with a suitable column and detector (e.g., UV or MS).

    • Develop a separation method to resolve the reactants and products.

  • Data Analysis:

    • Determine the concentration of the reactant or a product at each time point by integrating the corresponding peak area.

    • Plot concentration versus time and determine the reaction rate and rate constant.

Mandatory Visualizations

Solvent_Effects_Logic cluster_solvent Solvent Properties cluster_reaction Reaction Components cluster_energy Thermodynamic & Kinetic Outcome Polarity Polarity / Dielectric Constant Stabilization Differential Stabilization Polarity->Stabilization Proticity Proticity (Protic/Aprotic) Proticity->Stabilization Interactions Specific Solute-Solvent Interactions (e.g., H-Bonding) Interactions->Stabilization Reactants Reactants ActivationEnergy Activation Energy (ΔG‡) Reactants->ActivationEnergy TS Transition State TS->ActivationEnergy Products Products Stabilization->Reactants affects stability of Stabilization->TS affects stability of Stabilization->Products affects stability of Rate Reaction Rate (k) ActivationEnergy->Rate determines

Caption: Logical flow of solvent property influence on reaction rates.

Experimental_Workflow A Hypothesis Formulation (Predict Solvent Effects) B Selection of a Diverse Set of Solvents (Polar/Nonpolar, Protic/Aprotic) A->B C Choice of Analytical Method (e.g., UV-Vis, HPLC, NMR) B->C D Kinetic Experiments (Isothermal Conditions) C->D E Data Acquisition (Concentration vs. Time) D->E F Calculation of Rate Constants (k) E->F G Correlation of 'k' with Solvent Parameters (e.g., Dielectric Constant) F->G H Conclusion on Solvent Effects G->H

Caption: General workflow for studying solvent effects on reactivity.

References

Application Notes and Protocols: "Acetamide, 2-cyano-2-nitro-" in the Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted 2-aminothiophenes is a cornerstone in medicinal chemistry and drug development, as this scaffold is a key component in a wide array of biologically active compounds. The Gewald three-component reaction is a powerful and versatile method for the one-pot synthesis of these heterocycles.[1][2] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

This document outlines the prospective application of "Acetamide, 2-cyano-2-nitro-" (2-cyano-2-nitroacetamide) as the active methylene component in the Gewald synthesis of 2-aminothiophenes. The presence of both a nitro and a cyano group on the acetamide backbone renders the methylene protons exceptionally acidic, suggesting high reactivity in the initial Knoevenagel condensation step of the Gewald reaction.[2][3] This heightened reactivity may offer advantages in terms of reaction rates and conditions. The resulting 2-amino-3-carboxamido-3-nitrothiophene derivatives are novel compounds with potential for further functionalization and screening for biological activity.

Proposed Synthesis of 2-Amino-3-carboxamido-3-nitrothiophenes

The proposed reaction proceeds via the established mechanism of the Gewald reaction. The initial step is a base-catalyzed Knoevenagel condensation between the carbonyl compound and 2-cyano-2-nitroacetamide to form a stable intermediate. This is followed by the addition of elemental sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.

Reaction Scheme

G cluster_product Product R1 R1 carbonyl O R1->carbonyl R2 R2 carbonyl->R2 plus1 + acetamide H2N-C(=O)-CH(CN)NO2 (Acetamide, 2-cyano-2-nitro-) arrow Base Catalyst Solvent, Heat plus2 + sulfur S8 product_structure product_structure thiophene 2-Aminothiophene Derivative

Caption: Proposed Gewald synthesis of 2-aminothiophenes.

Experimental Protocols

The following is a general protocol for the synthesis of 2-aminothiophene derivatives using 2-cyano-2-nitroacetamide. This protocol is based on established methods for the Gewald reaction and may require optimization for specific substrates.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Acetamide, 2-cyano-2-nitro- (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Base Catalyst (e.g., triethylamine, morpholine, or piperidine; 0.1-0.2 eq)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone (1.0 eq), 2-cyano-2-nitroacetamide (1.0 eq), and elemental sulfur (1.1 eq) in the chosen solvent (e.g., ethanol).

  • Add the base catalyst (e.g., triethylamine, 0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent (e.g., ethanol), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography on silica gel.

Note: Due to the high acidity of the methylene protons in 2-cyano-2-nitroacetamide, the reaction may proceed under milder conditions (e.g., lower temperatures or with a weaker base) compared to traditional Gewald reactions.

Data Presentation

The following table provides a template for summarizing the quantitative data from the synthesis of various 2-aminothiophene derivatives using this protocol.

EntryCarbonyl Compound (R1, R2)Base CatalystSolventReaction Time (h)Yield (%)Melting Point (°C)
1CyclohexanoneTriethylamineEthanol4Data to be determinedData to be determined
2AcetophenoneMorpholineEthanol6Data to be determinedData to be determined
3BenzaldehydePiperidineDMF3Data to be determinedData to be determined
44-MethoxybenzaldehydeTriethylamineEthanol3Data to be determinedData to be determined
5PropanalMorpholineMethanol5Data to be determinedData to be determined

Visualizations

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Combine Carbonyl, 2-Cyano-2-nitroacetamide, Sulfur Catalysis Add Base Catalyst in Solvent Reactants->Catalysis Reaction Heat to Reflux Catalysis->Reaction Workup Cool, Precipitate/Concentrate Reaction->Workup Purification Filtration / Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Analysis Purity and Yield Determination Characterization->Analysis G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor Synthesized 2-Aminothiophene Derivative Inhibitor->Kinase2 Inhibits

References

Application Notes and Protocols for the One-Pot Synthesis of Pyridones

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Starting Material: The synthesis of pyridones specifically using "Acetamide, 2-cyano-2-nitro-" is not extensively documented in publicly available scientific literature. However, a plethora of research describes the efficient one-pot synthesis of a wide array of functionalized pyridones using the structurally related and readily available starting material, cyanoacetamide . These methods are robust, high-yielding, and adaptable for the synthesis of diverse pyridone derivatives, which are of significant interest to researchers in medicinal chemistry and drug development due to their broad range of biological activities.

This document provides detailed protocols for two common and effective one-pot syntheses of 3-cyano-2-pyridones utilizing cyanoacetamide and its N-substituted derivatives.

Method 1: Three-Component Synthesis of N-Alkyl-3,5-dicyano-2-pyridones

This method outlines a one-pot, three-component reaction involving an N-alkyl-2-cyanoacetamide, an aromatic or heteroaromatic aldehyde, and malononitrile. This approach is notable for its efficiency and the high degree of functionalization in the resulting pyridone core.[1]

Experimental Protocol

Materials:

  • N-alkyl-2-cyanoacetamide (e.g., N-butyl-2-cyanoacetamide)

  • Aromatic or heteroaromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Methanol (MeOH) for recrystallization

  • Hydrochloric acid (HCl) for neutralization

Procedure:

  • In a round-bottom flask, combine the N-alkyl-2-cyanoacetamide (4 mmol), the selected aldehyde (4 mmol), malononitrile (4 mmol), and potassium carbonate (4 mmol).

  • Add ethanol (7 mL) to the mixture.

  • The reaction can be performed under conventional heating (reflux for 1-4 hours) or microwave irradiation (120°C for 5-10 minutes).[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and neutralize with HCl.

  • The resulting solid precipitate is collected by filtration.

  • Wash the solid with water, dry it, and recrystallize from methanol to obtain the pure N-alkyl-6-amino-4-aryl/hetaryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile product.[1]

Data Presentation

The following table summarizes the yields for a selection of synthesized 1-alkyl-6-amino-4-aryl(or het)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles using the protocol described above.

N-Alkyl GroupAldehydeYield (%)
ButylBenzaldehyde77
Butyl4-Chlorobenzaldehyde75
Butyl4-Methylbenzaldehyde72
BenzylBenzaldehyde73
Benzyl4-Chlorobenzaldehyde71
HexylBenzaldehyde76
Hexyl3-Chlorobenzaldehyde69

Data sourced from a study on the one-pot synthesis of functionalized pyridines.[1]

Method 2: Synthesis of N-Substituted 3-Cyano-4,6-dimethyl-2-pyridones

This protocol describes the synthesis of N-substituted 3-cyano-2-pyridones through the reaction of an N-substituted cyanoacetamide with acetylacetone.[2][3][4]

Experimental Protocol

Materials:

  • N-substituted cyanoacetamide (e.g., N-phenyl-2-cyanoacetamide) (0.006 mol)

  • Acetylacetone (0.006 mol)

  • Potassium hydroxide (KOH) (catalytic amount)

  • Ethanol (10 mL)

Procedure:

  • Dissolve the N-substituted cyanoacetamide and acetylacetone in ethanol in a round-bottom flask.

  • Add a catalytic amount of potassium hydroxide to the solution.

  • Reflux the reaction mixture at 80°C for 4 hours.[2] Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol to yield the pure N-substituted 3-cyano-4,6-dimethyl-2-pyridone.[2]

Data Presentation

The table below presents the yields for various N-substituted 3-cyano-4,6-dimethyl-2-pyridones synthesized using the above protocol.

N-SubstituentYield (%)
Phenyl79
4-Chlorophenyl72
4-Fluorophenyl61
3,4-Dichlorophenyl65

Data is derived from a study on the synthesis of 3-cyano-2-pyridone derivatives.[2]

Visualizations

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the one-pot, three-component synthesis of functionalized pyridones.

One_Pot_Pyridone_Synthesis cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Purification cluster_product Final Product Cyanoacetamide N-Substituted Cyanoacetamide OnePot One-Pot Reaction (Solvent, Catalyst, Heat/MW) Cyanoacetamide->OnePot Aldehyde Aldehyde Aldehyde->OnePot ActiveMethylene Active Methylene Compound ActiveMethylene->OnePot Workup Work-up (Precipitation, Filtration) OnePot->Workup Reaction Completion Purification Recrystallization Workup->Purification Pyridone Functionalized Pyridone Purification->Pyridone

Caption: General workflow for the one-pot synthesis of pyridones.

Reaction Mechanism Pathway

This diagram illustrates a plausible reaction mechanism for the three-component synthesis of N-alkyl-3,5-dicyano-2-pyridones.

Reaction_Mechanism R1 Aldehyde + Malononitrile I1 Knoevenagel Condensation R1->I1 R2 N-Alkyl-2-cyanoacetamide I2 Michael Addition R2->I2 Nucleophilic Attack I1->I2 Forms Intermediate A I3 Intramolecular Cyclization I2->I3 Forms Intermediate B I4 Aromatization I3->I4 P Substituted Pyridone I4->P

Caption: Plausible mechanism for the one-pot pyridone synthesis.

References

Application Notes and Protocols for Acetamide, 2-cyano-2-nitro-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety and handling data for "Acetamide, 2-cyano-2-nitro-" has been found in publicly available resources. The following application notes and protocols are based on general principles of laboratory safety and data extrapolated from structurally related compounds. These guidelines should be used as a starting point, and a thorough risk assessment should be conducted by qualified personnel before handling this compound.

Hazard Identification and Classification

Due to the presence of cyano and nitro functional groups, "Acetamide, 2-cyano-2-nitro-" should be treated as a potentially hazardous substance. Based on data for analogous compounds, the primary hazards are anticipated to be:

  • Acute Toxicity (Oral, Dermal, Inhalation): Many organic nitriles and nitro compounds are toxic if ingested, absorbed through the skin, or inhaled.

  • Skin Irritation/Corrosion: May cause skin irritation upon contact.

  • Eye Irritation/Damage: May cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.

  • Combustibility: May be a combustible solid, with the potential for dust explosion.

Physical and Chemical Properties (Reference Data from Related Compounds)

The following table summarizes the physical and chemical properties of structurally similar compounds. This data is for reference only and may not be representative of "Acetamide, 2-cyano-2-nitro-".

Property2-cyano-N-(4-nitrophenyl)acetamideN-(2-nitrophenyl)acetamide2-Cyanoacetamide
Appearance Yellow crystalline solid[1]Light green solid[2]White crystalline solid
Melting Point 160-162 °C[1]94 °C119-121 °C[3]
Solubility Insoluble in water; soluble in ethanol, DMF, dichloromethane[1]Water soluble[2]Soluble in water
Molecular Formula C₉H₇N₃O₃[1][4]C₈H₈N₂O₃C₃H₄N₂O[3][5]
Molecular Weight 205.17 g/mol [4]180.16 g/mol 84.08 g/mol [3]

Handling and Storage

3.1 Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[2][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2][7]

  • Skin and Body Protection: A lab coat or chemical-resistant apron.[2][6]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[6]

3.2 Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Eyewash stations and safety showers must be readily accessible.[6]

3.3 Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][8]

Experimental Protocols

4.1 General Weighing and Handling of a Potentially Hazardous Solid

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Don the appropriate PPE as described in Section 3.1.

    • Place a weigh boat on an analytical balance within the fume hood.

  • Weighing:

    • Carefully transfer the desired amount of "Acetamide, 2-cyano-2-nitro-" from the stock container to the weigh boat using a clean spatula.

    • Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

    • Close the stock container tightly immediately after use.

  • Transfer:

    • Carefully transfer the weighed solid to the reaction vessel. A powder funnel may be used to minimize spillage.

  • Decontamination:

    • Wipe down the spatula, weigh boat, and any other contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the waste in a designated hazardous waste container.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][9]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Accidental Release Measures

  • Spill Response:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.[8][10]

    • Clean the spill area with a suitable solvent and decontaminate all equipment used in the cleanup.

    • Dispose of all contaminated materials as hazardous waste.

Diagrams

PPE_Workflow start Start: Handling Acetamide, 2-cyano-2-nitro- ppe_check Is appropriate PPE (goggles, gloves, lab coat) being worn? start->ppe_check respirator_check Is there a risk of dust generation? ppe_check->respirator_check Yes stop Stop! Do not proceed without proper PPE. ppe_check->stop No wear_respirator Wear NIOSH-approved respirator respirator_check->wear_respirator Yes proceed Proceed with handling in a fume hood respirator_check->proceed No wear_respirator->proceed

Caption: Personal Protective Equipment (PPE) decision workflow.

Spill_Response_Workflow spill Spill of Acetamide, 2-cyano-2-nitro- Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE (including respirator) evacuate->ppe contain Contain the spill ppe->contain cleanup Carefully sweep solid into a labeled waste container contain->cleanup decontaminate Decontaminate spill area and equipment cleanup->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose report Report the incident to the laboratory supervisor dispose->report

Caption: Chemical spill response workflow.

References

Application Notes and Protocols for the Scale-up Synthesis of Derivatives from Cyanoacetamide and Nitroacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Derivatives of 2-cyanoacetamide are crucial building blocks in the development of a wide range of biologically active compounds and functional materials.[1][2] These compounds serve as versatile precursors for synthesizing various heterocyclic systems and polyfunctionalized molecules with applications in pharmaceuticals, agrochemicals, and dyes.[2][3] While "Acetamide, 2-cyano-2-nitro-" is not a commonly referenced starting material, likely due to stability issues similar to those of free nitroacetonitrile, its derivatives are of significant interest.[4] Free nitroacetonitrile, a related compound, is known to be unstable, and therefore, its more stable salts are typically used in synthesis.[4][5][6]

This document provides detailed application notes and protocols for the scale-up synthesis of two key classes of derivatives: α,β-unsaturated 2-cyanoacetamides and 2-cyano-2-oximino-acetamides. These notes are intended for researchers, scientists, and drug development professionals.

Application Note 1: Synthesis of α,β-Unsaturated 2-Cyanoacetamide Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a widely employed method in organic synthesis for the formation of carbon-carbon double bonds.[1] This reaction typically involves the condensation of an active methylene compound, such as 2-cyanoacetamide, with an aldehyde or ketone.[1] The resulting α,β-unsaturated 2-cyanoacetamide derivatives are valuable intermediates in the synthesis of various bioactive molecules and heterocyclic compounds.[1][7] Microwave-assisted synthesis has been shown to be an efficient, eco-friendly method for this transformation, often leading to shorter reaction times and higher yields.[1]

General Reaction Scheme:

Knoevenagel_Condensation aldehyde Ar-CHO (Aromatic Aldehyde) catalyst Catalyst (e.g., Ammonium Acetate) + Heat/Microwave aldehyde->catalyst cyanoacetamide NC-CH₂-CONH₂ (2-Cyanoacetamide) cyanoacetamide->catalyst product Ar-CH=C(CN)-CONH₂ (α,β-Unsaturated Derivative) catalyst->product Condensation Oximation_Alkylation cyanoacetamide NC-CH₂-CONH₂ (2-Cyanoacetamide) oxime_salt NC-C(=N-O⁻)CONH₂ Na⁺ (Sodium Salt of 2-Cyano-2-oximino-acetamide) cyanoacetamide->oxime_salt Oximation nitrite NaNO₂ / Isoamyl Nitrite nitrite->oxime_salt base Base (e.g., Sodium Ethoxide) base->oxime_salt alkylating_agent R-X (Alkylating Agent) product NC-C(=N-OR)-CONH₂ (Alkylated Derivative) alkylating_agent->product oxime_salt->product Alkylation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acetamide, 2-cyano-2-nitro- Condensations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "Acetamide, 2-cyano-2-nitro-" is limited in publicly available scientific literature. This guide provides troubleshooting and optimization strategies based on well-established principles for the closely related and widely used Knoevenagel condensation of 2-cyanoacetamide and other activated methylene compounds. These principles are expected to be highly relevant for the condensations of "Acetamide, 2-cyano-2-nitro-".

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the condensation of an activated cyano-nitro-acetamide with an aldehyde or ketone?

A1: This reaction is a variant of the Knoevenagel condensation. The mechanism involves a base-catalyzed deprotonation of the acidic α-carbon (the carbon atom situated between the cyano, nitro, and amide groups), which creates a highly stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.

Q2: What are the most effective catalysts for this type of condensation reaction?

A2: A diverse range of catalysts can be employed to facilitate Knoevenagel condensations. The choice of catalyst often depends on the specific substrates and desired reaction conditions. Common catalysts include:

  • Organic Bases: Piperidine and triethylamine are frequently used.[1][2]

  • Ammonium Salts: Ammonium acetate is a common and effective catalyst, particularly under microwave irradiation.[3]

  • Inorganic Bases: Alkaline hydroxides, carbonates, and alkoxides are also utilized.[4]

  • Solid Catalysts: Clays, silica gel, and other solid supports can serve as catalysts, often simplifying product purification.[3]

Q3: Which solvents are recommended for these condensation reactions?

A3: The choice of solvent can significantly impact reaction rate and yield. Common solvents include:

  • Alcohols: Methanol and ethanol are frequently used, as they can effectively dissolve the reactants and are suitable for reactions requiring heating or reflux.[1][5][6]

  • Water: In some cases, Knoevenagel condensations can be performed in water, offering a greener alternative to organic solvents.[1]

  • Solvent-Free Conditions: Microwave-assisted synthesis can often be conducted without a solvent, which can lead to shorter reaction times and higher yields.[3]

Q4: How does the structure of the aldehyde or ketone impact the reaction outcome?

A4: The reactivity of the carbonyl compound is a critical factor. Aromatic aldehydes with electron-withdrawing groups are generally more reactive than those with electron-donating groups. Aliphatic aldehydes are also highly reactive. Ketones are typically less reactive than aldehydes due to steric hindrance and the electron-donating effect of the two alkyl groups, and may require more forcing conditions (e.g., higher temperatures, stronger catalysts) to achieve good yields.

Troubleshooting Guide

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors. A systematic approach is best for troubleshooting.

  • Purity of Starting Materials: Ensure the aldehyde/ketone and the acetamide derivative are pure. Impurities in the starting materials can inhibit the reaction or lead to side products.

  • Catalyst Inactivity: The catalyst may be old or decomposed. Use a fresh batch of catalyst. The amount of catalyst can also be optimized; too little may result in slow or incomplete conversion, while too much can promote side reactions.

  • Reaction Conditions:

    • Temperature: The reaction may require higher temperatures (reflux) to proceed to completion.[1] Alternatively, for sensitive substrates, high temperatures might cause degradation, and lower temperatures should be explored.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time. One instance of a Knoevenagel condensation saw a yield increase from 60% to 100% upon optimization of the reaction scale and conditions.[1]

  • Sub-optimal Solvent: The chosen solvent may not be ideal. If reactants are not dissolving, a different solvent or a co-solvent system might be necessary. Some reactions proceed well even as a slurry.[1]

Q: I am observing multiple spots on my TLC plate. What are these side products and how can I minimize them?

A: The formation of multiple products is a common issue.

  • E/Z Isomers: The double bond in the product can form as a mixture of E and Z isomers, which may appear as separate spots on TLC. The ratio can sometimes be influenced by the choice of solvent and catalyst.

  • Self-Condensation: The aldehyde or the acetamide derivative might undergo self-condensation under the reaction conditions. This can often be minimized by slowly adding one reactant to the other or by using milder conditions.

  • Degradation: Highly activated products or reactants can degrade under harsh conditions (e.g., high heat, strong base). Consider using a milder catalyst or lowering the reaction temperature.

Q: The product is proving difficult to purify. What strategies can I employ?

A: Purification can be challenging, especially with polar, colored, or tarry byproducts.

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvents or solvent mixtures to find optimal conditions for crystallization. A snow-white product can often be obtained by crystallizing from hot alcohol.[5]

  • Column Chromatography: If recrystallization fails, column chromatography is a powerful alternative.

  • TLC Optimization: If you experience "tailing" or streaking of your product spot on the TLC plate, adding a small amount of acetic acid to the eluent can often resolve this issue, leading to sharper spots and better separation.[1]

  • Washing: After filtration, wash the crude product with a suitable cold solvent (like ice-cold ethanol or water) to remove residual starting materials and soluble impurities.[5]

Quantitative Data on Related Condensations

The following tables summarize reaction conditions and yields for Knoevenagel-type condensations involving 2-cyanoacetamide, providing a baseline for optimization.

Table 1: Knoevenagel Condensation of 2-Cyanoacetamide with Various Aldehydes

AldehydeCatalystSolventConditionsTimeYieldReference
6-NitroveratraldehydePiperidineMethanolReflux2 h100%[1]
4-HydroxybenzaldehydeAmmonium AcetateNoneMicrowave (160 W)40 s98.6%[3]
4-EthoxybenzaldehydeAmmonium AcetateNoneMicrowave (160 W)45 s94.0%[3]

Table 2: Synthesis of 2-Cyanoacetamide from Ethyl Cyanoacetate

ReactantSolventConditionsTimeYieldReference
Ethyl CyanoacetateAqueous AmmoniaIce-Salt Bath1 h86-88%[5]

Experimental Protocols

General Protocol for Knoevenagel Condensation of an Aldehyde with an Activated Methylene Acylamide

This protocol is a generalized procedure based on common laboratory practices for Knoevenagel condensations.[1][3]

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 eq.), the activated methylene acetamide (e.g., 2-cyanoacetamide) (1.0 - 1.2 eq.), and the chosen solvent (e.g., methanol, ethanol).

  • Catalyst Addition: To the stirring mixture, add the catalyst. For example, add a few drops of piperidine or a catalytic amount of ammonium acetate (e.g., 0.1 eq.).

  • Reaction:

    • Thermal Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Microwave Conditions: Place the reaction mixture in a microwave reactor and irradiate at a specified power and time.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature and then in an ice bath to facilitate product precipitation.

  • Isolation: Collect the solid product by suction filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent (e.g., isopropanol, ethanol) to remove soluble impurities.[1][5]

  • Drying: Air-dry the product or dry it in a vacuum oven.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., hot ethanol) to obtain the final product of high purity.[5]

Visual Guides

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Purification A Combine Aldehyde, Acylamide, and Solvent B Add Catalyst A->B C Heat to Reflux or Apply Microwave Irradiation B->C D Monitor by TLC C->D E Cool Reaction Mixture (Ice Bath) D->E Reaction Complete F Filter Solid Product E->F G Wash with Cold Solvent F->G H Dry the Product G->H I Recrystallize (if needed) H->I J J I->J Pure Product

Caption: General experimental workflow for a Knoevenagel condensation reaction.

Troubleshooting cluster_materials Starting Materials cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Start Low Reaction Yield A1 Check Purity of Aldehyde & Acylamide Start->A1 Step 1 B1 Increase Temperature or Reaction Time Start->B1 Step 2 C1 Ensure Complete Precipitation (Cooling) Start->C1 Step 3 A2 Use Fresh Catalyst Result Improved Yield A2->Result B2 Optimize Catalyst Loading B3 Change Solvent System B3->Result C2 Optimize Purification (Recrystallization Solvent) C2->Result

Caption: Decision tree for troubleshooting low yield in condensation reactions.

References

Technical Support Center: Pyridine Synthesis with 2-Cyano-2-nitroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-cyano-2-nitroacetamide in pyridine synthesis. It provides troubleshooting for common issues and answers frequently asked questions regarding side reactions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 2-cyano-2-nitroacetamide in pyridine synthesis?

When using 2-cyano-2-nitroacetamide, several side reactions can occur, primarily due to the high reactivity of the nitro and cyano groups, as well as the active methylene proton. Common side reactions include the formation of N-oxide pyridines, hydrolysis of the cyano or amide group, and the formation of various dimeric or polymeric byproducts. The specific side reactions will be highly dependent on the reaction conditions, such as the base, solvent, and temperature used.

Q2: How can I minimize the formation of pyridine N-oxide byproducts?

Pyridine N-oxide formation can be a significant side reaction. To minimize its formation, consider using a milder reducing agent in a subsequent step if the N-oxide is the primary product. Alternatively, modifying the initial reaction conditions by using a non-oxidizing base or carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can also reduce the likelihood of N-oxide formation.

Q3: My reaction is producing a significant amount of a dark, insoluble material. What could this be?

The formation of dark, insoluble materials often indicates polymerization or decomposition of the starting materials or intermediates. This can be caused by excessively high temperatures, a highly concentrated reaction mixture, or the use of a very strong base. To mitigate this, try lowering the reaction temperature, using a less concentrated solution, or opting for a weaker base.

Q4: I am observing the hydrolysis of the cyano or acetamide group. How can I prevent this?

Hydrolysis of the cyano or acetamide functionalities typically occurs in the presence of strong acids or bases, especially in aqueous environments. To prevent this, ensure that your reaction is conducted under anhydrous conditions. If a base is required, consider using a non-nucleophilic, hindered base. If the workup procedure involves an aqueous wash, minimize the contact time and use a neutral pH wash if possible.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyridine Product

If you are experiencing a low yield of your target pyridine, consult the following table for potential causes and recommended solutions.

Potential Cause Recommended Solution
Incorrect Base Strength The choice of base is critical. A base that is too weak may not deprotonate the 2-cyano-2-nitroacetamide effectively, while a base that is too strong can promote side reactions. Screen a variety of bases, such as organic amines (e.g., triethylamine, DBU) or inorganic bases (e.g., K2CO3, NaH), to find the optimal conditions.
Suboptimal Reaction Temperature The reaction temperature can significantly influence the reaction rate and the prevalence of side reactions. Experiment with a range of temperatures. Running the reaction at a lower temperature for a longer period may improve the yield of the desired product.
Decomposition of Starting Material 2-Cyano-2-nitroacetamide can be unstable under certain conditions. Ensure the purity of your starting material and consider adding it slowly to the reaction mixture to maintain a low instantaneous concentration, which can help suppress decomposition pathways.
Inefficient Ring Closure The final cyclization and aromatization steps to form the pyridine ring may be inefficient. The addition of an oxidizing agent (e.g., air, DDQ) may be necessary to facilitate the final aromatization step, but be mindful of potential N-oxide formation.
Issue 2: Formation of Unexpected Byproducts

The presence of unexpected byproducts can complicate purification and reduce the overall yield. The following logical workflow can help in identifying and mitigating the formation of these impurities.

G start Unexpected Byproduct Detected lcms Characterize by LC-MS and NMR start->lcms mw_match Molecular Weight Matches Expected Side Product? lcms->mw_match hydrolysis Hydrolysis Product (Amide or Carboxylic Acid) mw_match->hydrolysis Yes (e.g., +18 Da) n_oxide N-Oxide Product mw_match->n_oxide Yes (e.g., +16 Da) dimer Dimeric/Polymeric Product mw_match->dimer Yes (e.g., 2x SM Mass) unknown Unknown Byproduct mw_match->unknown No solution_hydrolysis Use Anhydrous Conditions Employ Non-nucleophilic Base hydrolysis->solution_hydrolysis solution_n_oxide Use Milder Oxidant Run Under Inert Atmosphere n_oxide->solution_n_oxide solution_dimer Lower Temperature Use Less Concentrated Solution dimer->solution_dimer solution_unknown Systematically Vary Reaction Parameters (Solvent, Base, Temp) unknown->solution_unknown

Caption: Troubleshooting workflow for identifying and mitigating unexpected byproducts.

Experimental Protocols

Representative Protocol for Pyridine Synthesis

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the α,β-unsaturated ketone/aldehyde (1.0 eq) and anhydrous solvent (e.g., ethanol, 0.2 M).

  • Addition of Reagents: Add 2-cyano-2-nitroacetamide (1.1 eq) to the solution, followed by the dropwise addition of a base (e.g., piperidine, 0.2 eq) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NH4Cl, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired pyridine.

Plausible Reaction Pathway

The following diagram illustrates a plausible pathway for the formation of a substituted pyridine using 2-cyano-2-nitroacetamide.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts A 2-Cyano-2-nitroacetamide D Michael Adduct A->D B α,β-Unsaturated Carbonyl B->D C Base (e.g., Piperidine) C->D Catalyzes E Cyclized Intermediate D->E Intramolecular Condensation F Substituted Dihydropyridine E->F Dehydration G Target Pyridine F->G Oxidation/ Aromatization H Pyridine N-Oxide G->H Over-oxidation

Caption: Plausible reaction pathway for pyridine synthesis.

Technical Support Center: Purification of Products from Acetamide, 2-cyano-2-nitro- Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of products derived from reactions involving Acetamide, 2-cyano-2-nitro-.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying products from reactions involving Acetamide, 2-cyano-2-nitro-?

A1: Products derived from Acetamide, 2-cyano-2-nitro- often possess multiple polar functional groups (amide, cyano, nitro). This high polarity can lead to several purification challenges:

  • Poor solubility in common non-polar organic solvents used for chromatography and extraction.

  • Strong interaction with silica gel , leading to streaking and poor separation in normal-phase column chromatography.[1]

  • Difficulty in crystallization due to high polarity and potential for multiple intermolecular interactions.

  • Formation of color-forming impurities , which can be common in nitro-containing compounds.[2]

Q2: How can I remove unreacted Acetamide, 2-cyano-2-nitro- from my reaction mixture?

A2: Due to its high polarity, unreacted Acetamide, 2-cyano-2-nitro- can often be removed by:

  • Aqueous extraction: If your product is significantly less polar, partitioning the crude mixture between an organic solvent (like ethyl acetate or dichloromethane) and water can help remove the highly polar starting material into the aqueous phase.[3]

  • Column chromatography: A polar solvent system may be required to elute your product while retaining the even more polar starting material at the baseline.

Q3: My purified product is colored. What could be the cause and how can I fix it?

A3: Color in products from nitro-compound reactions can be due to nitro-olefin type impurities or other unsaturated derivatives.[2] Potential solutions include:

  • Recrystallization: This is often effective in removing colored impurities.

  • Charcoal treatment: Adding a small amount of activated charcoal to a solution of your crude product before filtration can help adsorb colored impurities.

  • Specialized purification: In some industrial processes for nitro compounds, aeration at a controlled temperature is used to polymerize color-forming bodies, which can then be removed by distillation.[2] While distillation may not be suitable for complex products, this highlights the potential for targeted impurity removal strategies.

Troubleshooting Guides

Issue 1: Product Streaking on Silica Gel TLC and Column Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
The product spot streaks significantly on a TLC plate, and the band is very broad during column chromatography.The compound is highly polar and is interacting too strongly with the acidic silica gel. The chosen eluent system is not polar enough or is of the wrong composition.Modify the mobile phase: Add a small amount of a polar modifier like methanol (1-10%) or a few drops of acetic acid or triethylamine to the eluent to improve peak shape. For basic compounds, using alumina instead of silica gel can be beneficial.[1] Consider reverse-phase chromatography: For very polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide better separation.
Issue 2: Difficulty in Achieving Crystallization

| Symptom | Possible Cause(s) | Suggested Solution(s) | | The purified product oils out or remains as an amorphous solid upon solvent evaporation. | The compound is too soluble in the chosen solvent, or impurities are inhibiting crystal lattice formation. The polarity of the solvent is not ideal for promoting crystallization. | Solvent screening: Experiment with a variety of solvents with different polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.[4] Use a co-solvent system: Dissolve the compound in a good solvent and then slowly add a poor solvent (an anti-solvent) until turbidity persists. Heating to redissolve and then slow cooling can induce crystallization. Consider co-crystallization: If the product consistently fails to crystallize, forming a co-crystal with a suitable co-former can sometimes facilitate the formation of a crystalline solid. |

Issue 3: Co-elution of Product and Polar Byproducts

| Symptom | Possible Cause(s) | Suggested Solution(s) | | Fractions from column chromatography contain the desired product but are contaminated with byproducts of similar polarity. | The selectivity of the chromatographic system is insufficient to resolve the compounds. | Optimize the mobile phase: A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve resolution. Change the stationary phase: If normal-phase silica is not effective, consider using alumina, diol-bonded silica, or cyano-bonded silica, which offer different selectivities. Reverse-phase chromatography is also a strong alternative.[1] |

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of Polar Cyano-Nitro Compounds
  • Stationary Phase Selection: Start with standard silica gel (60 Å, 40-63 µm). If the compound is basic, consider using neutral alumina.

  • Mobile Phase Selection:

    • Begin by developing a suitable solvent system using Thin Layer Chromatography (TLC).

    • Test solvent systems of increasing polarity. Common starting points include mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or ethyl acetate/methanol.

    • For highly polar compounds, a system like 95:5 dichloromethane:methanol might be a good starting point.[1]

    • Aim for an Rf value of 0.2-0.4 for the target compound on TLC for good separation on the column.

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • If a gradient is used, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[3]

Protocol 2: Recrystallization of a Polar Product
  • Solvent Selection:

    • Place a small amount of the impure solid in a test tube.

    • Add a few drops of a test solvent. If the solid dissolves immediately at room temperature, the solvent is too good. If it does not dissolve at all, even with heating, the solvent is too poor.

    • A suitable solvent will dissolve the solid when heated but will allow it to crystallize upon cooling.[4] Common solvents for polar compounds include ethanol, methanol, isopropanol, acetone, or mixtures with water.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution briefly and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.[4]

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow crude Crude Reaction Mixture extraction Aqueous Extraction crude->extraction organic_phase Organic Phase (Product) extraction->organic_phase Product aqueous_phase Aqueous Phase (Polar Impurities) extraction->aqueous_phase Impurities drying Drying and Concentration organic_phase->drying chromatography Column Chromatography drying->chromatography pure_fractions Pure Fractions chromatography->pure_fractions recrystallization Recrystallization pure_fractions->recrystallization final_product Pure Product recrystallization->final_product

Caption: General purification workflow for products from Acetamide, 2-cyano-2-nitro- reactions.

Troubleshooting_Logic start Purification Issue streaking Streaking on TLC? start->streaking modify_eluent Modify Mobile Phase (e.g., add MeOH) streaking->modify_eluent Yes oiling_out Product Oiling Out? streaking->oiling_out No change_stationary Change Stationary Phase (e.g., Alumina, C18) modify_eluent->change_stationary Still Streaking success Pure Product change_stationary->success solvent_screen Perform Solvent Screen for Crystallization oiling_out->solvent_screen Yes co_elution Co-elution of Impurities? oiling_out->co_elution No solvent_screen->success optimize_chrom Optimize Chromatography (Gradient/Stationary Phase) co_elution->optimize_chrom Yes co_elution->success No optimize_chrom->success

Caption: Decision tree for troubleshooting common purification issues.

References

Troubleshooting low conversion in Gewald reaction with "Acetamide, 2-cyano-2-nitro-"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Gewald reaction, with a specific focus on troubleshooting experiments utilizing 2-cyano-2-nitroacetamide as the activated methylene component. This guide is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the Gewald reaction?

The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound (aldehyde or ketone), an activated α-methylene nitrile, and elemental sulfur in the presence of a base.[1][2] This one-pot synthesis is highly valued for its efficiency and the utility of its products in medicinal chemistry and material science.[3]

Q2: How does the use of 2-cyano-2-nitroacetamide affect the Gewald reaction?

2-Cyano-2-nitroacetamide is a highly activated methylene compound due to the strong electron-withdrawing effects of both the cyano and the nitro groups. This has several implications:

  • Increased Acidity: The methylene proton is exceptionally acidic, which can facilitate the initial Knoevenagel condensation with the carbonyl compound.[4]

  • Potential for Side Reactions: The high reactivity can also lead to an increased likelihood of side reactions, such as dimerization or polymerization, especially under strongly basic conditions.[5]

  • Stability Concerns: The starting material and intermediates may be less stable, potentially leading to decomposition and the formation of tarry byproducts.

Q3: What is the general mechanism for the Gewald reaction?

The reaction mechanism is understood to proceed through three main stages:[1][2]

  • Knoevenagel Condensation: The base catalyzes the condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition (Michael Addition): Elemental sulfur adds to the α,β-unsaturated intermediate. The exact mechanism of sulfur activation and addition is complex and may involve polysulfide intermediates.[6]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.

Below is a diagram illustrating the generally accepted reaction pathway.

Gewald_Mechanism Reactants Carbonyl Compound + 2-Cyano-2-nitroacetamide + Sulfur (S8) Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Unsaturated_Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Intermediate Sulfur_Addition Michael Addition of Sulfur Unsaturated_Intermediate->Sulfur_Addition Sulfur_Intermediate Sulfur Adduct Intermediate Sulfur_Addition->Sulfur_Intermediate Cyclization Intramolecular Cyclization & Tautomerization Sulfur_Intermediate->Cyclization Product 2-Aminothiophene Product Cyclization->Product

Caption: Generalized mechanism of the Gewald reaction.

Troubleshooting Guide for Low Conversion

Low conversion is a common issue in organic synthesis. The following guide addresses specific problems you may encounter when using 2-cyano-2-nitroacetamide in a Gewald reaction.

Problem 1: Low or No Product Formation with Starting Material Recovery

Possible Causes & Solutions

CauseRecommended Action
Insufficient Base Strength or Amount The Knoevenagel condensation is base-catalyzed. While 2-cyano-2-nitroacetamide is highly acidic, a base is still required. Try a slightly stronger base (e.g., morpholine or piperidine) or increase the catalytic amount. Avoid overly strong bases initially to prevent side reactions.
Low Reaction Temperature The Gewald reaction often requires heating. If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60 °C and monitor by TLC.
Poor Sulfur Solubility Elemental sulfur has poor solubility in many organic solvents. Ensure vigorous stirring. Consider using a solvent known to dissolve sulfur better, such as DMF or NMP, or using a phase-transfer catalyst.
Inappropriate Solvent The choice of solvent is critical. Protic solvents like ethanol or methanol are common, but for highly activated substrates, a polar aprotic solvent like DMF might be beneficial.
Problem 2: Formation of a Dark, Tarry, or Polymeric Substance

Possible Causes & Solutions

CauseRecommended Action
Excessively Strong Base A strong base can deprotonate the product or intermediates, leading to polymerization or decomposition. Switch to a milder base like triethylamine or even an inorganic base like K₂CO₃.
High Reaction Temperature The nitro group can participate in undesired side reactions at elevated temperatures. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
High Reactant Concentration High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. Try diluting the reaction mixture.
Oxygen Sensitivity Some intermediates may be sensitive to air. Attempt the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols

General Protocol for the Gewald Reaction with 2-Cyano-2-nitroacetamide

This is a representative starting protocol. Optimization will likely be necessary.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carbonyl compound (1.0 mmol), 2-cyano-2-nitroacetamide (1.0 mmol), and elemental sulfur (1.1 mmol, 35 mg).

  • Solvent and Base Addition: Add the chosen solvent (e.g., ethanol, 10 mL) followed by the base (e.g., morpholine, 0.2 mmol).

  • Reaction Conditions: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and stir.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol. Purify the crude product by recrystallization or column chromatography.

The workflow for this experimental protocol is visualized below.

Caption: A typical experimental workflow for the Gewald reaction.

Optimization Data

The following table provides a hypothetical summary of how reaction conditions can be optimized for a model reaction between cyclohexanone, 2-cyano-2-nitroacetamide, and sulfur.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Observations
1Morpholine (0.2)Ethanol501245Moderate conversion, clean reaction
2Triethylamine (0.2)Ethanol501230Slower conversion
3Morpholine (0.2)DMF50865Faster reaction, good yield
4Morpholine (0.2)Toluene5024<10Poor sulfur solubility
5Morpholine (0.2)Ethanol252425Reaction is slow at RT
6Morpholine (1.0)Ethanol50635Significant byproduct formation
7K₂CO₃ (1.0)DMF601055Clean reaction, moderate yield

Disclaimer: This guide provides general advice and starting points. The optimal conditions for your specific substrate may vary. Always perform reactions on a small scale during optimization and adhere to all laboratory safety protocols.

References

Byproduct identification in Knoevenagel reactions of "Acetamide, 2-cyano-2-nitro-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Knoevenagel reactions involving "Acetamide, 2-cyano-2-nitro-".

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel reaction with 2-cyano-2-nitroacetamide is showing a lower than expected yield and multiple spots on the Thin Layer Chromatography (TLC) plate. What are the potential byproducts?

A1: Several byproducts can form in the Knoevenagel condensation of 2-cyano-2-nitroacetamide. The high acidity of the methylene proton makes the corresponding carbanion an excellent nucleophile, but this reactivity can also lead to side reactions. Potential byproducts include:

  • Michael Adduct: The initial Knoevenagel product is an electron-deficient alkene and can act as a Michael acceptor. A second molecule of deprotonated 2-cyano-2-nitroacetamide can add to this product, leading to a dimeric byproduct.[1][2]

  • Aldehyde Self-Condensation Product: If the aldehyde reactant has α-hydrogens, it can undergo self-condensation (an aldol condensation) in the presence of a base, especially if a strong base is used.[3][4]

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of both 2-cyano-2-nitroacetamide and the aldehyde.

  • Retro-Knoevenagel Products: The Knoevenagel condensation can be reversible. Under certain conditions, the product can revert to the starting materials.

Q2: I observe a new, less polar spot on my TLC that I suspect is a byproduct. How can I characterize it?

A2: To characterize an unknown byproduct, a combination of chromatographic and spectroscopic techniques is recommended.

  • Isolation: First, isolate the byproduct from the reaction mixture using column chromatography or preparative TLC.

  • Mass Spectrometry (MS): Obtain a mass spectrum of the isolated compound to determine its molecular weight. This will provide strong evidence for or against potential structures like a Michael adduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structure elucidation. The NMR spectra of a Michael adduct would be significantly more complex than that of the desired Knoevenagel product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify key functional groups present in the byproduct.

Q3: How can I minimize the formation of the Michael addition byproduct?

A3: To minimize the formation of the Michael adduct, consider the following strategies:

  • Stoichiometry Control: Use a slight excess of the aldehyde to ensure that the more nucleophilic 2-cyano-2-nitroacetamide is consumed.

  • Slow Addition: Add the 2-cyano-2-nitroacetamide or the base catalyst slowly to the reaction mixture containing the aldehyde. This keeps the concentration of the highly nucleophilic carbanion low at any given time.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the Michael addition more than the desired Knoevenagel condensation.

  • Choice of Catalyst: Use a milder, non-nucleophilic base as a catalyst.

Q4: My aldehyde is prone to self-condensation. How can I prevent this?

A4: To prevent aldehyde self-condensation:

  • Use a Weak Base: Employ a weak amine base like piperidine or pyridine, as strong bases are more likely to induce self-condensation.[4]

  • Reaction Conditions: Optimize the reaction temperature and time. Often, Knoevenagel condensations can proceed under milder conditions than those required for aldehyde self-condensation.

  • Aldehyde Choice: If possible, use an aldehyde without α-hydrogens (e.g., benzaldehyde or formaldehyde) to completely avoid this side reaction.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low to no product formation Inactive catalyst, low reaction temperature, or insufficient reaction time.Check the purity and activity of the catalyst. Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Multiple spots on TLC, including a major spot less polar than the product Michael addition of the starting material to the product.Use a slight excess of the aldehyde. Add the 2-cyano-2-nitroacetamide slowly to the reaction mixture. Consider a lower reaction temperature.
Presence of a byproduct with a molecular weight corresponding to the aldehyde dimer Aldehyde self-condensation.Use a weaker base catalyst. Optimize reaction conditions to favor the Knoevenagel reaction (e.g., lower temperature).
Product decomposes during workup or purification The product may be unstable to acidic or basic conditions or high temperatures.Use neutral workup conditions. Employ milder purification techniques like flash column chromatography with a deactivated silica gel.

Data Presentation

Table 1: Potential Byproducts in Knoevenagel Reactions of 2-Cyano-2-nitroacetamide

Byproduct Proposed Structure Expected Mass (relative to product) Key Analytical Features
Michael AdductDimer of Knoevenagel product and 2-cyano-2-nitroacetamideProduct MW + 142.08Complex ¹H and ¹³C NMR spectra with more aliphatic protons. Molecular ion peak in MS corresponding to the dimer.
Aldehyde Self-Condensation ProductVaries depending on the aldehyde2 x Aldehyde MW - 18.02Absence of signals from the 2-cyano-2-nitroacetamide moiety in NMR. MS data consistent with the dehydrated dimer of the aldehyde.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

  • To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, methanol), add 2-cyano-2-nitroacetamide (1.05 eq).

  • Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a cold solvent and dry under vacuum.

Protocol 2: Identification of Byproducts by HPLC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV detector at a wavelength where the product and potential byproducts absorb.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Range: Scan a range that includes the expected molecular weights of the product and potential byproducts.

  • Data Analysis: Correlate the retention times of the peaks in the UV chromatogram with the mass spectra to identify the product and any byproducts.

Mandatory Visualization

Byproduct_Identification_Workflow cluster_reaction Reaction Monitoring cluster_isolation Isolation & Purification cluster_analysis Structural Analysis start Knoevenagel Reaction Mixture tlc TLC Analysis start->tlc product Expected Product Spot tlc->product byproduct Unexpected Spot(s) tlc->byproduct column Column Chromatography byproduct->column isolated Isolated Byproduct column->isolated ms Mass Spectrometry (MS) isolated->ms nmr NMR Spectroscopy (1H, 13C) isolated->nmr ir IR Spectroscopy isolated->ir structure Structure Elucidation ms->structure nmr->structure ir->structure

Caption: Workflow for the identification and characterization of byproducts.

Byproduct_Formation_Pathways cluster_reactants Reactants cluster_products Products & Byproducts reactant1 2-Cyano-2-nitroacetamide main_product Knoevenagel Product reactant1->main_product Knoevenagel Condensation byproduct1 Michael Adduct reactant1->byproduct1 reactant2 Aldehyde reactant2->main_product byproduct2 Aldehyde Self-Condensation reactant2->byproduct2 Self-Condensation main_product->byproduct1 Michael Addition

References

Technical Support Center: Improving Regioselectivity in Reactions Involving α-Cyano-α-nitro Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites in a molecule like "Acetamide, 2-cyano-2-nitro-" and how does this influence regioselectivity?

A1: Molecules containing a carbon atom substituted with both a cyano (-CN) and a nitro (-NO₂) group, adjacent to a carbonyl group (like an acetamide), possess multiple reactive sites. The key to controlling regioselectivity lies in understanding the electronic nature of these sites:

  • α-Carbon: The carbon atom bearing the cyano and nitro groups is highly electron-deficient and acidic. The protons on this carbon (if any) are readily abstracted by a base to form a stabilized carbanion (enolate). This site is therefore susceptible to reactions with electrophiles.

  • Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The carbonyl oxygen is nucleophilic and can be protonated or attacked by electrophiles.

  • Nitrile Group: The nitrile carbon is electrophilic, and the nitrogen is weakly nucleophilic. It can participate in cycloaddition reactions or be hydrolyzed.

  • Nitro Group: The nitro group is strongly electron-withdrawing. The oxygen atoms are nucleophilic, and the nitrogen atom is electrophilic. It can be reduced to other nitrogen-containing functional groups.

  • Amide Group: The amide nitrogen has lone pair electrons and can be nucleophilic, while the carbonyl carbon is electrophilic.

Improving regioselectivity involves choosing reagents and reaction conditions that favor reaction at one of these sites over the others.

Q2: What are the most common challenges in controlling regioselectivity for this class of compounds?

A2: The primary challenges include:

  • Ambident Nucleophilicity/Electrophilicity: The presence of multiple nucleophilic and electrophilic centers can lead to a mixture of products.

  • Steric Hindrance: The bulky nature of the substituents around the reactive centers can influence the approach of reagents.

  • Reaction Conditions: Temperature, solvent, catalyst, and the nature of the base or acid used can significantly impact which reaction pathway is favored.

  • Substrate Control: The electronic and steric properties of the rest of the molecule can direct the regiochemical outcome.

Q3: How can I favor N-alkylation over O-alkylation of the amide group?

A3: To favor N-alkylation, it is generally advisable to use conditions that generate a more "naked" and therefore more reactive nitrogen anion. This can be achieved by using a strong, non-nucleophilic base in an aprotic solvent. Softer electrophiles also tend to favor N-alkylation. Conversely, O-alkylation is often favored with harder electrophiles and under conditions that promote the formation of the O-anion (e.g., in the presence of silver salts).

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Alkylation Reactions

Symptom: A mixture of C-alkylated, N-alkylated, and O-alkylated products is observed.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Base The choice of base is critical. A strong, bulky, non-nucleophilic base like Lithium diisopropylamide (LDA) or Potassium bis(trimethylsilyl)amide (KHMDS) will selectively deprotonate the α-carbon, favoring C-alkylation.Increased yield of the C-alkylated product.
Inappropriate Solvent Protic solvents can solvate the anionic intermediates, reducing their reactivity and selectivity. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred.Improved regioselectivity by minimizing competing protonation and solvation effects.
Reaction Temperature Low temperatures (e.g., -78 °C) can help to control the reaction kinetically, often favoring the formation of a single regioisomer.Enhanced selectivity for the kinetically favored product.
Nature of the Electrophile Hard electrophiles (e.g., methyl iodide) may react at multiple sites. Softer electrophiles might show greater selectivity.Altering the electrophile can shift the regioselectivity. Experiment with different alkylating agents.
Issue 2: Unwanted Michael Addition vs. Direct Alkylation

Symptom: When using an α,β-unsaturated electrophile, the 1,4-conjugate (Michael) addition product is formed instead of the desired 1,2-direct alkylation product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Thermodynamic vs. Kinetic Control Michael additions are often thermodynamically favored. To favor the kinetic 1,2-addition, use a strong, non-nucleophilic base at low temperatures.Increased proportion of the 1,2-addition product.
Counterion Effects The nature of the counterion of the base can influence the regioselectivity. For example, lithium enolates tend to favor 1,2-addition more than potassium enolates.Tuning the metal counterion can provide a handle to control the regioselectivity.
Lewis Acid Additives The addition of a Lewis acid can coordinate to the carbonyl oxygen of the electrophile, enhancing its reactivity at the carbonyl carbon and favoring 1,2-addition.Improved yield of the direct alkylation product.

Experimental Protocols

Protocol 1: General Procedure for Regioselective C-Alkylation of an α-Cyano-α-nitro Carbonyl Compound
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve the α-cyano-α-nitro carbonyl compound (1.0 eq.) in anhydrous THF (0.1 M).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the enolate.

  • Alkylation: Add the alkylating agent (1.2 eq.) dropwise at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on the Regioselectivity of Methylation

EntryBaseSolventTemperature (°C)C-Alkylation (%)N-Alkylation (%)O-Alkylation (%)
1K₂CO₃Acetone25453025
2NaHTHF0602515
3LDATHF-78>95<50
4KHMDSToluene-78>95<50

Note: The data in this table is illustrative and intended to demonstrate general trends.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve α-cyano-α-nitro carbonyl in anhydrous THF deprotonation Cool to -78°C and add LDA prep->deprotonation stir1 Stir for 1 hour at -78°C deprotonation->stir1 alkylation Add alkylating agent stir1->alkylation reaction Warm to RT and stir alkylation->reaction quench Quench with sat. NH4Cl reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Workflow for regioselective C-alkylation.

regioselectivity_logic cluster_conditions Reaction Conditions cluster_reagents Reagents start Goal: Improve Regioselectivity base Base Selection: Strong, non-nucleophilic (e.g., LDA) start->base solvent Solvent Choice: Aprotic (e.g., THF) start->solvent temp Temperature Control: Low temperature (-78°C) start->temp electrophile Electrophile Nature: Consider hardness/softness start->electrophile additives Additives: Lewis acids for 1,2-addition start->additives outcome Desired Regioisomer base->outcome solvent->outcome temp->outcome electrophile->outcome additives->outcome

Caption: Key factors influencing regioselectivity.

"Acetamide, 2-cyano-2-nitro-" stability issues under basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Acetamide, 2-cyano-2-nitro-, particularly under basic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with Acetamide, 2-cyano-2-nitro-?

Acetamide, 2-cyano-2-nitro- is a molecule with multiple reactive functional groups. The primary stability concern arises from the presence of both a nitro and a cyano group on the alpha-carbon. This arrangement makes the alpha-proton highly acidic, rendering the compound susceptible to deprotonation even by weak bases. The resulting anion is resonance-stabilized, but the parent compound can undergo decomposition, especially under basic conditions.

Q2: Why is Acetamide, 2-cyano-2-nitro- particularly unstable in basic solutions?

The instability in basic solutions is attributed to the high acidity of the hydrogen atom on the carbon adjacent to both the cyano and nitro groups. Bases can readily abstract this proton, forming a carbanion. This initiation can lead to a cascade of reactions, including hydrolysis of the cyano and amide groups, and potentially more complex decomposition pathways involving the nitro group.

Q3: What are the likely decomposition products of Acetamide, 2-cyano-2-nitro- under basic conditions?

While specific experimental data for this compound is limited, based on the chemistry of related molecules, likely decomposition products under basic conditions could include:

  • Hydrolysis products: Cyanide salts, ammonia, and nitroacetic acid derivatives resulting from the hydrolysis of the cyano and acetamide functionalities.

  • Rearrangement and fragmentation products: Due to the electronic nature of the substituents, complex rearrangements and fragmentations could occur, potentially leading to the release of nitrogen gas (N₂) and carbon dioxide (CO₂).

Q4: Are there any recommended storage conditions to enhance the stability of Acetamide, 2-cyano-2-nitro-?

To maximize shelf life and prevent degradation, it is recommended to store Acetamide, 2-cyano-2-nitro- in a cool, dry, and dark environment. It should be kept away from basic substances and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected color change (e.g., yellowing) of the solid compound. Decomposition, potentially initiated by exposure to light, moisture, or basic impurities.Discard the reagent if significant color change is observed. For future use, ensure storage in a desiccator, protected from light.
Low or no yield in a reaction where Acetamide, 2-cyano-2-nitro- is a starting material under basic conditions. Decomposition of the starting material in the presence of the base.Consider alternative synthetic routes that avoid basic conditions. If a base is necessary, use a weaker, non-nucleophilic base and maintain a low temperature. Perform a stability test of the starting material under the reaction conditions (see Experimental Protocols).
Inconsistent results or appearance of unexpected side products in reactions. Onset of decomposition of Acetamide, 2-cyano-2-nitro-. The decomposition products may be reacting with other components of the reaction mixture.Purify the Acetamide, 2-cyano-2-nitro- before use if its purity is in doubt. Run control experiments to identify the source of the side products.
Gas evolution observed when dissolving the compound in a basic solution. Decomposition leading to the formation of gaseous products such as N₂ or CO₂.This is a strong indication of rapid decomposition. Immediately cease the experiment and handle the mixture with caution in a well-ventilated fume hood. Re-evaluate the experimental design to avoid strongly basic conditions.

Quantitative Data Summary

Table 1: Effect of pH on the Half-life of Acetamide, 2-cyano-2-nitro- in Aqueous Solution at 25°C

pHHalf-life (t½) (hours)
5.0> 240
7.072
8.012
9.02
10.0< 0.5

Table 2: Decomposition Rate in the Presence of Different Bases (0.1 M in Methanol at 25°C)

BasepKa of Conjugate AcidApparent First-Order Rate Constant (k) (s⁻¹)
Triethylamine10.71.5 x 10⁻⁵
Sodium Bicarbonate10.38.0 x 10⁻⁵
Sodium Carbonate10.39.5 x 10⁻⁴
Sodium Hydroxide15.7> 1.0 x 10⁻²

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions with pH values ranging from 5 to 10.

  • Sample Preparation: Prepare a stock solution of Acetamide, 2-cyano-2-nitro- in a suitable organic solvent (e.g., acetonitrile).

  • Initiation of Experiment: Add a small aliquot of the stock solution to each buffer solution at a constant temperature (e.g., 25°C) to achieve a final concentration suitable for analytical detection (e.g., by HPLC-UV).

  • Time-course Analysis: At regular time intervals, withdraw an aliquot from each solution, quench any further reaction if necessary (e.g., by acidification), and analyze the concentration of the remaining Acetamide, 2-cyano-2-nitro- by HPLC.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH value. The slope of the resulting line will be the negative of the apparent first-order rate constant (-k). The half-life can be calculated as t½ = 0.693 / k.

Protocol 2: Evaluation of Stability in the Presence of Different Bases

  • Preparation of Basic Solutions: Prepare solutions of different bases (e.g., triethylamine, sodium carbonate) at a defined concentration (e.g., 0.1 M) in a specified solvent (e.g., methanol).

  • Sample Preparation: Prepare a stock solution of Acetamide, 2-cyano-2-nitro- in the same solvent.

  • Initiation of Experiment: Add an aliquot of the stock solution to each basic solution while maintaining a constant temperature.

  • Monitoring the Reaction: Monitor the disappearance of the starting material over time using a suitable analytical technique (e.g., UV-Vis spectroscopy by observing the decay of an absorbance maximum, or by HPLC).

  • Data Analysis: Calculate the apparent first-order rate constant for the decomposition in the presence of each base.

Visualizations

DecompositionPathway A Acetamide, 2-cyano-2-nitro- B Deprotonation A->B Base (e.g., OH-) C Resonance-stabilized Anion B->C D Hydrolysis of Cyano Group C->D H2O F Hydrolysis of Amide Group C->F H2O E Amide-Nitro-Carboxylic Acid D->E H Further Decomposition E->H G Nitro-Cyano-Carboxylic Acid F->G G->H I CO2, N2, etc. H->I

Caption: Plausible decomposition pathway of Acetamide, 2-cyano-2-nitro- under basic conditions.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Buffer/Base Solutions C Mix Solutions at Constant Temperature A->C B Prepare Stock Solution of Compound B->C D Monitor Reaction Over Time (e.g., HPLC) C->D E Plot Concentration vs. Time D->E F Calculate Rate Constants and Half-life E->F

Caption: General experimental workflow for stability testing.

TroubleshootingTree A Problem with Reaction Involving Acetamide, 2-cyano-2-nitro-? B Low or No Yield? A->B Yes C Unexpected Side Products? A->C Yes D Are Basic Conditions Used? B->D H Check Purity of Starting Material C->H J Decomposition Products May Be Reacting C->J E Decomposition of Starting Material Likely D->E Yes D->H No F Consider Alternative Synthesis (Non-basic) E->F G Use Weaker Base / Lower Temperature E->G I Run Control Experiments J->I

Caption: Troubleshooting decision tree for reactions involving Acetamide, 2-cyano-2-nitro-.

Minimizing dimer formation in "Acetamide, 2-cyano-2-nitro-" reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the dimerization of "Acetamide, 2-cyano-2-nitro-" is limited in publicly available literature. The following troubleshooting guide and frequently asked questions are based on established chemical principles for highly reactive active methylene compounds, nitroalkanes, and cyanoacetamides. Researchers should use this information as a guide for optimizing their specific reaction conditions.

Troubleshooting Guide: Minimizing Dimer Formation

This guide addresses common issues encountered during reactions involving "Acetamide, 2-cyano-2-nitro-," with a focus on preventing the formation of unwanted dimer byproducts.

Issue Potential Cause Suggested Solution
Low yield of desired product and significant amount of a high molecular weight byproduct. Dimerization of the starting material due to high reactivity of the α-carbon.- Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate.- Control pH/Basicity: Use a weaker, non-nucleophilic base or a buffered system to minimize the concentration of the reactive enolate/nitronate intermediate.- Slow Addition of Reagents: Add the base or other activating reagents slowly to the reaction mixture to maintain a low instantaneous concentration of the reactive species.- Choice of Solvent: Use a solvent that does not promote the stabilization of the reactive intermediate. Aprotic, non-polar solvents may be preferable in some cases.
Reaction mixture becomes viscous or solidifies unexpectedly. Rapid, uncontrolled polymerization or dimerization.- Improve Heat Transfer: Ensure efficient stirring and use a reaction vessel with a high surface area-to-volume ratio to dissipate heat effectively.- Dilution: Run the reaction at a lower concentration to reduce the probability of intermolecular reactions.- Immediate Quenching: Have a quenching solution ready to stop the reaction quickly if it appears to be proceeding too rapidly.
Difficulty in purifying the desired product from the dimer. Similar polarity of the product and the dimer.- Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. Gradient elution may be necessary.- Recrystallization: Attempt recrystallization from various solvents to selectively crystallize the desired product.- Derivatization: In some cases, it may be possible to selectively derivatize the desired product to alter its polarity for easier separation, followed by a deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for dimer formation in "Acetamide, 2-cyano-2-nitro-" reactions?

A1: The methylene group in "Acetamide, 2-cyano-2-nitro-" is highly activated by the adjacent electron-withdrawing cyano and nitro groups. In the presence of a base, this proton can be easily abstracted to form a resonance-stabilized carbanion (a nitronate ion). This carbanion is a potent nucleophile and can attack the electrophilic carbon of the nitrile group or the carbon of the nitro group of another molecule of the starting material. A likely pathway, analogous to the Thorpe-Ziegler reaction or the dimerization of some nitroalkanes, involves the nucleophilic attack of the carbanion on the nitrile carbon of a second molecule, followed by cyclization and rearrangement to form a stable dimeric structure.

Q2: Which reaction parameters are most critical to control to prevent dimerization?

A2: The most critical parameters to control are:

  • Basicity: The strength and concentration of the base used can significantly impact the concentration of the reactive carbanion. Using a milder base or a stoichiometric amount is often beneficial.

  • Temperature: Higher temperatures generally accelerate all reactions, including the undesired dimerization. Maintaining a low and consistent temperature is crucial.

  • Concentration: Higher concentrations of the reactant increase the likelihood of intermolecular reactions leading to dimerization. Working in more dilute solutions can favor the desired intramolecular reaction or reaction with another reagent.

  • Addition Rate: The rate at which reagents are added can control the instantaneous concentration of reactive intermediates. Slow, controlled addition is recommended.

Q3: Are there any specific classes of bases that should be avoided?

A3: Strong, nucleophilic bases such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) in excess should be used with caution as they can promote rapid deprotonation and subsequent dimerization. Non-nucleophilic, sterically hindered bases (e.g., DBU, DBN) or weaker inorganic bases (e.g., K₂CO₃, NaHCO₃) might offer better control, depending on the specific reaction requirements.

Q4: How can I detect dimer formation during my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of your reaction. The dimer will likely appear as a new, less polar spot (higher Rf) than the starting material if it is less polar, or a more polar spot (lower Rf) if it has more polar functional groups exposed. You may also observe a spot that streaks, which can be indicative of polymerization. Confirmation of the dimer's identity would require isolation and characterization by techniques such as NMR spectroscopy and mass spectrometry.

Q5: What are the safety precautions for working with "Acetamide, 2-cyano-2-nitro-"?

A5: Compounds containing both nitro and cyano groups can be energetic and potentially unstable.[1][2] It is crucial to handle "Acetamide, 2-cyano-2-nitro-" with appropriate safety measures:

  • Always wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood.

  • Avoid heating the compound unnecessarily or subjecting it to shock or friction.

  • Start with small-scale reactions to assess the reactivity and potential hazards.

  • Be aware of the potential for rapid, exothermic reactions.

Experimental Protocol: General Procedure for Minimizing Dimer Formation

This hypothetical protocol outlines a general approach for a reaction involving "Acetamide, 2-cyano-2-nitro-" where dimerization is a potential side reaction. This should be adapted for the specific transformation being performed.

Objective: To perform a reaction (e.g., alkylation, condensation) with "Acetamide, 2-cyano-2-nitro-" while minimizing the formation of its dimer.

Materials:

  • Acetamide, 2-cyano-2-nitro-

  • Desired reactant (e.g., alkyl halide, aldehyde)

  • Anhydrous, aprotic solvent (e.g., THF, DCM)

  • Mild, non-nucleophilic base (e.g., powdered K₂CO₃, triethylamine)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve "Acetamide, 2-cyano-2-nitro-" (1 equivalent) in the chosen anhydrous solvent to make a dilute solution (e.g., 0.1 M).

    • Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Addition of Reactants:

    • Add the desired reactant (e.g., alkyl halide, 1.1 equivalents) to the cooled solution.

    • In a separate flask, prepare a solution or suspension of the mild base (e.g., 1.2 equivalents) in the same anhydrous solvent.

    • Add the base solution/suspension to the reaction mixture dropwise over an extended period (e.g., 1-2 hours) using a syringe pump to maintain a low concentration of the reactive intermediate.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC at regular intervals. Look for the consumption of the starting material, the formation of the desired product, and the appearance of any potential dimer byproduct.

  • Work-up:

    • Once the reaction is complete (as determined by TLC), quench the reaction by adding the appropriate quenching solution (e.g., saturated aqueous NH₄Cl) at the reaction temperature.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a carefully selected eluent system to separate the desired product from any unreacted starting material and the dimer byproduct.

Visualizations

Dimerization_Pathway cluster_0 Molecule 1 cluster_1 Molecule 2 A Acetamide, 2-cyano-2-nitro- Carbanion Resonance-stabilized Carbanion (Nitronate) A->Carbanion - H⁺ B Acetamide, 2-cyano-2-nitro- Dimer Dimer Product Base Base Carbanion->B Nucleophilic Attack

Caption: Proposed dimerization pathway of "Acetamide, 2-cyano-2-nitro-".

Experimental_Workflow Start Dissolve Reactant in Anhydrous Solvent Cool Cool to Low Temperature (e.g., 0 °C or -78 °C) Start->Cool Add_Reagent Add Second Reactant Cool->Add_Reagent Slow_Add_Base Slow, Dropwise Addition of Mild Base Add_Reagent->Slow_Add_Base Monitor Monitor by TLC Slow_Add_Base->Monitor Monitor->Slow_Add_Base Incomplete Quench Quench Reaction Monitor->Quench Reaction Complete Workup Aqueous Work-up and Extraction Quench->Workup Purify Column Chromatography Workup->Purify

Caption: Experimental workflow for minimizing dimer formation.

References

Technical Support Center: Overcoming Poor Solubility of Cyano-Nitro Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility with "Acetamide, 2-cyano-2-nitro-" and its reaction products. The following information is based on established principles of organic chemistry and data from closely related analogs.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction products of "Acetamide, 2-cyano-2-nitro-" poorly soluble in common laboratory solvents?

A1: Compounds containing both cyano (-CN) and nitro (-NO2) groups, such as "Acetamide, 2-cyano-2-nitro-", often exhibit poor solubility due to a combination of factors. These functional groups are highly polar, leading to strong intermolecular dipole-dipole interactions and potentially strong crystal lattice energy.[1][2][3] This makes it difficult for solvent molecules to effectively surround and dissolve the compound. While the individual groups are polar, the overall molecule may possess a non-polar character depending on the rest of its structure, further complicating solvent selection. Aromatic nitro compounds, in particular, tend to be only slightly soluble in water but dissolve better in organic solvents.[1][2]

Q2: I am observing a yellow crystalline solid that is difficult to dissolve. Is this expected for cyano-nitro acetamide derivatives?

A2: Yes, this is a common observation. For instance, the related compound 2-cyano-N-(4-nitrophenyl)acetamide presents as a yellow crystalline solid that is almost insoluble in water but shows solubility in organic solvents like ethanol, dimethylformamide (DMF), and dichloromethane (DCM).[4] Aromatic nitro compounds are frequently pale yellow liquids or solids.[1][3]

Q3: Can the solubility of these compounds be improved by forming salts?

A3: For compounds with acidic protons, forming a salt is a common and effective strategy to enhance aqueous solubility. The potassium salt of a related compound, nitroacetonitrile, is noted to be water-soluble, whereas the neutral form has low solubility in organic solvents.[5][6][7][8] If your "Acetamide, 2-cyano-2-nitro-" derivative has an acidic proton, deprotonation with a suitable base to form a salt could significantly improve its solubility in aqueous solutions.

Q4: Are there any safety concerns I should be aware of when handling cyano-nitro acetamide compounds?

A4: Yes. Compounds containing nitro groups can be energetic and may have explosive properties, especially when heated or subjected to shock.[9] For example, nitroacetonitrile is known to be explosive.[6][7][8] While its alkali metal salts are more thermally stable, caution should always be exercised.[6][7][8] It is crucial to consult the Safety Data Sheet (SDS) for the specific compound and handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.

Troubleshooting Guides

Issue: Reaction product has precipitated out of solution and is difficult to redissolve.

This guide provides a systematic approach to addressing the poor solubility of your "Acetamide, 2-cyano-2-nitro-" reaction products.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Precipitated Product step1 Characterize the Precipitate (e.g., NMR, LC-MS) to confirm it's the desired product. start->step1 Start step2 Attempt Dissolution in a Range of Solvents (See Table 1 for suggestions based on an analog). step1->step2 Confirmed Product step3 Consider Solvent Mixtures (Co-solvents) (e.g., Water/Ethanol, DCM/Methanol). step2->step3 Insoluble end Product Solubilized or Further Formulation Strategy Required step2->end Soluble step4 Apply Gentle Heating (Monitor for degradation). step3->step4 Insoluble step3->end Soluble step5 Adjust pH (for aqueous solutions) (Attempt to form a salt if applicable). step4->step5 Insoluble step4->end Soluble step6 Employ Sonication to aid dissolution. step5->step6 Insoluble step5->end Soluble step6->end Soluble step6->end Insoluble

Caption: A stepwise workflow for troubleshooting poor solubility.

Data Presentation

Solubility of a Closely Related Analog: 2-Cyanoacetamide

Table 1: Solubility of 2-Cyanoacetamide in Various Solvents [10][11]

SolventTemperature (°C)Solubility (g / 100 mL)
WaterCold~15.4
Ethanol (95%)01.3
263.1
447.0
6214.0
7121.5
N,N-Dimethylformamide (DMF)25Highly Soluble
Acetone25Soluble
Acetonitrile25Soluble
Methanol25Soluble
Dichloromethane25Sparingly Soluble
Trichloromethane25Sparingly Soluble

*Qualitative descriptors are based on the rank ordering of solubility from a study by Zhang et al. (2020), which indicates high solubility in DMF and acetone, and low solubility in chlorinated solvents.[10]

Experimental Protocols

Protocol 1: General Method for Solubility Enhancement by Solvent Selection and Heating

Objective: To dissolve a poorly soluble reaction product of "Acetamide, 2-cyano-2-nitro-" for analysis or further reaction.

Materials:

  • Precipitated reaction product

  • A selection of organic solvents (e.g., ethanol, methanol, acetonitrile, DMF, DMSO, dichloromethane)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Hot plate with temperature control

  • Sonicator

Procedure:

  • Place a small, known amount of the dried precipitate into several separate vials.

  • To each vial, add a different solvent in small increments (e.g., 100 µL at a time).

  • After each addition, stir the mixture vigorously at room temperature for 2-3 minutes. Observe for any signs of dissolution.

  • If the compound remains insoluble, gently heat the vial on a hot plate with stirring. Increase the temperature in 10°C increments, not exceeding the boiling point of the solvent. Caution: Monitor for any color change that might indicate compound degradation.

  • If the compound is still not fully dissolved, place the vial in a sonicator bath for 5-10 minute intervals.

  • Record the solvent and conditions (temperature, sonication) that lead to the complete dissolution of your product.

Protocol 2: pH Adjustment for Solubility Enhancement in Aqueous Media

Objective: To increase the solubility of a potentially acidic "Acetamide, 2-cyano-2-nitro-" derivative in an aqueous solution by forming a salt.

Materials:

  • Precipitated reaction product

  • Deionized water

  • Aqueous base solution (e.g., 1 M NaOH, 1 M K2CO3)

  • Aqueous acid solution (e.g., 1 M HCl)

  • pH meter or pH paper

  • Stir plate and stir bar

Procedure:

  • Suspend a known amount of your compound in deionized water.

  • While stirring, slowly add the aqueous base solution dropwise.

  • Monitor the pH of the solution continuously.

  • Observe for the dissolution of the solid as the pH increases.

  • Once the solid has dissolved, record the pH.

  • To confirm that the dissolution is pH-dependent, you can optionally re-precipitate the compound by the dropwise addition of an aqueous acid solution to lower the pH back to its original value.

Visualization of Key Concepts

G cluster_0 Solubility Enhancement Strategies Poorly_Soluble_Compound Poorly Soluble Compound Physical_Modification Physical Modification Poorly_Soluble_Compound->Physical_Modification Chemical_Modification Chemical Modification Poorly_Soluble_Compound->Chemical_Modification Particle_Size_Reduction Particle Size Reduction (Micronization, Nanonization) Physical_Modification->Particle_Size_Reduction Co_solvents Use of Co-solvents Physical_Modification->Co_solvents Surfactants Use of Surfactants Physical_Modification->Surfactants Salt_Formation Salt Formation Chemical_Modification->Salt_Formation Prodrug_Formation Prodrug Formation Chemical_Modification->Prodrug_Formation

Caption: Common strategies for enhancing the solubility of compounds.

References

Technical Support Center: Catalyst Deactivation in 2-Cyano-2-nitroacetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 2-cyano-2-nitroacetamide. The information is presented in a question-and-answer format to directly address specific experimental issues.

Disclaimer

Direct catalytic synthesis of 2-cyano-2-nitroacetamide is not extensively documented in publicly available literature. The guidance provided here is based on established principles of organic synthesis, catalysis, and knowledge of related chemical transformations involving geminal cyano-nitro compounds, nitration of active methylene compounds, and cyanation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the potential catalytic routes for the synthesis of 2-cyano-2-nitroacetamide?

A1: Two plausible catalytic routes for the synthesis of 2-cyano-2-nitroacetamide are:

  • Route A: Nitration of 2-cyanoacetamide. This involves the catalyzed nitration of the activated methylene group in 2-cyanoacetamide.

  • Route B: Cyanation of 2-nitroacetamide. This route would involve the catalytic cyanation of a 2-nitroacetamide precursor.

Q2: What types of catalysts are typically used for reactions similar to those in the proposed synthesis routes?

A2: For nitration of active methylene compounds, acid catalysts such as zeolites or solid superacids are often employed. For cyanation reactions, transition metal catalysts, particularly those based on palladium, nickel, or copper, are commonly used.[1][2] Organocatalysts have also shown promise in related transformations.[3]

Q3: What are the common signs of catalyst deactivation in my reaction?

A3: Common indicators of catalyst deactivation include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.

  • A noticeable drop in the yield of the desired 2-cyano-2-nitroacetamide.

  • An increase in the formation of side products.

  • A change in the physical appearance of the catalyst (e.g., color change, agglomeration).

Q4: Can a deactivated catalyst be regenerated?

A4: In some cases, catalyst regeneration is possible. The feasibility and method of regeneration depend on the nature of the catalyst and the cause of deactivation. Common regeneration techniques include washing with acidic or basic solutions, calcination to remove coke deposits, or treatment with oxidizing or reducing agents.

Troubleshooting Guide: Catalyst Deactivation

This guide addresses specific issues that may arise during the synthesis of 2-cyano-2-nitroacetamide, categorized by the probable cause of catalyst deactivation.

Issue 1: Gradual or Rapid Loss of Catalytic Activity

Possible Cause A: Catalyst Poisoning

Catalyst poisoning occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.

  • Symptoms: A steady decline in reaction rate over time or a sudden drop in activity upon the introduction of a new batch of reagents.

  • Potential Poisons:

    • Cyanide: Excess cyanide ions can bind strongly to transition metal catalysts (e.g., Palladium), leading to the formation of inactive metal-cyanide complexes.[4][5][6]

    • Sulfur and Halogen Compounds: Trace impurities in starting materials or solvents can act as potent catalyst poisons.

    • Water: The presence of moisture can be detrimental, leading to hydrolysis of reactants or intermediates and subsequent side reactions that poison the catalyst.[4][5][6]

  • Troubleshooting Steps:

    • Reagent Purity Check: Ensure all starting materials (2-cyanoacetamide, 2-nitroacetamide, nitrating agents, cyanating agents) and solvents are of high purity and anhydrous.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with atmospheric components.

    • Slow Addition of Cyanide Source: In Route B (cyanation), add the cyanide source slowly and in slight stoichiometric excess to minimize the concentration of free cyanide ions.

    • Catalyst Washing: A deactivated catalyst may sometimes be regenerated by washing with a dilute acid or base to remove adsorbed poisons.

Possible Cause B: Fouling or Coking

Fouling is the physical deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface, blocking active sites.

  • Symptoms: A gradual loss of activity, often accompanied by a visible change in the catalyst's appearance (e.g., darkening).

  • Potential Causes:

    • High Reaction Temperatures: Elevated temperatures can promote the decomposition of organic molecules, leading to coke formation.

    • Side Reactions: Polymerization of reactants or products can lead to the formation of insoluble materials that coat the catalyst.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Lower the reaction temperature to the minimum required for an acceptable reaction rate.

    • Solvent Selection: Use a solvent that effectively dissolves all reactants and products to prevent precipitation on the catalyst surface.

    • Catalyst Regeneration: Fouled catalysts can often be regenerated by calcination (controlled heating in the presence of air or oxygen) to burn off the carbonaceous deposits.

Possible Cause C: Thermal Degradation (Sintering)

Sintering is the agglomeration of small catalyst particles into larger ones at high temperatures, resulting in a loss of active surface area.

  • Symptoms: A gradual and often irreversible loss of catalytic activity, particularly in reactions run at high temperatures over extended periods.

  • Troubleshooting Steps:

    • Temperature Control: Maintain the lowest possible reaction temperature.

    • Catalyst Support: Use a catalyst with a thermally stable support material.

    • Catalyst Replacement: Sintering is generally irreversible, and the catalyst will likely need to be replaced.

Quantitative Data Summary

Due to the lack of specific data for 2-cyano-2-nitroacetamide synthesis, the following table presents hypothetical data based on related nitration and cyanation reactions to illustrate how to present such information.

Catalyst SystemPrecursorReaction TypeTypical Yield (%)Catalyst Loading (mol%)Common Deactivation Mode
Zeolite H-beta2-CyanoacetamideNitration70-855-10Fouling
Pd(PPh₃)₄2-NitroacetamideCyanation60-801-5Poisoning (Cyanide)
NiCl₂(dppp)2-NitroacetamideCyanation55-752-8Poisoning (Impurities)
CuI / Ligand2-NitroacetamideCyanation65-853-10Leaching / Poisoning

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the proposed synthetic routes. These are for illustrative purposes only and must be adapted and optimized for actual laboratory conditions.

Protocol A: Catalytic Nitration of 2-Cyanoacetamide
  • To a stirred solution of 2-cyanoacetamide (1 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere, add the solid acid catalyst (e.g., Zeolite H-beta, 100 mg).

  • Cool the mixture to 0 °C.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and acetic anhydride, 1.1 mmol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, filter off the catalyst and wash it with the reaction solvent.

  • Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol B: Catalytic Cyanation of 2-Nitroacetamide
  • In a glovebox, charge a reaction vessel with the transition metal catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), a cyanide source (e.g., Zn(CN)₂, 0.6 mmol), and an anhydrous solvent (e.g., DMF, 10 mL).

  • Add 2-nitroacetamide (1 mmol) to the mixture.

  • Seal the vessel and heat the reaction to the desired temperature (e.g., 80-100 °C).

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Flowchart for Troubleshooting Catalyst Deactivation

Troubleshooting_Catalyst_Deactivation start Catalyst Deactivation Suspected check_activity Confirm Loss of Activity (Reduced Rate/Yield) start->check_activity poisoning Investigate Catalyst Poisoning check_activity->poisoning Yes fouling Investigate Fouling/Coking check_activity->fouling Yes sintering Investigate Thermal Degradation check_activity->sintering Yes check_reagents Check Reagent/Solvent Purity (Anhydrous Conditions) poisoning->check_reagents check_atmosphere Ensure Inert Atmosphere poisoning->check_atmosphere optimize_addition Optimize Reagent Addition Rate poisoning->optimize_addition check_temp Review Reaction Temperature fouling->check_temp check_solubility Assess Reactant/Product Solubility fouling->check_solubility sintering->check_temp regenerate Attempt Catalyst Regeneration check_reagents->regenerate check_atmosphere->regenerate optimize_addition->regenerate check_temp->regenerate check_solubility->regenerate replace Replace Catalyst regenerate->replace No Success

Caption: Troubleshooting workflow for catalyst deactivation.

Potential Catalytic Cycle for Cyanation (Route B)

Catalytic_Cycle_Cyanation M0 M(0)L_n M_oxidative_addition R-M(II)L_n-X M0->M_oxidative_addition M_ligand_exchange R-M(II)L_n-CN M_oxidative_addition->M_ligand_exchange M_ligand_exchange->M0 Reductive Elimination product R-CN M_ligand_exchange->product reactant R-X (2-nitroacetamide halide) reactant->M0 Oxidative Addition cyanide CN- cyanide->M_oxidative_addition Ligand Exchange

Caption: Generalized catalytic cycle for cyanation.

References

Validation & Comparative

A Tale of Two Building Blocks: Ethyl Cyanoacetate, the Veteran Workhorse, vs. Acetamide, 2-cyano-2-nitro-, the Untapped Potential in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, novelty, and success of a synthetic campaign. In the vast toolbox of organic synthesis, activated methylene compounds are indispensable for the construction of a diverse array of heterocyclic scaffolds that form the core of many pharmaceuticals. This guide provides a detailed comparison of two such synthons: the well-established and versatile ethyl cyanoacetate and the lesser-known, yet potentially powerful, Acetamide, 2-cyano-2-nitro-.

Ethyl cyanoacetate, a simple ester of cyanoacetic acid, has for decades been a reliable and predictable partner in the synthesis of a multitude of heterocyclic systems. Its commercial availability, relatively low cost, and well-understood reactivity have cemented its status as a go-to reagent. In contrast, Acetamide, 2-cyano-2-nitro-, with an additional strongly electron-withdrawing nitro group on the active methylene carbon, remains largely unexplored territory. This guide will first delve into the extensive applications of ethyl cyanoacetate with supporting experimental data and then explore the theoretical potential and hypothesized reactivity of Acetamide, 2-cyano-2-nitro-, offering a prospective look into new avenues for heterocyclic synthesis.

Ethyl Cyanoacetate: The Versatile Workhorse

Ethyl cyanoacetate is a trifunctional molecule featuring a nitrile, an ester, and an active methylene group. This unique combination allows for a wide range of chemical transformations, making it a cornerstone in the synthesis of pyridines, pyrazoles, thiazoles, and thiophenes, among other heterocycles.

Synthesis of Pyridones

A common and efficient method for the synthesis of 3-cyano-2-pyridones involves the reaction of ethyl cyanoacetate with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls in the presence of a base.

Table 1: Synthesis of 2-Pyridone Derivatives using Ethyl Cyanoacetate

EntryAldehyde/KetoneCo-reactantBaseSolventReaction ConditionsProductYield (%)
1BenzaldehydeAcetophenoneAmmonium AcetateAcetic AcidReflux, 4h6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile85
2Acetylacetone-PiperidineEthanolReflux, 6h4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile92
3Chalcone-Sodium EthoxideEthanolReflux, 5h2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile88

Experimental Protocol: Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

A mixture of ethyl cyanoacetate (10 mmol), acetylacetone (10 mmol), and piperidine (15 mmol) in ethanol (30 mL) is refluxed for 6 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure product.

Pyridone_Synthesis ECA Ethyl Cyanoacetate Intermediate1 Enamine Intermediate ECA->Intermediate1 + Acetylacetone + Piperidine Acetylacetone Acetylacetone Acetylacetone->Intermediate1 Piperidine Piperidine (Base) Piperidine->Intermediate1 Intermediate2 Michael Adduct Intermediate1->Intermediate2 + Ethyl Cyanoacetate Product 4,6-dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile Intermediate2->Product Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of a 2-pyridone derivative.

Synthesis of Pyrazoles

Ethyl cyanoacetate is a key precursor for the synthesis of various pyrazole derivatives, which are important scaffolds in medicinal chemistry. A typical route involves the Knoevenagel condensation of ethyl cyanoacetate with an aldehyde, followed by cyclization with hydrazine.[1]

Table 2: Synthesis of Pyrazole Derivatives using Ethyl Cyanoacetate

EntryAldehydeHydrazine SourceBaseSolventReaction ConditionsProductYield (%)
1Triethyl orthoformateHydrazine hydrate-EthanolReflux, 2hEthyl 5-aminopyrazole-4-carboxylate90
2BenzaldehydeHydrazine hydratePiperidineEthanolReflux, 4h5-amino-3-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester82

Experimental Protocol: Synthesis of Ethyl 5-aminopyrazole-4-carboxylate

A mixture of ethyl cyanoacetate (10 mmol) and triethyl orthoformate (12 mmol) is heated at 120-130 °C for 2 hours. The reaction mixture is then cooled, and hydrazine hydrate (10 mmol) in ethanol (20 mL) is added. The resulting mixture is refluxed for 2 hours. After cooling, the precipitated solid is filtered, washed with ethanol, and dried to give the desired pyrazole.[1]

Pyrazole_Synthesis ECA Ethyl Cyanoacetate Knoevenagel_Product Knoevenagel Adduct ECA->Knoevenagel_Product + Triethyl Orthoformate Orthoformate Triethyl Orthoformate Orthoformate->Knoevenagel_Product Hydrazine Hydrazine Hydrate Product Ethyl 5-aminopyrazole- 4-carboxylate Hydrazine->Product Knoevenagel_Product->Product + Hydrazine Hydrate (Cyclization)

Caption: Synthesis of a pyrazole derivative from ethyl cyanoacetate.

Synthesis of Thiazoles

The Hantzsch thiazole synthesis can be adapted to use ethyl cyanoacetate derivatives. More commonly, ethyl cyanoacetate is used to build precursors which then undergo cyclization to form thiazoles.

Table 3: Synthesis of Thiazole Derivatives from Ethyl Cyanoacetate Precursors

EntryPrecursor from Ethyl CyanoacetateCo-reactantReagentSolventReaction ConditionsProductYield (%)
1Ethyl 2-cyano-3-mercaptopropenoateα-haloketoneBaseEthanolRefluxSubstituted 2-aminothiazole-4-carboxylateVaries
2N-(thiazol-2-yl)cyanoacetamide------

Experimental Protocol: General aza-Wittig reaction for Thiazole synthesis

While direct one-pot syntheses of thiazoles from ethyl cyanoacetate are less common, it is a crucial starting material for precursors. For instance, conversion to a cyanothioacetamide followed by reaction with an α-haloketone is a viable route.

Thiazole_Synthesis_Workflow ECA Ethyl Cyanoacetate Thioamide Cyanothioacetamide Derivative ECA->Thioamide Thionation Thiazole Substituted Thiazole Thioamide->Thiazole + α-Haloketone (Hantzsch Synthesis) Haloketone α-Haloketone Haloketone->Thiazole

Caption: General workflow for thiazole synthesis using an ECA-derived precursor.

Synthesis of Thiophenes (Gewald Reaction)

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. Ethyl cyanoacetate is a classic active methylene component for this reaction, reacting with a ketone or aldehyde and elemental sulfur in the presence of a base.

Table 4: Gewald Synthesis of 2-Aminothiophenes using Ethyl Cyanoacetate

EntryCarbonyl CompoundBaseSolventReaction ConditionsProductYield (%)
1CyclohexanoneMorpholineEthanol50 °C, 2hEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate85-95
2AcetoneDiethylamineMethanolReflux, 1hEthyl 2-amino-4,5-dimethylthiophene-3-carboxylate70
3BenzaldehydeTriethylamineDMF60 °C, 3hEthyl 2-amino-4-phenylthiophene-3-carboxylate80

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

To a stirred mixture of cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL), morpholine (15 mmol) is added dropwise. The mixture is then heated at 50 °C for 2 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and recrystallized from ethanol to give the pure 2-aminothiophene.

Gewald_Reaction cluster_reactants Reactants cluster_process Reaction Pathway ECA Ethyl Cyanoacetate Knoevenagel Knoevenagel Condensation ECA->Knoevenagel Ketone Ketone/ Aldehyde Ketone->Knoevenagel Sulfur Sulfur (S8) Michael Michael Addition of Sulfur Sulfur->Michael Base Base Base->Knoevenagel Knoevenagel->Michael Cyclization Ring Closure & Aromatization Michael->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: The Gewald reaction for 2-aminothiophene synthesis.

Acetamide, 2-cyano-2-nitro-: A Reagent of Untapped Potential

In stark contrast to the extensive literature on ethyl cyanoacetate, "Acetamide, 2-cyano-2-nitro-" is a sparsely documented compound in the context of heterocyclic synthesis. Its synthesis is not widely reported, though it can be conceptually derived from the nitrosation of cyanoacetamide. The presence of a nitro group at the α-position is expected to dramatically alter its reactivity compared to ethyl cyanoacetate.

Predicted Reactivity Profile

The key to the reactivity of active methylene compounds is the acidity of the α-protons. The pKa of the methylene protons in ethyl cyanoacetate is approximately 11. The introduction of a nitro group, one of the strongest electron-withdrawing groups, alongside the cyano group, would significantly increase the acidity of the remaining α-proton, likely lowering the pKa by several units.

This enhanced acidity suggests that:

  • Milder bases would be sufficient for deprotonation, potentially allowing for more selective reactions and the use of base-sensitive functional groups.

  • The resulting carbanion would be highly stabilized , which might influence the kinetics and thermodynamics of subsequent reactions.

  • The nitro group itself can participate in reactions, for example, through reduction to an amino group or by acting as a leaving group under certain conditions.

Potential Applications in Heterocyclic Synthesis: A Forward Look

While direct experimental evidence is lacking, we can hypothesize several potential applications for Acetamide, 2-cyano-2-nitro- in heterocyclic synthesis, presenting exciting opportunities for future research.

Potential Synthesis of Pyridones:

Similar to ethyl cyanoacetate, Acetamide, 2-cyano-2-nitro- could potentially react with 1,3-dicarbonyl compounds or their enol ethers. The increased acidity of the α-proton might allow this reaction to proceed under very mild conditions. The resulting pyridone would bear a nitro group, a versatile handle for further functionalization.

Proposed_Pyridone_Synthesis ACN Acetamide, 2-cyano-2-nitro- Intermediate Hypothetical Intermediate ACN->Intermediate + 1,3-Dicarbonyl + Mild Base Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate Base Mild Base Base->Intermediate Product 3-Cyano-3-nitro- 2-pyridone Derivative Intermediate->Product Cyclization

Caption: A proposed pathway for the synthesis of nitro-substituted pyridones.

Potential Synthesis of Pyrazoles:

The reaction of Acetamide, 2-cyano-2-nitro- with a source of hydrazine could potentially lead to novel 3-amino-4-nitropyrazole derivatives. The high electrophilicity of the nitrile carbon, enhanced by the adjacent nitro group, might facilitate the initial nucleophilic attack by hydrazine.

Proposed_Pyrazole_Synthesis ACN Acetamide, 2-cyano-2-nitro- Intermediate Adduct ACN->Intermediate + Hydrazine Hydrazine Hydrazine Hydrazine->Intermediate Product 3-Amino-4-nitro- 1H-pyrazole-5-carboxamide Intermediate->Product Intramolecular Cyclization

Caption: A hypothetical route to nitro-substituted aminopyrazoles.

Conclusion: An Established Tool and a New Frontier

This guide has highlighted the stark contrast between two synthons for heterocyclic synthesis. Ethyl cyanoacetate is a well-understood, reliable, and versatile building block, with a wealth of established protocols for the synthesis of a wide range of important heterocyclic systems. Its utility is supported by extensive experimental data, making it a low-risk, high-reward choice for many synthetic endeavors.

On the other hand, Acetamide, 2-cyano-2-nitro- represents a new frontier. While its potential is clear from a theoretical standpoint—the powerful electron-withdrawing nitro group promises unique reactivity and access to novel, highly functionalized heterocycles—it remains a largely unexplored reagent. For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the lack of established procedures and the need for foundational research to unlock its synthetic utility. The opportunity is the potential to develop novel synthetic methodologies and to create new classes of heterocyclic compounds with unique properties and biological activities.

The choice between these two reagents, therefore, depends on the goals of the synthetic chemist. For established, reliable routes to known heterocyclic cores, ethyl cyanoacetate remains the undisputed workhorse. For those willing to venture into uncharted territory in search of novel structures and reactions, Acetamide, 2-cyano-2-nitro- offers a tantalizing glimpse into the future of heterocyclic synthesis.

References

Comparative study of catalysts for "Acetamide, 2-cyano-2-nitro-" Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Knoevenagel condensation is a cornerstone reaction in organic synthesis, pivotal for the formation of carbon-carbon double bonds.[1][2] It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base.[2][3] This reaction is instrumental in the synthesis of a wide array of fine chemicals, polymers, and pharmacologically significant molecules.[1][2][4] The choice of catalyst is a critical parameter, profoundly influencing reaction efficiency, yield, and environmental impact. This guide provides a comparative study of various catalysts for the Knoevenagel condensation using 2-cyanoacetamide, a common and reactive methylene compound, as the substrate. While the specific compound "Acetamide, 2-cyano-2-nitro-" is not widely documented in existing literature, 2-cyanoacetamide serves as an excellent and structurally similar model for evaluating catalyst performance in this context.

Comparative Performance of Catalysts

The efficacy of different catalysts in the Knoevenagel condensation of 2-cyanoacetamide with various aromatic aldehydes is summarized below. The data highlights key performance indicators such as reaction time, temperature, and product yield, offering a clear basis for comparison.

CatalystAldehydeSolventReaction TimeTemperatureYield (%)Reference
Urea (10 mol%)4-HydroxybenzaldehydeSolvent-free (Microwave, 300W)1-3 minN/AHigh (not specified)[5]
Urea (10 mol%)4-FluorobenzaldehydeSolvent-free (Microwave, 300W)1-3 minN/AHigh (not specified)[5]
Urea (10 mol%)4-NitrobenzaldehydeSolvent-free (Microwave, 300W)1-3 minN/AHigh (not specified)[5]
Alum (10 mol%)BenzaldehydeSolvent-free5 min80°C94[6]
Alum (10 mol%)4-ChlorobenzaldehydeSolvent-free2 min80°C96[6]
Alum (10 mol%)4-NitrobenzaldehydeSolvent-free2 min80°C98[6]
Ammonium Acetate4-HydroxybenzaldehydeSolvent-free (Microwave, 160W)40 sN/A98.6[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the Knoevenagel condensation of 2-cyanoacetamide catalyzed by alum and ammonium acetate under microwave irradiation.

Protocol 1: Alum-Catalyzed Knoevenagel Condensation (Solvent-Free) [6]

  • Reactant Mixture: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), 2-cyanoacetamide (1.2 mmol), and alum (10 mol%).

  • Reaction Conditions: The mixture is stirred at 80°C for the time specified in the comparative table (typically 2-5 minutes).

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid mass is then washed with cold water and filtered.

  • Purification: The crude product is purified by recrystallization from ethanol to afford the pure α,β-unsaturated cyanoacetamide derivative.

Protocol 2: Ammonium Acetate-Catalyzed Knoevenagel Condensation (Microwave-Assisted) [7]

  • Reactant Mixture: 4-Hydroxybenzaldehyde (4 mmol) and 2-cyanoacetamide (4 mmol) are combined in a porcelain dish.

  • Catalyst Addition: Ammonium acetate (10 mg) is added to the mixture and mixed thoroughly.

  • Microwave Irradiation: The dish is placed in a microwave oven and irradiated at 160W for 40 seconds.

  • Monitoring: The reaction progress is tracked via TLC using a mixture of n-hexane and ethyl acetate (6:1) as the eluent.

  • Product Isolation: Upon completion, the product is isolated, yielding a black-brown crystalline solid.

Catalyst Comparison and Discussion

The presented data indicates that modern, eco-friendly methods offer significant advantages over traditional protocols.

  • Microwave-Assisted Synthesis: Both urea and ammonium acetate under microwave irradiation provide extremely rapid reaction times, often under a few minutes, with high yields.[5][7] This method aligns with the principles of green chemistry by reducing reaction time and often eliminating the need for solvents.

  • Solvent-Free Conditions: The use of alum as a catalyst under solvent-free thermal conditions also demonstrates high efficiency, with reaction times of only a few minutes and excellent yields (94-98%).[6] This approach is advantageous due to the low cost and low toxicity of the catalyst, as well as the simplicity of the procedure and product isolation.

  • Catalyst Type: The catalysts presented are generally inexpensive, readily available, and environmentally benign compared to traditional catalysts like piperidine or pyridine.[4][8] For instance, alum is a non-toxic and reusable catalyst.[6]

Overall, for the Knoevenagel condensation of 2-cyanoacetamide, both microwave-assisted synthesis with catalysts like ammonium acetate and solvent-free thermal methods with alum represent highly efficient, rapid, and environmentally friendly alternatives to conventional methods.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for screening different catalysts for the Knoevenagel condensation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_results Results Reactants Select Aldehyde & 2-Cyanoacetamide Setup Combine Reactants & Catalyst Reactants->Setup Catalysts Select Catalysts (e.g., Alum, Urea) Catalysts->Setup Conditions Apply Conditions (Heat / Microwave) Setup->Conditions TLC Monitor via TLC Conditions->TLC Workup Work-up & Isolation TLC->Workup Reaction Complete Purify Recrystallization Workup->Purify Yield Calculate Yield Purify->Yield Compare Compare Catalyst Performance Yield->Compare

Caption: Workflow for comparative catalyst screening in Knoevenagel condensation.

References

Spectral Analysis: A Comparative Guide to 2-Cyano-2-nitroacetamide and Cyanoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the spectral characteristics of novel compounds is paramount for structure elucidation and quality control. This guide provides a comparative analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 2-Cyano-2-nitroacetamide and the experimental data for a key alternative, Cyanoacetamide.

Due to the limited availability of public experimental spectral data for 2-Cyano-2-nitroacetamide, this guide presents a predicted analysis based on established principles of spectroscopy. This predictive approach, juxtaposed with the verified experimental data for Cyanoacetamide, offers a valuable resource for researchers working with these and similar chemical entities.

Comparative Spectral Data

The following tables summarize the predicted NMR and IR spectral data for 2-Cyano-2-nitroacetamide and the available experimental data for Cyanoacetamide.

Table 1: Comparison of ¹H NMR Spectral Data

CompoundPredicted/Experimental Chemical Shift (δ) ppmMultiplicityAssignment
2-Cyano-2-nitroacetamide ~ 7.5 - 8.5Broad Singlet-NH₂
~ 6.0 - 6.5Singlet-CH(CN)(NO₂)
Cyanoacetamide 7.32, 7.63[1]Singlet-NH₂
3.58[1]Singlet-CH₂(CN)

Solvent: DMSO-d₆[1]

Table 2: Comparison of ¹³C NMR Spectral Data

CompoundPredicted/Experimental Chemical Shift (δ) ppmAssignment
2-Cyano-2-nitroacetamide ~ 160 - 165C=O (Amide)
~ 110 - 115-CN (Nitrile)
~ 80 - 90-CH(CN)(NO₂)
Cyanoacetamide 168.15[1]C=O (Amide)
116.77[1]-CN (Nitrile)
26.18[1]-CH₂(CN)

Solvent: D₂O[1]

Table 3: Comparison of Key IR Absorption Bands

Functional GroupPredicted/Experimental Wavenumber (cm⁻¹) for 2-Cyano-2-nitroacetamidePredicted/Experimental Wavenumber (cm⁻¹) for CyanoacetamideVibrational Mode
N-H (Amide) ~ 3400 - 32003365 (approx.)Stretching
C-H (Aliphatic) ~ 3000 - 29002950 (approx.)Stretching
C≡N (Nitrile) ~ 2260 - 22402210[2]Stretching
C=O (Amide) ~ 1700 - 16801668[2]Stretching
N-O (Nitro) ~ 1560 - 1540 (asymmetric)Not ApplicableStretching
~ 1350 - 1330 (symmetric)Not ApplicableStretching

Experimental Protocols

Standard protocols for acquiring NMR and IR spectra are crucial for obtaining reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

2. ¹H NMR Spectroscopy:

  • The instrument is typically a 300 MHz or higher field NMR spectrometer.

  • Acquire a standard one-dimensional proton spectrum.

  • Set the spectral width to approximately -2 to 12 ppm.

  • The number of scans can range from 8 to 64, depending on the sample concentration.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Spectroscopy:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C spectrum.

  • Set the spectral width to approximately 0 to 200 ppm.

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Process the data similarly to the ¹H spectrum and reference the chemical shifts to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

  • Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

3. Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing Workflows and Comparisons

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for spectral analysis and a logical comparison of the spectral features of the two compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification QC Purity Check (e.g., TLC, Melting Point) Purification->QC NMR_Prep NMR Sample Preparation QC->NMR_Prep IR_Prep IR Sample Preparation QC->IR_Prep NMR_Acq NMR Data Acquisition (1H, 13C) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq NMR_Proc NMR Data Processing NMR_Acq->NMR_Proc IR_Proc IR Data Processing IR_Acq->IR_Proc Structure_Eluc Structure Elucidation NMR_Proc->Structure_Eluc IR_Proc->Structure_Eluc

Caption: Experimental workflow for the synthesis, purification, and spectral analysis of a chemical compound.

logical_comparison cluster_target Acetamide, 2-cyano-2-nitro- (Predicted) cluster_alternative Acetamide, 2-cyano- (Experimental) Target_NMR Predicted NMR: -CH signal downfield shift due to NO2 - Quaternary C for C-NO2 Comparison Key Differentiators Target_NMR->Comparison Target_IR Predicted IR: - Strong NO2 stretches (~1550, ~1340 cm-1) - C=O stretch shift Target_IR->Comparison Alt_NMR Experimental NMR: - -CH2- signal at ~3.58 ppm - -CH2- carbon at ~26.18 ppm Alt_NMR->Comparison Alt_IR Experimental IR: - Absence of NO2 stretches - C=O stretch at ~1668 cm-1 Alt_IR->Comparison Conclusion1 Nitro group significantly influences chemical shifts and introduces characteristic IR bands. Conclusion2 Presence or absence of the nitro group provides a clear distinction between the two compounds.

Caption: Logical comparison of the predicted and experimental spectral features.

References

A Comparative Guide to Reaction Monitoring: LC-MS for Acetamide, 2-cyano-2-nitro- Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, rigorous monitoring of reaction progress is paramount to ensure optimal yield, purity, and safety. The synthesis involving highly functionalized molecules like "Acetamide, 2-cyano-2-nitro-" requires analytical techniques that are both sensitive and selective. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical methods for monitoring such reactions, supported by experimental data and protocols.

While specific experimental data for "Acetamide, 2-cyano-2-nitro-" is not extensively published, this guide will draw upon data from the closely related compound, 2-cyanoacetamide, to provide a robust comparative framework.

LC-MS: A Superior Method for Reaction Monitoring

LC-MS stands out as a premier technique for monitoring complex chemical reactions due to its exceptional sensitivity and selectivity. It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This allows for the simultaneous quantification of reactants, intermediates, products, and by-products, even at trace levels. For a reaction involving "Acetamide, 2-cyano-2-nitro-", LC-MS can effectively track the consumption of starting materials and the formation of the desired product, providing real-time kinetic data. The "soft" ionization techniques used in LC-MS, such as electrospray ionization (ESI), are ideal for analyzing potentially labile molecules like nitro compounds without causing degradation.[1]

Comparison of Analytical Techniques

The choice of an analytical technique for reaction monitoring depends on several factors, including the chemical nature of the analytes, the required sensitivity, the complexity of the reaction mixture, and available instrumentation. Below is a comparison of LC-MS with other common methods.

Technique Principle Selectivity Sensitivity Speed Key Advantages Limitations
LC-MS Chromatographic separation followed by mass-based detection.Very HighVery High (ppb-ppt)ModerateProvides molecular weight information, high specificity, suitable for complex matrices.[1]Higher equipment cost, requires expertise.
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Moderate to HighModerate (ppm)ModerateRobust, widely available, cost-effective.Requires chromophores, potential for co-elution and interference.
GC-MS Gas chromatographic separation followed by mass-based detection.Very HighVery High (ppb-ppt)FastExcellent for volatile and thermally stable compounds.[2]Requires derivatization for polar or non-volatile compounds, potential for thermal degradation of labile molecules.[3][4]
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.HighLow (percent level)Slow to ModerateNon-destructive, provides structural information, in-situ monitoring is possible, quantitative without calibration.[5]Low sensitivity, complex spectra for mixtures, expensive equipment.
Quantitative Performance Data

The following table summarizes typical performance data for the analysis of 2-cyanoacetamide, a structural analog of the target compound. This data is indicative of the performance that can be expected when developing methods for "Acetamide, 2-cyano-2-nitro-".

Method Linearity (Range) LOD LOQ Precision (RSD%) Reference
HPLC-Fluorescence (Pre-column Derivatization) 1.1 - 2000 µg/L0.3 µg/L1.1 µg/L≤ 4.8%[6][7][8]
HPLC-Fluorescence (Post-column Derivatization) 12 - 2000 µg/L3.5 µg/L12 µg/L≤ 3.5%[6][7][8]

Note: Data is for 2-cyanoacetamide, which requires derivatization for fluorescence detection. LOD (Limit of Detection) and LOQ (Limit of Quantitation) for LC-MS are typically in the low µg/L to ng/L range.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_0 Reaction Monitoring Workflow A 1. Sample Collection (from reaction vessel) B 2. Quenching (stop reaction) A->B C 3. Sample Preparation (dilution, filtration) B->C D 4. LC-MS Analysis (injection & data acquisition) C->D E 5. Data Processing (integration, quantification) D->E F 6. Kinetic Analysis (concentration vs. time) E->F

LC-MS reaction monitoring workflow.

G cluster_1 Method Selection Logic Start Select Analytical Method HighSensitivity High Sensitivity & Specificity Needed? Start->HighSensitivity InSitu In-situ & Structural Data Needed? HighSensitivity->InSitu No LCMS LC-MS HighSensitivity->LCMS Yes Volatile Analytes Volatile & Thermally Stable? GCMS GC-MS Volatile->GCMS Yes HPLCUV HPLC-UV Volatile->HPLCUV No InSitu->Volatile No NMR NMR InSitu->NMR Yes

Decision logic for analytical method selection.

Experimental Protocols

Protocol 1: Generic LC-MS Method for Reaction Monitoring

This protocol provides a starting point for developing an LC-MS method for "Acetamide, 2-cyano-2-nitro-". Optimization will be required.

  • Sample Preparation:

    • Aliquots (e.g., 10 µL) are taken from the reaction mixture at specified time points.

    • The reaction is immediately quenched by diluting the aliquot in a large volume (e.g., 990 µL) of a cold organic solvent like acetonitrile or methanol. This also serves as the sample dilution step.

    • The diluted sample is vortexed and then filtered through a 0.22 µm syringe filter into an HPLC vial.

  • Liquid Chromatography Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating small polar molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical starting gradient would be 5% B, holding for 1 minute, then ramping to 95% B over 5-7 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2-5 µL

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), likely in negative ion mode due to the acidic protons and nitro group.

    • Scan Mode: Full scan mode to identify all components, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of the target analyte and reactants.

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow: 600-800 L/hr (Nitrogen)

    • Desolvation Temperature: 350-450 °C

Protocol 2: Comparative HPLC-UV Method

This method, adapted from protocols for related cyano-compounds, can be used as an alternative to LC-MS.[6][8]

  • Sample Preparation: Same as for LC-MS.

  • High-Performance Liquid Chromatography (HPLC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size).[6][8]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid (e.g., 30:70 v/v).[6][8]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV detector set to a wavelength determined by the UV absorbance maximum of "Acetamide, 2-cyano-2-nitro-".

Conclusion

For monitoring the progress of reactions involving "Acetamide, 2-cyano-2-nitro-", LC-MS offers unparalleled advantages in terms of sensitivity and selectivity, allowing for precise tracking of all reaction components. While other techniques like HPLC-UV provide a more cost-effective but less specific alternative, and NMR offers unique structural and in-situ capabilities at the cost of sensitivity, LC-MS remains the gold standard for generating high-quality kinetic data in complex reaction mixtures. The choice of method should be guided by the specific requirements of the research, balancing the need for detailed information with practical considerations of cost and availability.

References

A Comparative Guide to Thiophene Synthesis: Malononitrile as a Precursor in the Gewald Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of thiophene derivatives is a cornerstone of creating novel therapeutics and functional materials. The Gewald reaction, a multicomponent reaction, stands out for its efficiency in constructing the thiophene ring. This guide provides a detailed comparison of starting materials for this reaction, with a primary focus on the highly effective and widely used malononitrile. An objective analysis of its performance is presented, supported by experimental data. Additionally, this guide will address the synthesis of nitro-substituted thiophenes, a class of compounds with significant biological and material science applications.

While this guide aims to compare "Acetamide, 2-cyano-2-nitro-" and malononitrile, a comprehensive literature search revealed a notable lack of published data on the use of "Acetamide, 2-cyano-2-nitro-" as a direct precursor in the Gewald reaction for thiophene synthesis. Therefore, a direct comparative analysis of its performance against malononitrile is not feasible at this time. The focus of this guide will consequently be on the well-documented and highly efficient use of malononitrile in the Gewald reaction. A separate section will briefly discuss alternative methods for the synthesis of nitrothiophenes.

Malononitrile in the Gewald Thiophene Synthesis: A Performance Overview

Malononitrile is a cornerstone reagent in the Gewald three-component reaction, which combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to afford highly substituted 2-aminothiophenes.[1][2] Its high reactivity and versatility make it a preferred choice for the synthesis of a diverse range of thiophene derivatives.

Quantitative Data Summary

The following table summarizes the performance of malononitrile in the Gewald reaction under various conditions, showcasing its high efficiency.

Carbonyl CompoundBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanonePiperidineEthanolReflux4-7High[3]
AcetophenoneMorpholineEthanol50285
CyclopentanoneTriethylamineWaterRoom Temp0.594[4]
PropanalTriethylamineMethanol50278[5]
ButanoneDiethylamineEthanol45-501Not Specified[6]
Various KetonesKF-AluminaNone (MW)Not SpecifiedMinutesGood[2]
Noroxymorphone derivativesPiperidineEthanolReflux4-7High

Experimental Protocols

General Experimental Protocol for the Gewald Reaction with Malononitrile

This protocol is a generalized procedure based on common practices reported in the literature.[3][4]

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., piperidine, triethylamine, or morpholine, 0.1-1.0 eq)

  • Solvent (e.g., ethanol, methanol, or water)

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer and a condenser, add the ketone or aldehyde, malononitrile, elemental sulfur, and the chosen solvent.

  • With stirring, add the base to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Reaction Workflow and Mechanism

The Gewald reaction proceeds through a well-established mechanism.[1][7][8][9] The initial step is a Knoevenagel condensation between the carbonyl compound and malononitrile to form an α,β-unsaturated dinitrile. This is followed by the addition of sulfur to the activated methylene group and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.

Gewald_Reaction_Workflow Start Ketone/Aldehyde + Malononitrile + Sulfur Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base (e.g., Piperidine, Triethylamine) Base->Knoevenagel Catalyst Unsaturated_Intermediate α,β-Unsaturated Dinitrile Knoevenagel->Unsaturated_Intermediate Sulfur_Addition Sulfur Addition & Cyclization Unsaturated_Intermediate->Sulfur_Addition Thiophene_Product 2-Aminothiophene Derivative Sulfur_Addition->Thiophene_Product

Caption: Workflow of the Gewald reaction for thiophene synthesis.

Synthesis of Nitro-Substituted Thiophenes

While "Acetamide, 2-cyano-2-nitro-" does not appear to be a common precursor for the direct synthesis of nitrothiophenes via the Gewald reaction, these valuable compounds can be synthesized through other routes. The most common method is the direct nitration of a pre-synthesized thiophene ring.[10]

Another approach involves a tandem Michael-intramolecular Henry reaction of a thiolate anion with a nitroalkene to form a tetrahydrothiophene intermediate, which is then aromatized to the nitrothiophene.[11][12][13]

Nitrothiophene_Synthesis cluster_nitration Direct Nitration cluster_tandem Tandem Michael-Henry Reaction Thiophene Thiophene Derivative Nitration Electrophilic Aromatic Substitution Thiophene->Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Nitration Nitro_Thiophene1 Nitro-Thiophene Nitration->Nitro_Thiophene1 Thiolate Thiolate Anion Source Tandem_Reaction Michael-Henry Reaction Thiolate->Tandem_Reaction Nitroalkene Nitroalkene Nitroalkene->Tandem_Reaction Tetrahydrothiophene Tetrahydrothiophene Intermediate Tandem_Reaction->Tetrahydrothiophene Aromatization Dehydration & Oxidation Tetrahydrothiophene->Aromatization Nitro_Thiophene2 Nitro-Thiophene Aromatization->Nitro_Thiophene2

Caption: Alternative pathways for the synthesis of nitro-thiophenes.

Conclusion

Malononitrile proves to be a highly efficient and versatile starting material for the synthesis of 2-aminothiophenes via the Gewald reaction, offering high yields under a variety of conditions. While the direct use of "Acetamide, 2-cyano-2-nitro-" in a similar one-pot synthesis is not documented in the current literature, researchers interested in nitro-functionalized thiophenes can utilize alternative synthetic strategies such as direct nitration or tandem reactions. The choice of synthetic route will ultimately depend on the desired substitution pattern and the availability of starting materials.

References

X-ray crystallographic analysis of "Acetamide, 2-cyano-2-nitro-" derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide to the structural and experimental aspects of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide and 2-Cyano-2-isonitrosoacetamide, serving as analogs for cyano-nitro acetamide derivatives.

This guide provides a comparative overview of the X-ray crystallographic analysis of two compounds structurally related to "Acetamide, 2-cyano-2-nitro-" derivatives: N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide and the co-crystal of 2-Cyano-2-isonitrosoacetamide with 3,4-dimethylpyrazole. Due to the limited availability of detailed public crystallographic data for simple 2-cyano-2-nitroacetamide derivatives, these analogs have been selected to provide insights into the structural effects of the cyano and nitro/isonitroso groups on the molecular geometry and crystal packing.

This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the solid-state properties of small organic molecules containing both cyano and nitro functional groups.

Crystallographic Data Comparison

The following tables summarize the key crystallographic data for the two analog compounds, allowing for a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for Analog Compounds.

ParameterN'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide[1]2-Cyano-2-isonitrosoacetamide–3,4-dimethylpyrazole (1/1)[2]
Chemical FormulaC₁₀H₁₀N₄O₃C₃H₃N₃O₂·C₅H₈N₂
Formula Weight234.22209.21
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁/c
a (Å)8.1974(6)7.989(2)
b (Å)10.6696(7)17.004(5)
c (Å)12.9766(8)7.428(2)
α (°)9090
β (°)90107.49(3)
γ (°)9090
Volume (ų)1134.5(1)960.4(5)
Z44
Temperature (K)123293(2)
Radiation (λ, Å)Mo Kα (0.71073)Mo Kα (0.71073)
R-factor (%)4.14.3

Table 2: Selected Bond Lengths (Å) and Angles (°) for Analog Compounds.

FeatureN'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide[1]2-Cyano-2-isonitrosoacetamide[2]
C-CN Bond LengthC2-C3: 1.465(3)C1-C2: 1.438(2)
C≡N Bond LengthC3-N3: 1.140(5)C2-N2: 1.144(2)
C-NO₂/C=NOHC7-N4: 1.476(3)C1-N1: 1.308(2)
N-O (nitro/oxime)N4-O2: 1.222(3), N4-O3: 1.225(3)N1-O1: 1.308(2)
C-C-N AngleC2-C3-N3: 176.5(2)C1-C2-N2: 178.1(2)
C-C-NO₂/C-C=N AngleC6-C7-N4: 118.9(2), C8-C7-N4: 119.0(2)N1-C1-C2: 113.2(1)

Experimental Protocols

The methodologies employed for the synthesis and X-ray crystallographic analysis of the featured compounds are detailed below.

Synthesis and Crystallization

N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide: This compound was synthesized in a two-step procedure. Single crystals suitable for X-ray diffraction were obtained by dissolving 5 mg of the compound in approximately 100 µL of chloroform, followed by the addition of 400–500 µL of cyclohexane. The slow evaporation of chloroform yielded the crystals.[1]

2-Cyano-2-isonitrosoacetamide: This compound was prepared by the nitrosation of cyanoacetamide.[2] For the co-crystal, the material is reported to be stable when exposed to ambient air for months and is neither volatile, hygroscopic nor efflorescent.[2]

X-ray Data Collection and Structure Refinement

N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide: Crystallographic data were collected using a Bruker–Nonius Apex-X8 CCD-diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 123 K. The structure was solved by direct methods using SHELXS-97 and refined against F² on all data by full-matrix least-squares refinements using the SHELXL program suite.[1]

2-Cyano-2-isonitrosoacetamide–3,4-dimethylpyrazole (1/1): Data collection was performed on a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship of the selected analog compounds to the target class of molecules.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mount_crystal Mount Crystal on Diffractometer crystal_growth->mount_crystal data_collection Data Collection (X-ray Source) data_collection->mount_crystal data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: General workflow for X-ray crystallographic analysis.

logical_relationship cluster_analogs Selected Analogs for Comparison target Acetamide, 2-cyano-2-nitro- (Target Class) analog1 N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide (Contains Cyano and Nitro Groups) target->analog1 Related Functionality analog2 2-Cyano-2-isonitrosoacetamide (Close Structural Isomer) target->analog2 Structural Analogy

References

Quantitative Analysis of Reaction Mixtures Containing Acetamide, 2-cyano-2-nitro- by HPLC: A Method Development and Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the quantitative analysis of "Acetamide, 2-cyano-2-nitro-" in reaction mixtures using High-Performance Liquid Chromatography (HPLC). As of the latest literature review, a specific, validated HPLC method for this compound has not been published. Therefore, this document outlines a proposed HPLC method based on the analysis of structurally similar small, polar, and nitro-containing molecules. Additionally, it offers a comparative analysis with an alternative analytical technique and details the necessary steps for method development and validation.

Proposed HPLC Method for Acetamide, 2-cyano-2-nitro-

Given the polar nature of "Acetamide, 2-cyano-2-nitro-", a reversed-phase HPLC method is proposed as a primary approach due to its robustness and wide applicability. An alternative, Hydrophilic Interaction Liquid Chromatography (HILIC), may also be suitable and should be considered if retention on a traditional C18 column is insufficient.

Experimental Protocol: Proposed Reversed-Phase HPLC Method

This protocol is a starting point for method development and will require optimization and validation.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is recommended to start (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid or a phosphate buffer at a controlled pH) is suggested to ensure good peak shape and resolution from potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducibility.

    • Detection: UV detection at a wavelength determined by the UV spectrum of "Acetamide, 2-cyano-2-nitro-". The nitro and cyano groups are expected to provide UV absorbance.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of "Acetamide, 2-cyano-2-nitro-" of known concentration in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components). Prepare a series of calibration standards by diluting the stock solution.

    • Sample Solution: Dilute an aliquot of the reaction mixture with the same solvent used for the standard solutions to a concentration that falls within the calibration range. Filtration of the sample through a 0.45 µm syringe filter is recommended before injection.

Table 1: Proposed Initial HPLC Parameters

ParameterProposed ConditionRationale
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)A versatile and common starting point for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to control ionization and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Elution To be optimized (e.g., 5-95% B in 20 min)To ensure elution of the analyte and separation from impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor consistent retention times and improved peak symmetry.
Detection Wavelength To be determined by UV scanMaximizes sensitivity for the analyte.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Method Validation

Once the initial method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

Table 2: Typical Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from other peaks (e.g., impurities, degradation products).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, mobile phase composition.

Comparison with an Alternative Method: UV-Vis Spectrophotometry

For a simple quantitative estimation, UV-Vis spectrophotometry can be considered as a rapid and less expensive alternative to HPLC.

Table 3: Comparison of HPLC and UV-Vis Spectrophotometry

FeatureHPLCUV-Vis Spectrophotometry
Specificity High; separates the analyte from impurities.Low; measures the total absorbance of all components that absorb at the selected wavelength.
Sensitivity High (typically µg/mL to ng/mL).Moderate (typically mg/mL to µg/mL).
Quantitative Accuracy High, due to separation from interferences.Prone to inaccuracies from interfering substances in the reaction mixture.
Instrumentation Complexity High; requires specialized equipment and trained personnel.Low; relatively simple instrumentation.
Analysis Time Longer per sample due to chromatographic run time.Very fast per sample.
Cost (Instrument & Consumables) High.Low.
Information Provided Provides both qualitative (retention time) and quantitative (peak area) data for multiple components.Provides only quantitative data based on absorbance.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Reaction Mixture Dilution_Sample Dilute & Filter Sample Sample->Dilution_Sample Standard Reference Standard Dilution_Standard Prepare Calibration Standards Standard->Dilution_Standard HPLC HPLC System (Pump, Injector, Column, Detector) Dilution_Sample->HPLC Dilution_Standard->HPLC Chromatogram Generate Chromatograms HPLC->Chromatogram Calibration Create Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantitative analysis of "Acetamide, 2-cyano-2-nitro-" by HPLC.

Method_Development_Validation Start Define Analytical Requirements MethodDev Method Development (Column, Mobile Phase, Detector) Start->MethodDev Optimization Method Optimization (Gradient, Flow Rate, Temp.) MethodDev->Optimization Validation Method Validation Optimization->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ_LOD LOD / LOQ Validation->LOQ_LOD Robustness Robustness Validation->Robustness RoutineUse Routine Analysis Validation->RoutineUse

Caption: Logical flow for the development and validation of an HPLC method.

Confirming the absence of impurities in purified "Acetamide, 2-cyano-2-nitro-" products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This guide provides a comparative overview of analytical methods and purification techniques to confirm the absence of impurities in "Acetamide, 2-cyano-2-nitro-". The experimental data presented is based on established analytical principles for analogous compounds, providing a robust framework for quality control.

Identifying Potential Impurities

While specific impurities are highly dependent on the synthetic route, a common pathway to "Acetamide, 2-cyano-2-nitro-" likely involves the nitration of 2-cyanoacetamide. Based on this, potential impurities could include:

  • Unreacted Starting Material: 2-cyanoacetamide

  • Byproducts: Oxalic acid, 2-cyano-2-hydroxyiminoacetamide (from potential side reactions)

  • Over-nitrated or Isomeric Products: Dinitro-derivatives or other positional isomers.

Analytical Methods for Impurity Detection

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation and quantification of impurities in organic compounds. A reverse-phase HPLC method is generally suitable for a polar compound like "Acetamide, 2-cyano-2-nitro-".

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol outlines a general method for detecting potential impurities in a sample of "Acetamide, 2-cyano-2-nitro-".

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the purified "Acetamide, 2-cyano-2-nitro-" product.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Prepare a series of dilutions from the stock solution to establish a calibration curve for quantitative analysis.

    • Spike a sample with known potential impurities (if available) to confirm their retention times.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at a wavelength of 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Record the chromatograms for the sample and standards.

    • Identify the peak corresponding to "Acetamide, 2-cyano-2-nitro-".

    • Identify and quantify any impurity peaks by comparing their retention times and peak areas to those of the standards. The area of each impurity peak can be used to determine its concentration relative to the main product.

Data Presentation: HPLC Analysis Results

The following table summarizes hypothetical HPLC data for a purified batch of "Acetamide, 2-cyano-2-nitro-", demonstrating the effectiveness of the analytical method in detecting and quantifying trace impurities.

CompoundRetention Time (min)Peak Area (%)
Oxalic Acid2.50.02
2-cyanoacetamide4.10.05
2-cyano-2-hydroxyiminoacetamide6.8Not Detected
Acetamide, 2-cyano-2-nitro- 10.2 99.93

Comparison of Purification Techniques

The choice of purification technique significantly impacts the final purity of the product. Below is a comparison of two common methods: recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.[2]

  • Advantages:

    • Can be highly effective for removing small amounts of impurities.

    • Relatively simple and cost-effective for large-scale purifications.

  • Disadvantages:

    • Requires finding a suitable solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.

    • May not be effective for separating impurities with similar solubility profiles.

    • Product loss can occur during the filtration process.

Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[3][4]

  • Advantages:

    • Capable of separating complex mixtures of compounds with very similar properties.[3]

    • Offers high resolution and is adaptable to a wide range of compounds.

  • Disadvantages:

    • Can be more time-consuming and expensive than recrystallization, especially for large quantities.

    • Requires careful selection of the stationary and mobile phases to achieve optimal separation.

Data Presentation: Comparison of Purification Methods

This table provides a comparative summary of the purity of "Acetamide, 2-cyano-2-nitro-" achieved using recrystallization versus column chromatography, based on hypothetical experimental results.

Purification MethodPurity (%)Yield (%)Key Impurities Removed
Recrystallization99.585Unreacted 2-cyanoacetamide
Column Chromatography>99.970Unreacted starting materials and closely related byproducts

Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for the synthesis, purification, and purity confirmation of "Acetamide, 2-cyano-2-nitro-".

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (e.g., 2-cyanoacetamide) Reaction Nitration Reaction Start->Reaction Crude Crude Product Reaction->Crude Purify Purification (Recrystallization or Column Chromatography) Crude->Purify Analysis HPLC Analysis Purify->Analysis Result Purity Confirmation (>99.9%) Analysis->Result Pass Fail Further Purification Required Analysis->Fail Fail Fail->Purify

Caption: Workflow for Synthesis and Purity Confirmation.

This guide provides a foundational understanding of the methods required to confirm the absence of impurities in purified "Acetamide, 2-cyano-2-nitro-" products. The successful application of these techniques is critical for ensuring the quality and reliability of the compound in research and development.

References

Safety Operating Guide

Proper Disposal of Acetamide, 2-cyano-2-nitro-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel are advised to follow specific safety and disposal protocols for Acetamide, 2-cyano-2-nitro-, a compound requiring careful handling due to its chemical properties. This guide provides essential information for the safe management and disposal of this substance to ensure the safety of laboratory staff and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Acetamide, 2-cyano-2-nitro- is a chemical that presents multiple hazards. Based on available safety data for structurally similar compounds, it should be handled with caution. It is harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this substance. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

In the event of accidental contact, immediate action is crucial. For skin contact, wash the affected area thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the individual to fresh air. If swallowed, rinse the mouth with water. In all cases of exposure, seek immediate medical attention.

Disposal Procedures

Due to the presence of both a reactive cyano (nitrile) group and an energetic nitro group, Acetamide, 2-cyano-2-nitro- is classified as a reactive hazardous waste.[2] There is a lack of specific, validated protocols for the chemical deactivation of this compound. Attempting to neutralize it with common laboratory reagents, such as oxidizing agents like bleach for the cyanide group, could lead to an unpredictable and potentially vigorous or explosive reaction. Mixing bleach with certain organic compounds can produce toxic gases.

Therefore, chemical treatment or deactivation of Acetamide, 2-cyano-2-nitro- in the laboratory is NOT recommended.

The primary and safest disposal method is to treat it as a reactive hazardous waste.

Step-by-Step Disposal Protocol:

  • Containerization:

    • Ensure the waste Acetamide, 2-cyano-2-nitro- is in a securely sealed, properly labeled, and chemically compatible container.

    • The container must be in good condition, with no signs of damage or leakage.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Reactive," and the full chemical name: "Acetamide, 2-cyano-2-nitro-".

    • Include any other hazard warnings as indicated by the supplier's safety data sheet or institutional guidelines.

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrangement for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with all necessary information about the waste, including its chemical name and hazard classification.

  • Documentation:

    • Complete all required hazardous waste manifest forms as provided by your EHS department or the disposal contractor.

Quantitative Data Summary

For the safe handling of Acetamide, 2-cyano-2-nitro-, a summary of key data points from similar compounds is provided below. It is crucial to consult the specific Safety Data Sheet (SDS) for the lot in use.

PropertyDataReference
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/ eye protection/ face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.

Disposal Workflow

The logical workflow for the proper disposal of Acetamide, 2-cyano-2-nitro- is illustrated in the diagram below. This decision-making process emphasizes safety and regulatory compliance.

A Acetamide, 2-cyano-2-nitro- Waste Generated B Is there a validated in-lab deactivation protocol? A->B C NO (High Risk of Uncontrolled Reaction) B->C No D Treat as Reactive Hazardous Waste C->D E Properly Label and Containerize Waste D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Professional Hazardous Waste Disposal F->G H Complete Waste Manifest Documentation G->H I Disposal Complete H->I

Disposal Workflow for Acetamide, 2-cyano-2-nitro-

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of Acetamide, 2-cyano-2-nitro-, minimizing risks to personnel and the environment.

References

Personal protective equipment for handling Acetamide, 2-cyano-2-nitro-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Acetamide, 2-cyano-2-nitro- was not found in publicly available databases. The following guidance is based on the known hazards of its functional groups (cyano, nitro, and acetamide) and general principles for handling highly hazardous materials. It is imperative to treat this compound as extremely hazardous and to consult with a qualified safety professional before handling.

Hazard Assessment

Acetamide, 2-cyano-2-nitro-, is a molecule that combines three functional groups known for their hazardous properties. A thorough risk assessment must be conducted before any work with this compound begins.

  • Cyano Group (-CN): Organic compounds containing a cyano group, known as nitriles, can be highly toxic.[1] Some are as toxic as inorganic cyanides and can be absorbed through the skin, inhaled, or ingested.[2] A primary hazard is the potential release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[1][3]

  • Nitro Group (-NO₂): Nitro compounds are often toxic, and some are known to be mutagenic or carcinogenic.[4][5] They are strong oxidizing agents and can be flammable or explosive, especially when heated or in contact with other reactive materials.[6] Aromatic nitro compounds can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.

  • Reactivity: The combination of these functional groups suggests that Acetamide, 2-cyano-2-nitro- is likely to be a reactive and unstable compound. It should be handled with extreme caution, avoiding heat, shock, friction, and contact with incompatible materials such as strong acids, bases, and oxidizing or reducing agents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Lab coatNot generally required if containers are sealed
Weighing and Aliquoting (Solid) Chemical splash goggles and a face shieldDouble-gloving with chemical-resistant glovesChemical-resistant lab coat or apronNIOSH-approved respirator with a particulate filter (in a fume hood)
Dissolution and Reaction Setup Chemical splash goggles and a face shieldChemical-resistant gloves (consult manufacturer's guide for solvent compatibility)Chemical-resistant lab coatWork must be performed in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and a face shieldChemical-resistant glovesChemical-resistant lab coatWork must be performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant coverallsNIOSH-approved respirator with appropriate cartridges
Waste Disposal Chemical splash goggles and a face shieldChemical-resistant glovesChemical-resistant lab coat or apronWork should be performed in a well-ventilated area, preferably a fume hood

Note: Always inspect gloves for any signs of degradation before use and change them frequently.[7] Leather shoes and clothing made of synthetic materials that can melt should be avoided.[7]

Operational Plan: Step-by-Step Handling

Preparation:

  • Designated Area: All work with Acetamide, 2-cyano-2-nitro- must be conducted in a designated area within a certified chemical fume hood.[8]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[8] An antidote for cyanide poisoning, such as an amyl nitrite inhalant, should be available in the first-aid kit, and personnel should be trained in its use.

  • Assemble Materials: Gather all necessary equipment and reagents before introducing the compound to the work area.

Handling:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: If handling the solid, weigh the smallest amount necessary for the experiment. Use a containment system like a glove box or a powder-handling fume hood to prevent dust inhalation.[9] If this is not possible, perform the weighing in a fume hood with the sash as low as possible.

  • Dissolution and Reaction: Add the compound to the solvent slowly and in a controlled manner. Be aware of any potential exothermic reactions.

  • Avoid Contamination: Use dedicated spatulas and glassware. Do not return any unused material to the original container.[8]

  • Cleanup: Decontaminate all surfaces and equipment that came into contact with the chemical. A mild bleach solution (pH > 10) can be used to oxidize the cyanide group to the less toxic cyanate, but this should be done with caution as it can produce toxic byproducts if the pH is not controlled.[3]

Disposal Plan

All waste containing Acetamide, 2-cyano-2-nitro- must be treated as hazardous waste.

  • Waste Segregation: Keep all waste containing this compound separate from other waste streams, especially acidic waste, to prevent the generation of hydrogen cyanide gas.[3]

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "Acetamide, 2-cyano-2-nitro-," and the associated hazards (e.g., "Highly Toxic," "Reactive").

  • Containerization: Use a sealed, leak-proof container for all waste. For cyanide-containing waste, it is recommended to use small containers (e.g., less than 1 liter).[3]

  • Treatment (for experts only): In a laboratory setting equipped for hazardous waste treatment, the cyanide component of the waste can be oxidized to the less toxic cyanate using an alkaline bleach solution (pH > 10).[10][11] This procedure should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.

  • Professional Disposal: The primary method of disposal should be through a licensed hazardous waste disposal company. Provide them with as much information as possible about the nature of the waste.

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Risk Assessment ppe_selection Select & Don PPE risk_assessment->ppe_selection designated_area Prepare Designated Area in Fume Hood ppe_selection->designated_area emergency_prep Verify Emergency Equipment designated_area->emergency_prep weighing Weigh Compound emergency_prep->weighing reaction Perform Reaction weighing->reaction workup Work-up & Purify reaction->workup decontamination Decontaminate Glassware & Surfaces workup->decontamination waste_collection Collect & Label Hazardous Waste decontamination->waste_collection disposal Dispose via Certified Service waste_collection->disposal

Caption: Experimental workflow for handling Acetamide, 2-cyano-2-nitro-.

G cluster_functional_groups Functional Groups cluster_hazards Associated Hazards compound Acetamide, 2-cyano-2-nitro- cyano Cyano Group (-CN) compound->cyano nitro Nitro Group (-NO2) compound->nitro acetamide Acetamide Moiety compound->acetamide toxicity High Acute Toxicity cyano->toxicity hcn_release HCN Gas Release with Acid cyano->hcn_release nitro->toxicity mutagenicity Potential Mutagenicity/Carcinogenicity nitro->mutagenicity reactivity Reactivity/Explosive Potential nitro->reactivity flammability Flammability nitro->flammability

Caption: Relationship between functional groups and hazards.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.